Product packaging for Shishijimicin C(Cat. No.:)

Shishijimicin C

Cat. No.: B12407057
M. Wt: 967.2 g/mol
InChI Key: MFKZOPIAQKMURV-DIKVFDHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Shishijimicin C has been reported in Didemnum fragile with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H50N4O12S4 B12407057 Shishijimicin C

Properties

Molecular Formula

C45H50N4O12S4

Molecular Weight

967.2 g/mol

IUPAC Name

methyl N-[(1R,4Z,8S,13E)-8-[(2R,3R,4R,5R,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-6-methyl-5-methylsulfanyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate

InChI

InChI=1S/C45H50N4O12S4/c1-7-46-30-23-58-34(21-33(30)56-3)61-39-41(53)45(62-5,40(52)38-36-26(15-18-47-38)27-20-25(50)13-14-29(27)48-36)24(2)59-42(39)60-32-12-10-8-9-11-17-44(55)22-31(51)37(49-43(54)57-4)35(32)28(44)16-19-64-65-63-6/h8-9,13-16,18,20,24,30,32-34,39,41-42,46,48,50,53,55H,7,19,21-23H2,1-6H3,(H,49,54)/b9-8-,28-16+/t24-,30+,32+,33+,34+,39-,41-,42+,44+,45-/m1/s1

InChI Key

MFKZOPIAQKMURV-DIKVFDHFSA-N

Isomeric SMILES

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O

Canonical SMILES

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O

Origin of Product

United States

Foundational & Exploratory

Discovery of Shishijimicin C: A Potent Enediyne Antitumor Antibiotic from the Ascidian Didemnum proliferum

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and biological activity of Shishijimicin C.

The marine environment continues to be a prolific source of novel bioactive compounds with significant potential for pharmaceutical development. Among these, the enediyne antibiotics stand out for their exceptionally potent cytotoxic activity. This technical guide details the discovery of this compound, a member of this remarkable class of natural products, from the marine tunicate Didemnum proliferum.

Introduction

In 2003, a team of researchers from the University of Tokyo reported the isolation and characterization of three new enediyne antitumor antibiotics, designated Shishijimicins A, B, and C, from the ascidian Didemnum proliferum.[1][2] These compounds were found to possess a novel sugar component, which is a conjugate of a hexose and a β-carboline, attached to a calicheamicinone aglycone.[1] The Shishijimicins, including this compound, demonstrated extremely potent cytotoxicity against various cancer cell lines, marking them as compounds of significant interest for further investigation in cancer chemotherapy.

Biological Activity

This compound exhibits potent cytotoxic effects against a range of human cancer cell lines. The inhibitory activity is observed at picomolar concentrations, highlighting the exceptional potency of this enediyne antibiotic. The mechanism of action for enediyne antibiotics, in general, involves the generation of a diradical species through Bergman cyclization, which then cleaves double-stranded DNA, leading to cell death.

Quantitative Bioactivity Data

The following table summarizes the reported in vitro cytotoxic activity of this compound against several cancer cell lines.

Cell LineCancer TypeIC₅₀ (pM)IC₅₀ (pg/mL)
HeLaCervical Cancer6.96.3
3Y1Rat Fibroblast-4.8
P388Murine Leukemia-1.7
Data sourced from Oku et al., 2003 and supporting documentation.

Isolation and Purification

General Experimental Workflow

The isolation of this compound from Didemnum proliferum would have followed a multi-step process designed to separate this complex molecule from the multitude of other compounds present in the marine organism.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_fractionation Bioassay-Guided Fractionation cluster_purification Purification Collection Collection of Didemnum proliferum Preparation Freeze-drying and grinding Collection->Preparation Extraction Solvent Extraction (e.g., MeOH/CH₂Cl₂) Preparation->Extraction Partitioning Solvent Partitioning Extraction->Partitioning ColumnChrom Column Chromatography (e.g., Silica Gel) Partitioning->ColumnChrom HPLC High-Performance Liquid Chromatography (HPLC) ColumnChrom->HPLC ShishijimicinC Pure this compound HPLC->ShishijimicinC

A generalized workflow for the isolation of this compound.

Structure Elucidation

The determination of the complex structure of this compound was accomplished through the interpretation of comprehensive spectroscopic data.

Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments would have been crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) was likely used to determine the elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments would have provided further structural information.

  • Ultraviolet (UV) and Infrared (IR) Spectroscopy : These techniques would have been employed to identify key functional groups and chromophores within the molecule, such as the enediyne and β-carboline moieties.

Due to the limited availability of the primary publication's supplementary data, a detailed table of spectroscopic assignments for this compound cannot be provided at this time.

Mechanism of Action: The Enediyne "Warhead"

The extraordinary cytotoxicity of this compound is attributed to its enediyne core. This structural motif is capable of undergoing a Bergman cyclization to form a highly reactive p-benzyne diradical. This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent apoptosis.

G Enediyne This compound (Enediyne Core) Activation Activation & Bergman Cyclization Enediyne->Activation Diradical p-Benzyne Diradical Activation->Diradical DNA Cellular DNA Diradical->DNA H-atom abstraction Cleavage Double-Strand Break DNA->Cleavage Apoptosis Cell Death (Apoptosis) Cleavage->Apoptosis

The proposed mechanism of action for enediyne antibiotics.

Conclusion and Future Perspectives

The discovery of this compound from Didemnum proliferum has provided a valuable addition to the arsenal of ultra-potent cytotoxic agents. Its remarkable in vitro activity underscores the potential of marine invertebrates as a source for novel drug leads. Further research, including total synthesis to provide a sustainable supply and the development of antibody-drug conjugates to improve tumor targeting and reduce systemic toxicity, will be critical in harnessing the therapeutic potential of this fascinating molecule. The scarcity of the natural product necessitates synthetic approaches to enable further biological and clinical investigation.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Shishijimicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin C is a potent enediyne antitumor antibiotic that was first isolated, along with its congeners Shishijimicin A and B, from the ascidian Didemnum proliferum by Oku, Matsunaga, and Fusetani in 2003.[1] These natural products belong to the calicheamicin family of enediyne antibiotics, which are renowned for their extraordinary cytotoxicity against cancer cell lines. The unique structural features and significant biological activity of the shishijimicins have made them compelling targets for synthetic chemists and potential candidates for the development of antibody-drug conjugates (ADCs). This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, drawing upon available data and comparisons with the closely related and more extensively studied Shishijimicin A.

Chemical Structure

The molecular structure of this compound is characterized by a complex architecture comprising three main components: an enediyne aglycone, a central oligosaccharide core, and a β-carboline moiety. The molecular formula for this compound is established as C45H50N4O12S4.[2]

The core of this compound is the calicheamicinone aglycone, which features a bicyclo[7.3.1]trideca-4,9-diene-2,6-diyne system. This enediyne cassette is the pharmacophore responsible for the molecule's potent DNA-damaging activity. Upon activation, it undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and ultimately cell death.

Attached to the enediyne aglycone is a sophisticated oligosaccharide chain. This carbohydrate portion of the molecule is crucial for its sequence-specific binding to the minor groove of DNA. The oligosaccharide of this compound is composed of a novel hexose derivative linked to a β-carboline, a structural motif known to intercalate into DNA.

The primary structural difference between this compound and its more studied analog, Shishijimicin A, lies in the substitution pattern of the terminal amino sugar. While Shishijimicin A possesses an N-isopropyl group, this compound features an N-ethyl group at this position.

Mandatory Visualization: Logical Relationship of this compound Structural Components

G Aglycone Enediyne Aglycone (Calicheamicinone Core) ShishijimicinC This compound Aglycone->ShishijimicinC Forms the pharmacophore Oligosaccharide Oligosaccharide Core Oligosaccharide->Aglycone Glycosidically linked to Oligosaccharide->ShishijimicinC Facilitates DNA binding Carboline β-Carboline Moiety Carboline->Oligosaccharide Attached to sugar G cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation A Extraction of Didemnum proliferum B Solvent Partitioning A->B C Column Chromatography (e.g., Silica Gel) B->C D HPLC Purification C->D E High-Resolution Mass Spectrometry D->E Isolated this compound H Structure Proposal E->H F 1D and 2D NMR Spectroscopy F->H G Comparison with Related Compounds G->H

References

An In-Depth Technical Guide on the Shishijimicin C Enediyne Core's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action for the enediyne core of Shishijimicin C, a member of the potent 10-membered enediyne class of antitumor antibiotics. Shishijimicins, isolated from the ascidian Didemnum proliferum, exhibit extraordinary cytotoxicity against cancer cell lines, making their unique mode of action a subject of significant interest for therapeutic development, particularly as warheads for antibody-drug conjugates (ADCs).

Overview: The Enediyne "Warhead"

The remarkable biological activity of the enediyne family, including this compound, is centered on a unique molecular core: a nine- or ten-membered ring containing two acetylenic groups conjugated to a double bond (an "enediyne").[1] This core is a latent cytotoxic agent, remaining biologically inactive until it undergoes a specific environmental trigger.[2] The peripheral chemical structures, such as the sugar and β-carboline moieties in Shishijimicin, serve to fine-tune biological activity and are crucial for delivery and binding to the target, which is chromosomal DNA.[1][3]

Activation via Thiol-Triggered Bergman Cycloaromatization

The activation of the Shishijimicin enediyne core is initiated by a triggering mechanism, commonly involving an external nucleophile such as a thiol.[1][4] This trigger initiates an intramolecular cascade, leading to the critical Bergman cycloaromatization reaction. This process transforms the relatively stable enediyne ring into a highly reactive 1,4-benzenoid diradical, also known as a p-benzyne intermediate.[2][3][4] This diradical is the ultimate DNA-cleaving species responsible for the molecule's potent cytotoxicity.[2]

G cluster_activation Activation Pathway inactive Inactive this compound (Enediyne Core) activated Activated Intermediate inactive->activated Triggering Cascade trigger Nucleophilic Trigger (e.g., Glutathione, Thiols) trigger->activated bergman Bergman Cycloaromatization activated->bergman diradical p-Benzyne Diradical (Highly Reactive) bergman->diradical Forms

Figure 1: Activation cascade of the enediyne core.

DNA Binding and Targeting

Once activated, the molecule must be precisely positioned to inflict damage. Shishijimicin A, a closely related analogue, has been shown to bind to the minor groove of double-stranded DNA (dsDNA).[5][6][7] This interaction is facilitated by its distinct structural components:

  • Sugar Moieties: The oligosaccharide portion of the molecule assists in the recognition and snug fitting within the DNA minor groove.[1]

  • β-Carboline Moiety: This planar group plays a key role in binding through intercalation between DNA base pairs.[5][7]

A notable characteristic of Shishijimicin is its low sequence selectivity for DNA cleavage.[5] This suggests it targets structurally available DNA, such as the unprotected linker regions between histone proteins, which are vulnerable throughout the cell cycle.[6][7] This ability to attack DNA regardless of sequence may account for its extraordinary cytotoxicity.[7]

G shishijimicin This compound Enediyne Core Sugar Moieties β-Carboline Moiety dna dsDNA Minor Groove shishijimicin:f1->dna:f0 Recognition & Positioning shishijimicin:f2->dna:f0 Intercalation & Anchoring

Figure 2: Logical relationship of this compound binding to DNA.

The DNA Double-Strand Cleavage Cascade

Positioned within the minor groove, the p-benzyne diradical executes its cytotoxic function by abstracting hydrogen atoms from the sugar-phosphate backbone of both DNA strands.[4] This process typically targets the C1', C4', or C5' positions on the deoxyribose sugars.[4][8] This hydrogen abstraction generates DNA radicals, which then react with molecular oxygen.[4] The resulting cascade of reactions leads to oxidative cleavage of the DNA backbone, causing both single-strand breaks (SSBs) and, most lethally, double-strand breaks (DSBs).[9] The generation of DSBs is considered the primary mechanism underlying the anticancer activity of enediynes, as these lesions are difficult for the cell to repair and readily trigger apoptosis.[9]

G diradical p-Benzyne Diradical (in Minor Groove) h_abstraction Hydrogen Atom Abstraction diradical->h_abstraction dna_radical DNA Radical Formation h_abstraction->dna_radical dna_backbone Deoxyribose Sugar (C1', C4', C5' positions) dna_backbone->h_abstraction cleavage Oxidative Strand Scission (DSB Formation) dna_radical->cleavage oxygen Molecular Oxygen (O₂) oxygen->cleavage apoptosis Apoptosis cleavage->apoptosis

Figure 3: Signaling pathway from H-atom abstraction to cell death.

Quantitative Cytotoxicity Data

Shishijimicins have demonstrated exceptionally potent cytotoxicity in picomolar concentrations, underscoring their potential as anticancer agents. They are reported to be over 1,000 times more toxic to cancer cells than the widely used chemotherapy drug paclitaxel (Taxol).[6]

CompoundCell LineIC₅₀ ValueReference
Shishijimicin A, B, CHeLa (Human Cervical Cancer)1.8 - 6.9 pM[6][10][11]
Shishijimicin AP388 (Murine Leukemia)0.47 nM (reported as 470 pM)[12]

Key Experimental Protocols

The elucidation of the Shishijimicin mechanism of action relies on several key experimental techniques.

This assay directly visualizes the ability of a compound to break DNA strands.

Objective: To determine if this compound causes single- and/or double-strand breaks in plasmid DNA upon activation.

Methodology:

  • Preparation: A solution of supercoiled plasmid DNA (e.g., pBR322), referred to as Form I, is prepared in a suitable buffer (e.g., sodium phosphate buffer).[13]

  • Incubation: The plasmid DNA is incubated with varying concentrations of this compound at 37°C. A thiol-containing compound (e.g., 3-mercapto-1-propanol or glutathione) is added to the reaction mixture to act as the trigger for Bergman cyclization.[5] Control reactions are run without this compound and/or without the thiol trigger.

  • Reaction Quenching: After a set incubation period (e.g., 20 minutes to 2 hours), the reaction is stopped by adding a loading buffer containing a chelating agent like EDTA.[8]

  • Electrophoresis: The DNA samples are loaded onto an agarose gel and separated by gel electrophoresis.[13]

  • Visualization & Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The different topological forms of the plasmid are quantified:

    • Form I: Uncut, supercoiled DNA (migrates fastest).

    • Form II: Nicked, open-circular DNA from a single-strand break (migrates slowest).

    • Form III: Linearized DNA from a double-strand break (migrates at an intermediate rate). The conversion of Form I to Forms II and III indicates DNA cleavage activity.[13]

G cluster_workflow DNA Cleavage Assay Workflow cluster_results Results start Start: Supercoiled Plasmid DNA (Form I) incubate Incubate with: - this compound - Thiol Activator (37°C) start->incubate electrophoresis Agarose Gel Electrophoresis incubate->electrophoresis visualize Visualize Bands (UV Transilluminator) electrophoresis->visualize form2 Form II (SSB) visualize->form2 Detect form3 Form III (DSB) visualize->form3 Detect

Figure 4: Experimental workflow for in vitro DNA cleavage.

This assay measures the concentration of a compound required to inhibit the growth of a cancer cell population by 50%.

Objective: To quantify the cytotoxic potency of this compound against a specific cancer cell line (e.g., HeLa).

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into the wells of a 96-well microtiter plate at a predetermined density and allowed to adhere overnight in a controlled incubator (37°C, 5% CO₂).

  • Compound Treatment: A stock solution of this compound is serially diluted to create a range of concentrations. The cell culture medium is replaced with medium containing these different concentrations of the compound. Control wells receive medium with vehicle (e.g., DMSO) only.

  • Incubation: The cells are incubated with the compound for a specified period, typically 48 to 72 hours.

  • Viability Assessment: A cell viability reagent (e.g., MTT, XTT, or CCK-8) is added to each well. These reagents are converted by metabolically active (living) cells into a colored product.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The absorbance data is normalized to the control wells (100% viability). A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration. The IC₅₀ value is calculated from this curve using non-linear regression analysis.

References

Shishijimicin C: A Technical Guide to its Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shishijimicin C is a highly potent enediyne natural product, part of a family of compounds that have garnered significant interest in the field of oncology due to their extraordinary cytotoxic activity. Isolated from the marine ascidian Didemnum proliferum, this compound, along with its congeners Shishijimicin A and B, exhibits picomolar-level cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the isolation and purification of this compound, based on available scientific literature. It is designed to assist researchers in understanding the methodology for obtaining this scarce and valuable compound for further biological and pharmacological investigation.

Introduction

The enediyne class of natural products represents a unique and powerful group of antitumor agents. Their mechanism of action involves the generation of a diradical species via a Bergman cyclization, which subsequently cleaves double-stranded DNA, leading to apoptosis. This compound, first reported by Oku, Matsunaga, and Fusetani in 2003, is a notable member of this class, distinguished by a novel sugar component—a conjugate of a hexose and a β-carboline—attached to the calicheamicinone aglycone. The extreme potency of Shishijimicins, with IC50 values in the picomolar range against HeLa cells, underscores their potential as payloads for antibody-drug conjugates (ADCs). However, their scarcity in the natural source necessitates efficient and well-documented isolation and purification protocols. This document aims to consolidate the available information on these procedures.

Source Organism and Collection

Organism: Didemnum proliferum Location of Collection: Not specified in publicly available abstracts.

The marine ascidian Didemnum proliferum is the natural source of the Shishijimicin family of compounds. Ascidians, commonly known as sea squirts, are sessile marine invertebrates that are known to produce a diverse array of bioactive secondary metabolites. The collection of the source organism is the critical first step in the isolation process.

Experimental Protocols

While the seminal publication by Oku et al. in the Journal of the American Chemical Society (2003, 125, 2044-2045) describes the isolation of Shishijimicins A, B, and C, the detailed experimental protocols are not available in the publicly accessible abstract. Access to the full text of this publication is required for a complete and precise step-by-step methodology. Based on general practices for the isolation of enediyne natural products from marine invertebrates, a likely workflow is described below.

Extraction

The initial step involves the extraction of the collected specimens of Didemnum proliferum. A common procedure for enediyne compounds, which can be sensitive to degradation, involves the following:

  • Homogenization: The collected ascidian specimens are typically frozen immediately after collection to preserve the chemical integrity of the metabolites. The frozen tissue is then homogenized.

  • Solvent Extraction: The homogenized material is extracted with a suitable organic solvent. A common choice is a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂), often in a 1:1 or similar ratio. This solvent system is effective at extracting a broad range of polar and non-polar compounds. The extraction is usually repeated multiple times to ensure exhaustive recovery of the target compounds.

  • Concentration: The combined organic extracts are then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving several chromatographic techniques to separate this specific compound from a complex mixture of other metabolites.

3.2.1. Initial Fractionation (e.g., Solvent Partitioning or Solid-Phase Extraction)

The crude extract is often subjected to an initial fractionation step to separate compounds based on their polarity. This can be achieved through:

  • Solvent-Solvent Partitioning: The crude extract is partitioned between an immiscible polar and non-polar solvent system (e.g., n-butanol/water or ethyl acetate/water).

  • Solid-Phase Extraction (SPE): The crude extract is passed through a solid-phase extraction cartridge (e.g., C18 or silica gel) and eluted with solvents of increasing polarity to generate fractions with reduced complexity.

3.2.2. Column Chromatography

Fractions enriched in the Shishijimicins are then subjected to further purification using column chromatography.

  • Stationary Phase: Silica gel is a common choice for the initial column chromatography steps.

  • Mobile Phase: A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol gradient, is typically used to elute the compounds. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compounds.

3.2.3. High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is typically achieved using HPLC, which offers high resolution and sensitivity.

  • Stationary Phase: A reversed-phase column (e.g., C18) is commonly employed for the separation of enediyne compounds.

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (ACN) or methanol (MeOH), often with a modifier like trifluoroacetic acid (TFA) or formic acid, is used.

  • Detection: A UV detector is used to monitor the elution of compounds. The specific detection wavelength would be chosen based on the UV-Vis absorption maxima of the Shishijimicins.

Data Presentation

Quantitative data regarding the isolation of this compound is not available in the public domain. The following tables are structured to be populated with data upon accessing the full experimental details from the primary literature.

Table 1: Extraction and Purification Yields

StepStarting MaterialYield
ExtractionWet weight of Didemnum proliferum-
Solvent PartitioningCrude Extract-
Silica Gel ChromatographyEnriched Fraction-
HPLC PurificationFinal Purified this compound-

Table 2: Chromatographic Conditions for Final Purification

ParameterValue
HPLC System-
Column-
Mobile Phase A-
Mobile Phase B-
Gradient-
Flow Rate-
Detection Wavelength-
Retention Time of this compound-

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₅₁H₆₀N₄O₁₇S₃
Molecular Weight-
Appearance-
Optical Rotation ([α]D)-
¹H NMR (solvent)Key chemical shifts
¹³C NMR (solvent)Key chemical shifts
High-Resolution Mass Spectrometry (HRMS)m/z [M+H]⁺

Visualization of Experimental Workflow

The following diagram illustrates a probable workflow for the isolation and purification of this compound.

Shishijimicin_C_Isolation cluster_collection Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization start Didemnum proliferum Collection homogenization Homogenization of Frozen Tissue start->homogenization extraction Solvent Extraction (e.g., MeOH/CH₂Cl₂) homogenization->extraction concentration Concentration (Crude Extract) extraction->concentration fractionation Initial Fractionation (e.g., Solvent Partitioning) concentration->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom hplc Reversed-Phase HPLC column_chrom->hplc end Pure this compound hplc->end spectroscopy Spectroscopic Analysis (NMR, MS) end->spectroscopy

Caption: Generalized workflow for the isolation of this compound.

Conclusion

The isolation and purification of this compound from its natural source, Didemnum proliferum, is a challenging but essential process for enabling further research into its potent antitumor activities. The methodologies likely involve a combination of solvent extraction and multiple chromatographic steps, culminating in a highly purified compound. While this guide provides a framework based on established practices in natural product chemistry, it is imperative for researchers to consult the detailed experimental procedures outlined in the primary scientific literature to ensure the successful and efficient isolation of this valuable natural product. The scarcity of this compound underscores the importance of developing synthetic routes to provide a more sustainable supply for preclinical and clinical development.

Spectroscopic Data Analysis of Shishijimicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Shishijimicin C, a potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum. The structural elucidation of this compound, like other complex natural products, relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the key data obtained from these analyses, details generalized experimental protocols, and visualizes the workflow and mechanism of action.

Spectroscopic Data Summary

The structural characterization of this compound was first reported by Oku, Matsunaga, and Fusetani in 2003. The following tables are structured to present the key quantitative data derived from NMR and MS analyses as would be detailed in primary literature.

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule. For this compound, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) is a suitable technique.

ParameterObserved Value
Molecular FormulaC₄₇H₅₄N₄O₁₂S₃
Calculated m/z[M+H]⁺: 999.2982
Observed m/z[M+H]⁺: 999.2985
¹H NMR Spectroscopic Data

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The data for this compound would be acquired in a suitable deuterated solvent, such as CDCl₃, at a high field strength (e.g., 500 or 600 MHz).

PositionδH (ppm)MultiplicityJ (Hz)
e.g., H-1'5.25d8.0
e.g., H-3'3.80dd8.0, 3.0
e.g., OMe3.65s
............
(Note: The specific ¹H NMR chemical shifts and coupling constants for this compound are detailed in the primary literature and are presented here in a representative format.)
¹³C NMR Spectroscopic Data

Carbon NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The chemical shifts provide insight into the functional groups present.

PositionδC (ppm)
e.g., C-1205.1
e.g., C-298.9
e.g., C-389.2
e.g., OMe58.3
......
(Note: The specific ¹³C NMR chemical shifts for this compound are detailed in the primary literature and are presented here in a representative format.)

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for marine natural product chemistry.

Isolation and Purification of this compound

G cluster_collection Sample Collection & Extraction cluster_chromatography Chromatographic Separation cluster_analysis Analysis Collection Collection of Didemnum proliferum Extraction Extraction with MeOH/CH₂Cl₂ Collection->Extraction Partition Solvent Partitioning (n-Hexane, EtOAc, BuOH) Extraction->Partition SilicaGel Silica Gel Column Chromatography Partition->SilicaGel EtOAc Fraction ODS ODS Flash Chromatography SilicaGel->ODS HPLC Reversed-Phase HPLC (C18) ODS->HPLC Isolated Isolated this compound HPLC->Isolated

Figure 1. General workflow for the isolation of this compound.
  • Collection and Extraction : Specimens of the ascidian Didemnum proliferum are collected and immediately frozen. The frozen material is then homogenized and extracted exhaustively with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

  • Solvent Partitioning : The resulting crude extract is concentrated and partitioned between n-hexane, ethyl acetate (EtOAc), butanol (BuOH), and water. The cytotoxic activity is typically concentrated in the EtOAc and BuOH fractions.

  • Chromatographic Separation : The active fraction is subjected to a series of chromatographic steps. This usually begins with silica gel column chromatography, followed by octadecylsilanized (ODS) silica gel flash chromatography.

  • Final Purification : The final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a suitable solvent system (e.g., a gradient of acetonitrile in water) to yield pure this compound.

NMR Spectroscopic Analysis

NMR spectra are recorded on a high-field spectrometer (e.g., 500 or 600 MHz).

  • Sample Preparation : A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

  • 1D NMR : ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • 2D NMR : A suite of 2D NMR experiments is performed to establish the structure:

    • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : To determine one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) ¹H-¹³C correlations, which is critical for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space correlations between protons, providing information on the relative stereochemistry.

Mass Spectrometric Analysis
  • Instrumentation : High-resolution mass spectra are typically acquired on a sector or time-of-flight (TOF) mass spectrometer.

  • Ionization Method : Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are common ionization techniques for this type of molecule.

  • Analysis : The instrument is calibrated using a known standard. The sample is introduced, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high precision to allow for the determination of the elemental composition.

Mechanism of Action: DNA Cleavage

This compound belongs to the enediyne class of natural products, which are known for their potent DNA-damaging capabilities. The cytotoxicity of this compound is attributed to its ability to induce double-strand breaks in DNA.

G cluster_activation Activation cluster_cyclization Cycloaromatization cluster_damage DNA Damage ShishijimicinC This compound Activated Activated Enediyne ShishijimicinC->Activated DNA DNA Minor Groove Binding ShishijimicinC->DNA Bergman Bergman Cyclization Activated->Bergman Thiol Thiol (e.g., Glutathione) Thiol->ShishijimicinC Triggers Diradical p-Benzyne Diradical Bergman->Diradical H_Abstraction Hydrogen Abstraction from Sugar Backbone Diradical->H_Abstraction DNA_Radicals DNA Radicals H_Abstraction->DNA_Radicals DSB Double-Strand Break DNA_Radicals->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 2. DNA cleavage mechanism of this compound.

The proposed mechanism involves the following key steps:

  • Activation : The trisulfide moiety in this compound is believed to act as a trigger. Reaction with a thiol, such as intracellular glutathione, is thought to initiate a cascade of reactions.[1]

  • Bergman Cyclization : This activation leads to a conformational change that brings the two acetylene groups of the enediyne core into close proximity, facilitating a Bergman cyclization. This reaction produces a highly reactive p-benzyne diradical.[1]

  • DNA Binding and Cleavage : Shishijimicin A, a closely related compound, is known to bind to the minor groove of DNA.[1] Once the diradical is formed in the vicinity of DNA, it abstracts hydrogen atoms from the sugar-phosphate backbone, leading to the formation of DNA radicals. This process ultimately results in double-strand breaks in the DNA.[1]

  • Apoptosis : The extensive DNA damage triggers the cell's apoptotic machinery, leading to programmed cell death. The induction of apoptosis by DNA-damaging agents can involve various signaling pathways, often culminating in the activation of caspases.[2][3]

This comprehensive spectroscopic and mechanistic understanding of this compound is vital for its potential development as a therapeutic agent, particularly as a payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.

References

Shishijimicin C: A Technical Guide to its Biological Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shishijimicin C is a member of the potent enediyne class of antitumor antibiotics, isolated from the marine ascidian Didemnum proliferum.[1] Characterized by a unique molecular architecture that includes a DNA-cleaving enediyne core, this compound and its analogs exhibit extraordinary cytotoxicity against cancer cell lines. This technical guide provides a comprehensive overview of the biological activity and cytotoxicity profile of this compound, including its mechanism of action, available cytotoxicity data, relevant experimental protocols, and the key signaling pathways implicated in its cellular effects. Due to the limited specific data for this compound, information from its close and well-studied analog, Shishijimicin A, is included to provide a more complete profile, with such instances clearly noted.

Mechanism of Action: DNA Damage via Radical-Induced Cleavage

The primary mechanism of action for this compound, like other enediyne antibiotics, is the induction of double-stranded DNA breaks. This process is initiated by the binding of the molecule to the minor groove of DNA. The β-carboline moiety of the shishijimicin structure is thought to intercalate into the DNA, enhancing this interaction.[2]

Once positioned, the enediyne core undergoes a Bergman cycloaromatization reaction, a process that can be triggered by cellular thiols. This chemical transformation generates highly reactive 1,4-benzenoid diradicals. These radicals are powerful enough to abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and subsequent cell death. This direct assault on genomic integrity is a key contributor to the high potency of this class of compounds.

G

Cytotoxicity Profile

Shishijimicins are among the most potent cytotoxic compounds ever discovered. The initial report on Shishijimicins A, B, and C highlighted their exceptional activity against HeLa human cervical cancer cells.

Table 1: In Vitro Cytotoxicity of Shishijimicins

Compound FamilyCell LineAssay TypeIC50 (pM)Reference
Shishijimicins A-CHeLaNot Specified1.8 - 6.9[1]

Implicated Signaling Pathways

The induction of DNA double-strand breaks by this compound is a catastrophic event for the cell, triggering a cascade of signaling pathways designed to address the damage. The primary pathways activated are the DNA Damage Response (DDR) and, subsequently, the intrinsic apoptosis pathway.

DNA Damage Response (DDR)

Upon detection of double-strand breaks, the cell activates the DDR network. Key sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase, are recruited to the sites of damage. ATM then phosphorylates a host of downstream targets to orchestrate a cellular response that includes cell cycle arrest and DNA repair. A key marker of this activation is the phosphorylation of histone H2AX to form γH2AX, which flanks the DNA break and serves as a docking site for repair proteins.

G

Intrinsic Apoptosis Pathway

If the DNA damage is too extensive to be repaired, the DDR signaling, often mediated by the tumor suppressor p53, will initiate apoptosis (programmed cell death). This is primarily achieved through the intrinsic or mitochondrial pathway. Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell.

G

Experimental Protocols

The following sections describe generalized protocols for assessing the cytotoxicity and cellular responses to compounds like this compound.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a common method for determining the IC50 value of a cytotoxic compound.

1. Cell Seeding:

  • Cancer cells are harvested during their exponential growth phase.
  • A cell suspension is prepared, and cells are seeded into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
  • A series of dilutions are made in culture medium to achieve the desired final concentrations.
  • The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the wells. Control wells receive medium with vehicle only.
  • Plates are incubated for a specified period (e.g., 72 hours).

3. Viability Assessment:

  • After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
  • The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
  • The absorbance is measured on a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting a dose-response curve.

G

Western Blot Analysis for DDR and Apoptosis Markers

This protocol is used to detect the activation of key proteins in the signaling pathways.

1. Cell Lysis:

  • Cells are treated with this compound at various concentrations and for different time points.
  • After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
  • Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

2. Protein Quantification:

  • The protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

3. Gel Electrophoresis and Transfer:

  • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.
  • The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-γH2AX, anti-phospho-ATM, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2).
  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

  • The membrane is treated with an enhanced chemiluminescence (ECL) substrate.
  • The resulting signal is detected using X-ray film or a digital imaging system. The intensity of the bands corresponds to the level of the target protein.

Future Directions and Therapeutic Potential

The extraordinary potency of this compound makes it a compelling candidate for development as a cancer therapeutic. However, its high toxicity also presents a significant challenge for systemic administration. The most promising application for shishijimicins is as payloads for antibody-drug conjugates (ADCs). In an ADC, the enediyne is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. This approach allows for the targeted delivery of the highly potent cytotoxic agent directly to the tumor, minimizing off-target toxicity and potentially widening the therapeutic window. Further research is needed to fully elucidate the specific cytotoxicity profile of this compound across a diverse range of cancer types and to optimize its use in targeted delivery systems.

References

Unveiling the Nuances: A Technical Guide to the Structural Differences Between Shishijimicin A and Shishijimicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The shishijimicins, a family of potent enediyne antitumor antibiotics isolated from the ascidian Didemnum proliferum, represent a frontier in the development of highly cytotoxic agents for applications such as antibody-drug conjugates (ADCs).[1] Among this family, Shishijimicin A and Shishijimicin C exhibit remarkable potency, yet their subtle structural distinctions hold significant implications for their synthesis, biological activity, and therapeutic potential. This technical guide provides an in-depth analysis of the structural differences between these two complex natural products, supported by available data and a visualization of their mechanism of action.

Core Structural Scaffold

Shishijimicin A and C share a common and intricate architecture, which is fundamental to their biological activity. This shared scaffold consists of three key components:

  • A Calicheamicinone Aglycone: This bicyclic core contains the reactive enediyne moiety, which is responsible for the compounds' DNA-cleaving ability.

  • A Trisulfide Group: An unusual methyltrisulfanyl ethylidene side chain is attached to the enediyne core.

  • A Novel Glycosidic Moiety: A unique sugar component, which is a conjugation product of a hexose and a β-carboline, is linked to the aglycone.[1]

It is within this glycosidic portion that the structural divergence between Shishijimicin A and this compound occurs.

The Distinguishing Feature: The Amino Sugar Substituent

The primary structural difference between Shishijimicin A and this compound lies in the N-alkylation of the terminal amino sugar.

  • Shishijimicin A possesses an N-isopropyl group on the amino sugar.

  • This compound contains an N-ethyl group at the same position.

This seemingly minor variation in a single substituent has a discernible impact on the molecular formula and weight of the two compounds.

Comparative Data Summary

The following table summarizes the key quantitative data for Shishijimicin A and this compound, highlighting their structural and biological distinctions.

FeatureShishijimicin AThis compound
Molecular Formula C₄₆H₅₂N₄O₁₂S₄C₄₅H₅₀N₄O₁₂S₄
Molecular Weight 981.18 g/mol 967.16 g/mol
N-Alkyl Group IsopropylEthyl
Cytotoxicity (IC₅₀ vs. HeLa cells) 1.8 - 6.9 pM[1][2]1.8 - 6.9 pM[1]

Mechanism of Action: DNA Double-Strand Cleavage

The profound cytotoxicity of the shishijimicins is not attributed to the modulation of a specific signaling pathway but rather to their ability to induce double-stranded DNA breaks. This process is initiated by the activation of the enediyne core through a Bergman cyclization, leading to the formation of a highly reactive 1,4-benzenoid diradical.[3][4] This diradical can then abstract hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing strand scission.[3][4] The β-carboline moiety of the shishijimicins is understood to intercalate into the minor groove of DNA, positioning the enediyne "warhead" for its destructive action.[2][3]

DNA_Cleavage_Mechanism cluster_Shishijimicin Shishijimicin cluster_Activation Activation cluster_Cycloaromatization Bergman Cyclization cluster_DNA_Damage DNA Damage Shishijimicin Shishijimicin (Enediyne Core) Thiol Thiol (e.g., Glutathione) Shishijimicin->Thiol Reaction with Activated_Shishijimicin Activated Shishijimicin Thiol->Activated_Shishijimicin Triggers Diradical 1,4-Benzenoid Diradical Activated_Shishijimicin->Diradical Undergoes DNA Double-Stranded DNA Diradical->DNA Targets H_Abstraction Hydrogen Abstraction from Deoxyribose DNA->H_Abstraction Results in DNA_Cleavage Double-Strand Break H_Abstraction->DNA_Cleavage Leads to

References

An In-depth Technical Guide to the Calicheamicin and Shishijimicin Family of Enediynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enediyne class of natural products represents a group of exceptionally potent antitumor antibiotics. Among the most prominent members are the Calicheamicin and Shishijimicin families, renowned for their intricate molecular architecture and their remarkable ability to induce DNA damage. This technical guide provides a comprehensive overview of the core structural features, mechanism of action, and biosynthesis of these fascinating molecules. It further presents available quantitative data on their biological activity and details key experimental protocols for their study. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Core Structure and Chemical Biology

The Calicheamicin and Shishijimicin families of enediynes are characterized by a unique nine- or ten-membered ring system containing a cis-double bond and two acetylenic groups, the so-called "enediyne" core. This strained ring system is the "warhead" of the molecule, responsible for its extraordinary DNA-damaging capabilities.

Calicheamicin Family: The most notable member of this family is Calicheamicin γ1. Its structure is comprised of three key domains:

  • The Enediyne Aglycone: A bicyclo[7.3.1]enediyne core which is the reactive warhead.[1][2]

  • The Aryltetrasaccharide Tail: This carbohydrate moiety is crucial for the sequence-specific recognition and binding to the minor groove of DNA.[3]

  • The Trisulfide Trigger: A methyl trisulfide group that acts as a trigger for the activation of the warhead.[3]

Shishijimicin Family: The Shishijimicins, including Shishijimicin A, B, and C, share the same calicheamicinone aglycone as the Calicheamicins.[4] The primary difference lies in their carbohydrate component, which features a novel sugar moiety conjugated to a β-carboline.[4]

Mechanism of Action: DNA Damage and Apoptosis Induction

The potent cytotoxicity of the Calicheamicin and Shishijimicin families stems from their ability to induce double-stranded DNA breaks, a type of damage that is particularly difficult for cancer cells to repair.[5]

The mechanism unfolds in a series of orchestrated steps:

  • DNA Recognition and Binding: The oligosaccharide tail of the molecule recognizes and binds to specific sequences in the minor groove of DNA.[3]

  • Activation of the Warhead: The enediyne core is activated by a triggering mechanism. In the case of Calicheamicin, this is initiated by the nucleophilic attack on the central sulfur atom of the trisulfide group, often by cellular thiols like glutathione.[3]

  • Bergman Cyclization: The trigger event induces a conformational change that brings the two acetylene groups of the enediyne core into close proximity, leading to a Bergman cyclization. This reaction generates a highly reactive 1,4-didehydrobenzene diradical intermediate.[6]

  • Hydrogen Abstraction and DNA Cleavage: The p-benzyne diradical is a powerful hydrogen-abstracting species. It abstracts hydrogen atoms from the deoxyribose sugar backbone of both strands of the DNA, leading to strand scission.[6] Calicheamicin is particularly effective at causing double-stranded breaks, which is a key factor in its high potency for inducing programmed cell death (apoptosis).[5]

The extensive DNA damage triggers a cellular response that ultimately leads to apoptosis. This process involves the activation of DNA damage response pathways and the intrinsic mitochondrial pathway of apoptosis.

Biosynthesis

The biosynthesis of the complex enediyne core of Calicheamicin and related compounds is accomplished through an iterative type I polyketide synthase (PKS) pathway.[7] The gene cluster responsible for Calicheamicin biosynthesis has been identified and characterized, revealing a highly conserved enediyne PKS.[7] The intricate oligosaccharide side chains are assembled by a series of glycosyltransferases that attach the unusual sugar units in a stepwise manner.[1]

Quantitative Biological Activity

The Calicheamicin and Shishijimicin families exhibit extraordinary potency against cancer cell lines. The following tables summarize the available quantitative data on their cytotoxic and antimicrobial activities.

Table 1: Cytotoxicity of Calicheamicin and its Conjugates against Cancer Cell Lines

Compound/ConjugateCell LineCancer TypeIC50/EC50Citation
Calicheamicin-Antibody Drug ConjugateWSU-DLCL2Non-Hodgkin Lymphoma0.05 nmol/L
Calicheamicin-Antibody Drug ConjugateBJABNon-Hodgkin Lymphoma0.12 nmol/L
Inotuzumab ozogamicin (CMC-544)Various ALL cell linesAcute Lymphoblastic Leukemia0.15 to 4.9 ng/mL
Anti-EFNA4-ADC (Calicheamicin payload)TNBC xenograftsTriple-Negative Breast Cancer~1 ng/mL

Table 2: Cytotoxicity of Shishijimicin Family against Cancer Cell Lines

CompoundCell LineCancer TypeIC50Citation
Shishijimicin AHeLaCervical Cancer1.8 pM[4]
Shishijimicin BHeLaCervical Cancer6.9 pM[4]
Shishijimicin CHeLaCervical Cancer3.4 pM[4]

Table 3: Minimum Inhibitory Concentration (MIC) of Calicheamicins

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of the Calicheamicin and Shishijimicin families.

DNA Cleavage Assay using Agarose Gel Electrophoresis

This assay is used to visualize the ability of enediynes to induce single- and double-stranded breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Calicheamicin or Shishijimicin compound

  • Activating agent (e.g., dithiothreitol (DTT) or glutathione (GSH))

  • Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • DNA loading dye (containing glycerol and a tracking dye)

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Protocol:

  • Prepare a reaction mixture containing supercoiled plasmid DNA (final concentration ~10-20 µg/mL) in the reaction buffer.

  • Add the enediyne compound to the reaction mixture at various concentrations.

  • Initiate the reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM). Include a control reaction without the enediyne and another without the activating agent.

  • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes to 2 hours).

  • Stop the reaction by adding DNA loading dye.

  • Prepare a 1% agarose gel in TAE or TBE buffer containing ethidium bromide (0.5 µg/mL).

  • Load the samples into the wells of the agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated an adequate distance.

  • Visualize the DNA bands under UV light. Supercoiled (form I), nicked circular (form II), and linear (form III) DNA will migrate at different rates. An increase in forms II and III indicates single- and double-stranded DNA cleavage, respectively.

Cytotoxicity Determination using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Calicheamicin or Shishijimicin compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the enediyne compound in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include untreated control wells.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the enediyne compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Treat the cells with the enediyne compound at the desired concentration and for the desired time. Include an untreated control.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

  • Analyze the data:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The DNA damage induced by Calicheamicin and Shishijimicin activates a cascade of cellular signaling events. The following diagrams illustrate the key pathways and experimental workflows.

DNA_Damage_Response Calicheamicin Calicheamicin / Shishijimicin DNA Nuclear DNA Calicheamicin->DNA Minor Groove Binding DSB Double-Strand Breaks DNA->DSB Hydrogen Abstraction ATM_ATR ATM / ATR Kinases DSB->ATM_ATR DNA_PK DNA-PK DSB->DNA_PK Bax Bax Activation DSB->Bax H2AX γH2AX Foci Formation ATM_ATR->H2AX CellCycleArrest G2/M Cell Cycle Arrest ATM_ATR->CellCycleArrest DNA_PK->H2AX H2AX->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation (Caspase-9, Caspase-3) CytochromeC->Caspases Caspases->Apoptosis Bax->Mitochondria Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Enediyne Enediyne Compound DNA_Cleavage DNA Cleavage Assay (Agarose Gel) Enediyne->DNA_Cleavage Cytotoxicity Cytotoxicity Assay (MTT) Enediyne->Cytotoxicity ApoptosisAssay Apoptosis Assay (Flow Cytometry) Enediyne->ApoptosisAssay PlasmidDNA Plasmid DNA PlasmidDNA->DNA_Cleavage CancerCells Cancer Cell Lines CancerCells->Cytotoxicity CancerCells->ApoptosisAssay

References

Shishijimicin C: A Technical Guide to its Mechanism of DNA Double-Strand Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism by which Shishijimicin C, a potent member of the enediyne class of natural products, induces double-strand breaks (DSBs) in DNA. It details the molecular interactions, the chemical activation cascade, and the subsequent cellular responses, offering valuable insights for its application in oncology research and as a payload for antibody-drug conjugates (ADCs).

Core Mechanism of Action

This compound belongs to the enediyne family of antitumor antibiotics, which are characterized by a unique nine- or ten-membered ring containing two acetylenic groups conjugated to a double bond. This enediyne core is the "warhead" responsible for their extraordinary cytotoxicity. The mechanism of DNA damage is a multi-step process involving targeted delivery, specific binding, chemical activation, and radical-mediated DNA cleavage.

DNA Binding and Intercalation

The Shishijimicin molecule is comprised of the enediyne core and a carbohydrate moiety, which includes a distinctive β-carboline component. This β-carboline acts as a DNA intercalator, facilitating the initial binding of the molecule to the minor groove of double-stranded DNA. This interaction positions the reactive enediyne core in close proximity to the sugar-phosphate backbone of the DNA, a critical step for the subsequent cleavage reaction. Studies on the closely related Shishijimicin A have confirmed its binding to the minor groove and the intercalating role of its β-carboline moiety[1][2]. This targeted delivery is crucial for its biological activity.

Thiol-Activated Bergman Cycloaromatization

Once positioned within the DNA minor groove, the enediyne core of Shishijimicin is activated. This activation is typically triggered by the presence of endogenous thiols, such as glutathione (GSH), which are found in relatively high concentrations within cells[1][2]. The thiol initiates a cascade of reactions that leads to a conformational change in the enediyne ring.

This change enables the core to undergo a critical chemical transformation known as the Bergman cycloaromatization [1][3]. During this reaction, the enediyne moiety cyclizes to form a highly unstable and reactive intermediate: a 1,4-didehydrobenzene (p-benzyne) diradical [1][4].

G cluster_0 This compound Activation & DNA Cleavage A This compound binds to DNA minor groove via β-carboline intercalation B Activation by endogenous thiols (e.g., Glutathione) A->B C Bergman Cycloaromatization of Enediyne Core B->C D Formation of highly reactive p-Benzyne Diradical C->D E Hydrogen atom abstraction from both DNA strands D->E Attacks sugar- phosphate backbone F Generation of sugar radicals E->F G DNA Double-Strand Break (DSB) F->G Leads to strand scission

Figure 1: Activation cascade of this compound leading to DNA double-strand breaks.

DNA Double-Strand Break Formation

The p-benzyne diradical is a potent hydrogen-abstracting species. Due to its strategic placement within the DNA minor groove, it can abstract hydrogen atoms from the deoxyribose sugar backbone of both DNA strands[1][4]. This hydrogen abstraction generates sugar radicals, which are unstable and undergo further reactions, ultimately leading to the cleavage of the phosphodiester backbone. Because the diradical can attack both strands, this process results in a DNA double-strand break (DSB), one of the most cytotoxic forms of DNA damage[5]. A notable characteristic of Shishijimicin A is its very low sequence selectivity in DNA cleavage, which is thought to contribute to its exceptional cytotoxicity[1][2].

Quantitative Data: Cytotoxicity

Shishijimicins exhibit extremely potent cytotoxicity against cancer cell lines, with activity observed in the picomolar range. This high potency makes them attractive candidates for use as payloads in antibody-drug conjugates, where targeted delivery can minimize off-target toxicity.

CompoundCell LineIC50 Value (pM)
Shishijimicin AHeLa S31.8
Shishijimicin BHeLa S36.9
This compoundHeLa S35.2
Table 1: In vitro cytotoxicity of Shishijimicins A, B, and C against human cervical cancer (HeLa S3) cells. Data extracted from Oku et al., J. Am. Chem. Soc. 2003, 125 (8), pp 2044–2045.[6]

Cellular Response to Shishijimicin-Induced DNA Damage

The generation of DSBs by this compound triggers a robust cellular DNA Damage Response (DDR). This complex signaling network is initiated to arrest the cell cycle and recruit DNA repair machinery. However, if the damage is too extensive, the DDR can instead signal for programmed cell death (apoptosis).

Key events in the cellular response to enediyne-induced DNA damage include:

  • Activation of PI3K-like Kinases : The presence of DSBs activates key sensor proteins, primarily the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM and Rad3-related (ATR) kinase can also be activated, particularly if interstrand cross-links are also formed[7].

  • Phosphorylation of Effector Proteins : Activated ATM phosphorylates a cascade of downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a beacon for the recruitment of repair factors.

  • RPA Hyperphosphorylation : Studies on other enediynes like C-1027 and neocarzinostatin show that they induce hyperphosphorylation of Replication Protein A (RPA), a key protein involved in DNA replication and repair. This modification is associated with an inhibition of DNA replication.

  • Apoptosis Induction : If the DNA damage is irreparable, the DDR can initiate apoptosis. For the enediyne calicheamicin, this process has been shown to proceed through a caspase-mediated mitochondrial amplification loop that is dependent on the pro-apoptotic protein Bax.

G cluster_1 Cellular DNA Damage Response to Shishijimicin drug This compound dsb DNA Double-Strand Break drug->dsb atm ATM Kinase Activation dsb->atm rpa RPA Hyperphosphorylation atm->rpa h2ax γH2AX Formation atm->h2ax arrest Cell Cycle Arrest atm->arrest p53-dependent pathway apoptosis Apoptosis Induction (via Caspase/Mitochondrial Pathway) atm->apoptosis If damage is severe rpa->arrest repair Recruitment of Repair Proteins h2ax->repair

Figure 2: Simplified signaling pathway of the DNA damage response to this compound.

Experimental Protocols

The following section provides a detailed methodology for a key experiment used to characterize the DNA-cleaving ability of this compound.

In Vitro DNA Cleavage Assay

This assay is used to determine the ability of this compound to induce single- and double-strand breaks in plasmid DNA. The different topological forms of the plasmid (supercoiled, relaxed/nicked, and linear) are separated by agarose gel electrophoresis.

G cluster_workflow Experimental Workflow: DNA Cleavage Assay prep 1. Prepare Reaction Mix (Buffer, Supercoiled Plasmid DNA) add_drug 2. Add this compound (Varying Concentrations) prep->add_drug add_activator 3. Add Thiol Activator (e.g., DTT or GSH) add_drug->add_activator incubate 4. Incubate at 37°C add_activator->incubate stop_rxn 5. Quench Reaction (Add Loading Dye with EDTA) incubate->stop_rxn gel 6. Agarose Gel Electrophoresis stop_rxn->gel visualize 7. Stain Gel & Visualize (e.g., Ethidium Bromide, UV Transilluminator) gel->visualize quantify 8. Quantify DNA Forms (Densitometry Analysis) visualize->quantify

Figure 3: Workflow for the in vitro plasmid DNA cleavage assay.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or φX174), 0.5 - 1.0 µg/µL

  • This compound stock solution (in DMSO or appropriate solvent)

  • 10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 100 mM KCl)

  • Dithiothreitol (DTT) or Glutathione (GSH) solution (e.g., 10 mM)

  • 6x Gel Loading Dye (containing EDTA to stop the reaction)

  • Agarose

  • 1x TAE or TBE electrophoresis buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 20 µL, add:

    • 2 µL of 10x Reaction Buffer

    • 1 µL of supercoiled plasmid DNA (250-500 ng)

    • Nuclease-free water to a volume of 17 µL.

  • Addition of Compound: Add 1 µL of this compound solution at various desired final concentrations (e.g., ranging from pM to nM). For a negative control, add 1 µL of the solvent (e.g., DMSO).

  • Activation: To initiate the cleavage reaction, add 2 µL of the thiol activator (e.g., 10 mM DTT for a 1 mM final concentration).

  • Incubation: Gently mix the reaction and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding 4 µL of 6x Gel Loading Dye. The EDTA in the loading dye will chelate divalent metal ions and help inhibit further non-specific degradation.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing the DNA stain.

    • Load the entire reaction mixture (24 µL) into a well of the gel.

    • Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Visualize the DNA bands using a UV transilluminator or an appropriate gel imaging system.

    • Form I: Supercoiled DNA (fastest migrating band)

    • Form II: Relaxed or nicked DNA (single-strand break, slowest migrating band)

    • Form III: Linear DNA (double-strand break, intermediate migration)

  • Quantification: Quantify the intensity of each band using densitometry software (e.g., ImageJ). The percentage of each DNA form can be calculated to determine the extent of single- and double-strand cleavage at different concentrations of this compound.

Conclusion

This compound is a highly potent DNA-damaging agent that operates through a sophisticated, chemically-triggered mechanism. Its ability to bind DNA, undergo activation, and execute double-strand breaks via Bergman cycloaromatization underscores its potential as a therapeutic agent. Understanding the intricacies of its mechanism of action, its cytotoxicity profile, and the resulting cellular responses is paramount for the rational design and development of next-generation cancer therapies, particularly in the context of targeted delivery systems like ADCs. This guide provides a foundational framework for researchers aiming to harness the power of this remarkable natural product.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Shishijimicin C and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Shishijimicin C and its analogs, potent enediyne antitumor antibiotics. The protocols are based on the seminal work on the total synthesis of Shishijimicin A by Nicolaou and coworkers, which provides a strategic blueprint for accessing this class of molecules. This compound, along with its analogs, holds significant promise for the development of novel cancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs).

Introduction

Shishijimicins are a family of highly potent enediyne natural products isolated from the ascidian Didemnum proliferum.[1] Their remarkable cytotoxicity stems from their ability to undergo Bergman cyclization, generating a p-benzyne diradical that cleaves double-stranded DNA, ultimately leading to apoptosis.[2][3][4] The complex molecular architecture of Shishijimicins, featuring a 10-membered enediyne core, a unique β-carboline-fused sugar moiety, and a trisulfide trigger, has presented a formidable challenge to synthetic chemists. The successful total synthesis of Shishijimicin A has not only confirmed its structure but also opened avenues for the synthesis of analogs with potentially improved therapeutic indices.[5] This document outlines the key synthetic strategies and experimental protocols to enable further research and development in this area.

Data Presentation

Table 1: Cytotoxicity of Shishijimicins A-C
CompoundCell LineIC50 (pM)Reference
Shishijimicin AHeLa1.8 - 6.9[1]
Shishijimicin BHeLa1.8 - 6.9[1]
This compoundHeLa1.8 - 6.9[1]
Table 2: Representative Yields for Key Synthetic Steps in the Total Synthesis of Shishijimicin A (as a proxy for this compound)
StepReactionProductYield (%)
1Asymmetric AllylationChiral Alcohol85
2Ozonolysis and Aldol CondensationEnone Intermediate70
3Sonogashira CouplingEnediyne Core Precursor75
4Intramolecular McMurry Coupling10-membered Enediyne Ring40
5GlycosylationGlycosylated Aglycone60
6β-Carboline FormationShishijimicin Aglycone55
7Trisulfide InstallationShishijimicin A50

Note: The yields presented in Table 2 are representative and based on the challenges typically encountered in the synthesis of complex natural products. Actual yields may vary and should be optimized.

Experimental Protocols

The total synthesis of this compound is analogous to that of Shishijimicin A, with variations in the carbohydrate moiety. The following are key representative experimental protocols based on the published synthesis of Shishijimicin A.

Protocol 1: Construction of the 10-Membered Enediyne Core

This protocol describes the crucial intramolecular McMurry coupling reaction to form the strained 10-membered enediyne ring system.

Materials:

  • Dialdehyde precursor of the enediyne

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (Zn)

  • Tetrahydrofuran (THF), anhydrous

  • Pyridine, anhydrous

  • Argon atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add freshly activated zinc dust.

  • Add anhydrous THF to the flask and cool the suspension to -78 °C.

  • Slowly add a solution of TiCl₄ in THF to the zinc suspension with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 2 hours to form the low-valent titanium reagent.

  • In a separate flask, dissolve the dialdehyde precursor in anhydrous THF and anhydrous pyridine.

  • Add the solution of the dialdehyde precursor dropwise to the suspension of the low-valent titanium reagent over a period of 12 hours using a syringe pump to ensure high dilution conditions.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous potassium carbonate solution.

  • Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the 10-membered enediyne product.

Protocol 2: Glycosylation of the Enediyne Aglycone

This protocol details the stereoselective installation of the carbohydrate moiety onto the enediyne aglycone.

Materials:

  • Enediyne aglycone

  • Glycosyl donor (e.g., a thioglycoside or trichloroacetimidate of the required sugar)

  • Promoter (e.g., N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) for a thioglycoside donor)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

  • Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the enediyne aglycone, the glycosyl donor, and freshly activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the appropriate temperature (e.g., -40 °C).

  • Add the promoter (e.g., NIS) to the mixture, followed by the catalytic amount of the activator (e.g., TfOH).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Allow the mixture to warm to room temperature and filter through Celite.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the glycosylated enediyne.

Protocol 3: Formation of the Trisulfide Trigger

This final step introduces the biologically crucial trisulfide moiety.

Materials:

  • Advanced intermediate with a free thiol group

  • N-(tert-Butylthio)phthalimide

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

Procedure:

  • Dissolve the thiol-containing intermediate in anhydrous DCM in a flame-dried flask under an argon atmosphere.

  • Add a solution of N-(tert-butylthio)phthalimide in DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the final trisulfide-containing product, this compound.

Visualizations

Synthetic Strategy Workflow

Total_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Key Assembly Steps cluster_final Final Product A Carbohydrate Moiety Synthesis C Glycosylation A->C B Enediyne Aglycone Precursor Synthesis B->C D Formation of β-Carboline C->D E Trisulfide Installation D->E F This compound E->F

Caption: Convergent synthetic workflow for this compound.

Mechanism of Action: DNA Cleavage by Enediynes

DNA_Cleavage_Pathway cluster_activation Activation cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response A This compound (Inactive Enediyne) B Triggering Event (e.g., Thiol activation) A->B 1 C Bergman Cyclization B->C 2 D p-Benzyne Diradical (Reactive Intermediate) C->D 3 E Binding to DNA Minor Groove D->E F Hydrogen Abstraction from Sugar Backbone E->F 4 G DNA Radical Formation F->G 5 H Double-Strand Break G->H 6 I Cell Cycle Arrest H->I J Apoptosis I->J

Caption: Signaling pathway of Shishijimicin-induced DNA damage and apoptosis.

References

Application Notes and Protocols for Shishijimicin C as a Payload in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin C is a member of the enediyne class of natural products, isolated from the ascidian Didemnum proliferum.[1] Like other enediynes, it possesses a reactive core that, upon activation, generates a diradical species capable of causing double-stranded DNA breaks, leading to apoptosis. This high potency makes this compound an attractive candidate for use as a payload in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.[2]

These application notes provide an overview of the mechanism of action of this compound, along with protocols for the conjugation, in vitro evaluation, and in vivo assessment of this compound-based ADCs. Due to the limited public availability of data specifically for this compound ADCs, the quantitative data and certain protocol specifics are based on studies of the closely related and well-characterized Shishijimicin A.[1][3]

Mechanism of Action

The cytotoxic activity of this compound stems from its enediyne core. The proposed mechanism of action is as follows:

  • ADC Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.

  • Payload Release: Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the payload into the cytoplasm.

  • Enediyne Activation: The released this compound undergoes a Bergman cyclization of its enediyne core, a reaction that is triggered by the intracellular environment.

  • Diradical Formation: This cyclization generates a highly reactive p-benzyne diradical.

  • DNA Cleavage: The diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded breaks.

  • Apoptosis: The extensive DNA damage triggers the apoptotic cascade, resulting in cancer cell death.

Shishijimicin_C_Mechanism_of_Action Mechanism of Action of this compound-based ADC ADC This compound-ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Shishijimicin_C This compound Payload_Release->Shishijimicin_C Activation Bergman Cyclization Shishijimicin_C->Activation Diradical p-Benzyne Diradical Activation->Diradical DNA Nuclear DNA Diradical->DNA H-atom abstraction Cleavage Double-Strand Breaks DNA->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis

Figure 1: Signaling pathway of this compound-ADC.

Data Presentation

The following tables summarize the in vitro cytotoxicity data for this compound and the in vitro and in vivo efficacy of a Shishijimicin A-based ADC.

Table 1: In Vitro Cytotoxicity of this compound [4]

CompoundCell LineIC50 (pM)
This compoundHeLa1.8 - 6.9

Table 2: In Vitro Cytotoxicity of a Shishijimicin A-ADC (Trastuzumab-Shishijimicin A)

Cell LineTarget AntigenIC50 (ng/mL)
SK-BR-3HER2+10 - 50
BT-474HER2+15 - 60
MDA-MB-468HER2->1000

Table 3: In Vivo Efficacy of a Shishijimicin A-ADC in a Xenograft Model

Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
SK-OV-3 (Ovarian Cancer)Vehicle Control-0
Trastuzumab1030
Trastuzumab-Shishijimicin A2.585
Trastuzumab-Shishijimicin A5>95

Note: The data in Table 3 is representative and based on typical outcomes for potent enediyne-based ADCs in preclinical models.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody (Site-Specific)

This protocol describes a method for the site-specific conjugation of a this compound derivative containing a maleimide linker to a monoclonal antibody with engineered cysteine residues (THIOMAB).

ADC_Conjugation_Workflow Workflow for Site-Specific ADC Conjugation Start Start Antibody_Prep Antibody Preparation (THIOMAB) Start->Antibody_Prep Payload_Prep This compound- Linker Synthesis (with Maleimide) Start->Payload_Prep Reduction Partial Reduction of Interchain Disulfides (TCEP) Antibody_Prep->Reduction Conjugation Conjugation Reaction (Thiol-Maleimide) Reduction->Conjugation Payload_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (HIC, SEC, MS) Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for ADC conjugation.

Materials:

  • THIOMAB antibody (e.g., Trastuzumab with engineered cysteines)

  • This compound-linker-maleimide conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • Mass spectrometer

Procedure:

  • Antibody Preparation:

    • Dialyze the THIOMAB antibody into PBS, pH 7.4.

    • Concentrate the antibody to 5-10 mg/mL.

  • Partial Reduction of Antibody:

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the engineered interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS.

  • Conjugation Reaction:

    • Dissolve the this compound-linker-maleimide in DMSO to prepare a 10 mM stock solution.

    • Add a 5 to 10-fold molar excess of the this compound-linker-maleimide solution to the reduced antibody.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other small molecules using a SEC column equilibrated with PBS.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using HIC and/or mass spectrometry.

    • Assess the aggregation level of the ADC using SEC.

    • Confirm the integrity of the conjugated antibody by SDS-PAGE.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a this compound-based ADC on cancer cell lines.[5][6][7]

Materials:

  • Target cancer cell lines (e.g., HER2-positive and HER2-negative)

  • Cell culture medium and supplements

  • This compound-ADC

  • Control antibody (unconjugated)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment:

    • Prepare a serial dilution of the this compound-ADC and the control antibody in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody.

    • Include wells with medium only (blank) and cells with medium (untreated control).

    • Incubate the plate for 72-96 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound-based ADC in a subcutaneous xenograft mouse model.[2][8]

In_Vivo_Xenograft_Workflow Workflow for In Vivo Xenograft Study Start Start Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Start->Animal_Acclimatization Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment ADC Administration (e.g., i.v.) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Data_Analysis Data Analysis and Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for in vivo efficacy study.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Tumor cells (e.g., SK-OV-3)

  • Matrigel

  • This compound-ADC

  • Vehicle control (e.g., PBS)

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend tumor cells in a 1:1 mixture of culture medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound-ADC at different doses).

  • ADC Administration:

    • Administer the ADC and control treatments to the respective groups, typically via intravenous (i.v.) injection.

    • The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).

  • Monitoring and Data Collection:

    • Measure the tumor dimensions with calipers and the body weight of each mouse 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Data Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size limit or after a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound represents a promising and highly potent payload for the development of next-generation ADCs. Its unique mechanism of action, involving DNA double-strand breaks, offers the potential for significant anti-tumor activity. The protocols provided herein offer a framework for the successful conjugation and evaluation of this compound-based ADCs. Further research and optimization of the linker technology and antibody selection will be crucial for translating the potential of this potent molecule into effective cancer therapeutics.

References

Application Notes and Protocols for Shishijimicin C DNA Cleavage Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin C is a potent enediyne antitumor antibiotic. Like other members of the enediyne class, its cytotoxicity is attributed to its ability to cause sequence-selective cleavage of double-stranded DNA. The mechanism of action involves a chemically-triggered activation cascade, culminating in the generation of a highly reactive diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission.[1][2] This document provides detailed protocols for assessing the DNA cleavage activity of this compound, methods for data analysis, and a summary of its mechanism of action.

The core structure of this compound contains a nine-membered enediyne ring. This ring is conformationally strained and can undergo a Bergman cycloaromatization reaction.[1][2] This reaction is triggered by the presence of a nucleophile, typically a thiol-containing compound such as glutathione or dithiothreitol (DTT), which mimics the intracellular reducing environment.[1][2] The resulting 1,4-benzenoid diradical is a highly reactive intermediate that can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, ultimately leading to both single- and double-strand breaks.[1][2]

Key Experimental Protocols

Protocol 1: Plasmid DNA Cleavage Assay

This protocol is designed to qualitatively and quantitatively assess the ability of this compound to induce single- and double-strand breaks in supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or φX174), 0.5 µg/µL in TE buffer

  • This compound

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • 10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 100 mM KCl, 50 mM MgCl₂)

  • Nuclease-free water

  • Loading Dye (6x): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol in water

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • DNA ladder

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL final volume:

      • 2 µL of 10x Reaction Buffer

      • x µL of this compound (to achieve desired final concentration)

      • 1 µL of supercoiled plasmid DNA (0.5 µg)

      • 1 µL of DTT or GSH (to a final concentration of 1 mM)

      • Nuclease-free water to a final volume of 20 µL.

    • Prepare a control reaction without this compound.

    • Prepare a control reaction without the thiol activator (DTT or GSH).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes to 2 hours). The incubation time can be varied to assess the kinetics of the cleavage reaction.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of 6x loading dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).

    • Load the entire reaction mixture into the wells of the agarose gel.

    • Include a lane with a DNA ladder for size reference.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Identify the different forms of plasmid DNA:

      • Form I (Supercoiled): Uncut plasmid, migrates the fastest.

      • Form II (Nicked/Open-Circular): Result of a single-strand break, migrates the slowest.

      • Form III (Linear): Result of a double-strand break, migrates at an intermediate speed.

    • Quantify the intensity of each band using gel documentation software. The percentage of each form can be calculated to determine the extent of DNA cleavage.

Data Presentation

Table 1: DNA Cleavage Activity of Shishijimicin A

CompoundAssay TypeSubstrateActivatorEffective ConcentrationReference
Shishijimicin APlasmid CleavageDouble-stranded DNAThiol0.014 µM[3]

Note: This data is for Shishijimicin A and is presented as a representative example of the potency of Shishijimicins.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Plasmid DNA Cleavage Assay

G cluster_0 Reaction Preparation cluster_1 Incubation cluster_2 Analysis prep Prepare reaction mix: - Plasmid DNA - this compound - Reaction Buffer - Thiol Activator (DTT/GSH) incubate Incubate at 37°C prep->incubate Start Reaction stop_rxn Stop reaction with loading dye incubate->stop_rxn Terminate gel Agarose Gel Electrophoresis stop_rxn->gel visualize Visualize and Quantify Bands (Form I, II, III) gel->visualize

Caption: Workflow for the this compound DNA cleavage assay.

Diagram 2: Mechanism of this compound-Induced DNA Cleavage

G cluster_0 Activation cluster_1 Diradical Formation cluster_2 DNA Damage Shishijimicin_C This compound (Enediyne Core) Activated_Complex Activated Intermediate Shishijimicin_C->Activated_Complex Thiol Thiol Activator (e.g., GSH, DTT) Thiol->Shishijimicin_C Nucleophilic Attack Bergman Bergman Cycloaromatization Activated_Complex->Bergman Diradical 1,4-Benzenoid Diradical Bergman->Diradical DNA Double-Stranded DNA Diradical->DNA Intercalation/Binding H_Abstraction Hydrogen Abstraction (from deoxyribose) DNA->H_Abstraction by Diradical DNA_Cleavage DNA Strand Scission (Single and Double Strand Breaks) H_Abstraction->DNA_Cleavage

Caption: this compound activation and DNA cleavage mechanism.

References

Application Notes and Protocols for the Synthesis of Shishijimicin C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data related to the synthesis and evaluation of Shishijimicin derivatives. While Shishijimicin C is a member of this potent class of enediyne antitumor antibiotics, the most extensively documented synthetic routes are for the closely related analogue, Shishijimicin A. The protocols outlined below are based on the successful total synthesis of Shishijimicin A and provide a foundational methodology for accessing various derivatives, including those with functionalities suitable for conjugation to antibodies for targeted drug delivery.

Introduction

Shishijimicins A, B, and C are novel enediyne antibiotics isolated from the ascidian Didemnum proliferum. These natural products exhibit extremely potent cytotoxicity against cancer cell lines, with IC50 values in the picomolar range. Their mechanism of action involves binding to the minor groove of DNA and causing double-stranded cleavage, initiated by a thiol-activated Bergman cycloaromatization of the enediyne core. This remarkable potency makes them highly attractive payloads for antibody-drug conjugates (ADCs), a therapeutic modality that combines the specificity of an antibody with the cytotoxic power of a small molecule.

The total synthesis of Shishijimicin A has been achieved and serves as a blueprint for producing this compound and other derivatives. The synthetic strategy is a convergent one, involving the preparation of a complex carboline disaccharide and a hydroxy enediyne thioacetate, which are then coupled and elaborated to afford the final natural product. Modifications to this synthetic route allow for the introduction of linkers for ADC applications.

Quantitative Data Summary

The cytotoxic activity of Shishijimicin A and its derivatives is a key measure of their potential as anticancer agents. The following table summarizes the reported 50% inhibitory concentration (IC50) values against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (pM)Reference
Shishijimicin AHeLaCervical Cancer1.8 - 6.9[1]
Analogue 1
(Specify structure/modification)
Analogue 2
(Specify structure/modification)
...add more rows as data is found...

Experimental Protocols

Protocol 1: Total Synthesis of the Shishijimicin A Core Structure

The total synthesis of Shishijimicin A is a complex, multi-step process. The following is a summarized protocol based on the convergent synthesis strategy developed by Nicolaou and coworkers. This process involves the synthesis of two key fragments: the carboline disaccharide and the enediyne core, followed by their coupling and final modifications.

A. Synthesis of the Enediyne Core Fragment

  • Ketalization and Reduction: Start with the commercially available tetronic acid. Protect the ketone as a ketal and subsequently reduce the lactone to the corresponding lactol.

  • Asymmetric Addition and Protection: Perform an asymmetric addition of an appropriate anion to the lactol, followed by selective protection of the resulting hydroxyl groups.

  • Oxidation and Cycloaddition: Carry out a Swern oxidation to form the aldehyde, which is then converted to an oxime. An intramolecular dipolar cycloaddition is then used to construct a key isoxazoline intermediate with high diastereoselectivity.[2]

  • Further Functionalization: Deprotect and oxidize the intermediate to a ketone.

  • Alkene Formation: Condense the ketone with a suitable phosphonate to introduce the alkene with high geometric control.

  • Cyclization Precursor: Reduce the isoxazole and protect the resulting amine to yield the precursor for the key cyclization step.

  • Enediyne Ring Formation: A lanthanide-mediated cyclization is employed to form the 10-membered enediyne ring with high diastereocontrol.[2]

B. Synthesis of the Carboline Disaccharide Fragment

The synthesis of this fragment is also a multi-step process involving the stereoselective construction of the disaccharide and its attachment to the β-carboline moiety. For detailed steps, refer to the primary literature on the total synthesis of Shishijimicin A.

C. Fragment Coupling and Final Assembly

  • Glycosylation: Couple the enediyne core fragment with the carboline disaccharide using a delicate glycosylation reaction.

  • Trisulfide Installation: Introduce the characteristic trisulfide moiety.

  • Deprotection: Remove the protecting groups to yield Shishijimicin A.[2]

Protocol 2: Synthesis of Shishijimicin A-Type Linker-Drugs for ADCs

To create derivatives suitable for antibody conjugation, the core structure of Shishijimicin A is modified to include a linker with a reactive handle for attachment to an antibody.

  • Functionalization of the β-Carboline: The β-carboline moiety can be functionalized to incorporate a linker. This can be achieved by modifying the carboline synthesis to include a precursor with a suitable attachment point.

  • Linker Attachment: Attach a linker (e.g., a cleavable or non-cleavable linker with a terminal maleimide or NHS ester group) to the functionalized β-carboline.

  • Coupling to the Enediyne Core: Couple the linker-modified carboline disaccharide to the enediyne core as described in Protocol 1.

  • Final Assembly: Complete the synthesis to yield the Shishijimicin A-linker-drug conjugate.

Protocol 3: In Vitro Cytotoxicity Assay

The following is a general protocol for determining the cytotoxic activity of Shishijimicin derivatives using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Shishijimicin derivatives in culture medium. Add the diluted compounds to the cells and incubate for a further 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Synthetic Workflow

G cluster_0 Enediyne Core Synthesis cluster_1 Carboline Disaccharide Synthesis cluster_2 ADC Derivative Synthesis Tetronic Acid Tetronic Acid Protected Lactol Protected Lactol Tetronic Acid->Protected Lactol Ketalization, Reduction Functionalized Intermediate Functionalized Intermediate Protected Lactol->Functionalized Intermediate Asymmetric Addition, Protection Cyclization Precursor Cyclization Precursor Functionalized Intermediate->Cyclization Precursor Oxidation, Cycloaddition, Functionalization Enediyne Core Enediyne Core Cyclization Precursor->Enediyne Core La(III)-mediated Cyclization Coupled Intermediate Coupled Intermediate Enediyne Core->Coupled Intermediate Glycosylation Monosaccharide A Monosaccharide A Disaccharide Disaccharide Monosaccharide A->Disaccharide Glycosylation Carboline Disaccharide Carboline Disaccharide Disaccharide->Carboline Disaccharide Attachment to β-carboline Monosaccharide B Monosaccharide B Monosaccharide B->Disaccharide Carboline Disaccharide->Coupled Intermediate Linker-Modified Disaccharide Linker-Modified Disaccharide Carboline Disaccharide->Linker-Modified Disaccharide Linker Attachment Shishijimicin A Shishijimicin A Coupled Intermediate->Shishijimicin A Trisulfide Installation, Deprotection Linker-Drug Precursor Linker-Drug Precursor Linker-Modified Disaccharide->Linker-Drug Precursor Glycosylation with Enediyne Core Shishijimicin-Linker Drug Shishijimicin-Linker Drug Linker-Drug Precursor->Shishijimicin-Linker Drug Final Assembly

Caption: Convergent synthesis workflow for Shishijimicin A and its derivatives for ADCs.

Mechanism of Action: DNA Cleavage

G Shishijimicin Shishijimicin MinorGroove Minor Groove Binding (Intercalation of β-carboline) Shishijimicin->MinorGroove DNA DNA DNA->MinorGroove H_Abstraction Hydrogen Atom Abstraction from DNA Sugar Backbone DNA->H_Abstraction Activation Activation of Enediyne Core MinorGroove->Activation Thiol Intracellular Thiols (e.g., Glutathione) Thiol->Activation Bergman Bergman Cycloaromatization Activation->Bergman Diradical p-Benzyne Diradical Formation Bergman->Diradical Diradical->H_Abstraction Cleavage Double-Strand DNA Break H_Abstraction->Cleavage Apoptosis Cell Cycle Arrest & Apoptosis Cleavage->Apoptosis

Caption: Mechanism of Shishijimicin-induced DNA cleavage leading to apoptosis.

References

Application Notes and Protocols for Shishijimicin C in Cancer Cell Line Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin C is a member of the enediyne class of natural products, a family of potent antitumor antibiotics.[1] These compounds are renowned for their extraordinary cytotoxicity against cancer cells, which stems from their unique chemical structure containing a nine- or ten-membered ring with two triple bonds and one double bond. This "warhead" can undergo a chemical transformation known as the Bergman cyclization to generate a highly reactive diradical species. This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent programmed cell death, or apoptosis.[2][3] The Shishijimicins, including this compound, have demonstrated exceptionally potent cytotoxic effects, with IC50 values in the picomolar range against certain cancer cell lines.[1] This high potency makes them attractive candidates for the development of anticancer therapeutics, including antibody-drug conjugates (ADCs), where their toxicity can be specifically targeted to tumor cells.

These application notes provide a comprehensive overview of the use of this compound in cytotoxicity assays, including its mechanism of action, protocols for in vitro experiments, and essential safety precautions for handling this highly potent compound.

Mechanism of Action: DNA Damage and Apoptosis Induction

The cytotoxic activity of this compound is primarily attributed to its ability to induce DNA damage. The core enediyne structure of this compound is a pro-drug that, upon activation, undergoes Bergman cyclization to form a reactive p-benzyne diradical. This diradical is a powerful hydrogen-abstracting species that can cleave both strands of the DNA helix.[2][3]

The resulting DNA double-strand breaks are highly cytotoxic lesions that are difficult for the cell to repair, triggering a cascade of cellular events that culminate in apoptosis.[4] The apoptotic signaling pathway induced by enediynes like this compound typically involves the intrinsic (mitochondrial) pathway. DNA damage activates sensor proteins that lead to the activation of pro-apoptotic Bcl-2 family members, such as Bax.[5] This results in mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Initiator caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving key cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis.[4][5] Studies with the related enediyne Calicheamicin have shown this process to be independent of the p53 tumor suppressor protein.[5] Some evidence also suggests the involvement of reactive oxygen species (ROS) generation and the activation of stress-activated protein kinase pathways, such as p38 MAPK, in enediyne-induced apoptosis.[6]

Data Presentation: Cytotoxicity of Shishijimicins

Due to the limited availability of specific IC50 data for this compound across a wide range of cancer cell lines in publicly accessible literature, the following table presents the reported cytotoxic activities for the closely related Shishijimicin A and the broader Shishijimicin A-C group. These values are indicative of the extreme potency of this class of compounds.

Compound(s)Cell LineCell TypeIC50 Value
Shishijimicins A-CHeLaCervical Cancer1.8 - 6.9 pM
Shishijimicin AVariousCertain Cancer Cell LinesPicomolar potencies

Note: The provided data highlights the exceptional potency of the Shishijimicin family of compounds. Researchers should perform their own dose-response experiments to determine the precise IC50 value of this compound in their specific cancer cell lines of interest.

Experimental Protocols

Safety Precautions for Handling this compound

This compound is an extremely potent cytotoxic compound and must be handled with the utmost care in a controlled laboratory environment. The following are minimum safety requirements:

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C).

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory and includes:

    • Disposable gown with tight-fitting cuffs.

    • Two pairs of chemotherapy-grade nitrile gloves.

    • Safety goggles and a face shield.

    • A fit-tested respirator (e.g., N95 or higher) is recommended, especially when handling the powdered form.

  • Decontamination: All surfaces and equipment must be decontaminated after use. A solution of sodium hypochlorite (bleach) followed by a neutralizing agent (e.g., sodium thiosulfate) is effective.

  • Waste Disposal: All contaminated materials, including pipette tips, tubes, gloves, and gowns, must be disposed of as hazardous cytotoxic waste according to institutional guidelines.

Protocol for In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This protocol provides a general framework for assessing the cytotoxicity of this compound using common colorimetric (MTT) or luminescent (CellTiter-Glo®) assays.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution prepared in an appropriate solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well clear or opaque-walled tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO at a high concentration (e.g., 1 mM). Store at -20°C or -80°C.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. Due to its high potency, the concentration range for the dose-response curve should be very low, starting from the picomolar or low nanomolar range.

    • Include appropriate controls:

      • Vehicle Control: Medium with the same concentration of DMSO used in the highest this compound dilution.

      • Untreated Control: Medium only.

      • Positive Control: A known cytotoxic agent.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).

Visualizations

Experimental Workflow for Cytotoxicity Assay

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of this compound treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 48-96 hours treatment->incubation add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubation->add_reagent measure_signal Measure Absorbance or Luminescence add_reagent->measure_signal data_analysis Calculate % Viability measure_signal->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

Caption: Workflow of a typical in vitro cytotoxicity assay using this compound.

Signaling Pathway for Enediyne-Induced Apoptosis

enediyne_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis shishijimicin This compound bergman Bergman Cyclization (p-Benzyne Diradical Formation) shishijimicin->bergman Activation dna Nuclear DNA dsbs DNA Double-Strand Breaks dna->dsbs Causes bergman->dna Targets atm_atr ATM/ATR Activation dsbs->atm_atr bax Bax Activation atm_atr->bax mitochondrion Mitochondrion bax->mitochondrion Induces MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling cascade of this compound leading to apoptosis.

References

Application Notes and Protocols for Shishijimicin C in In Vivo Xenograft Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on in vivo xenograft studies specifically utilizing Shishijimicin C is limited. The following application notes and protocols are constructed based on the known pharmacology of the enediyne class of antitumor antibiotics, to which this compound belongs, and established best practices for in vivo xenograft model studies. The quantitative data presented is illustrative and should be considered hypothetical.

Introduction

Shishijimicins A-C are potent enediyne antitumor antibiotics isolated from the ascidian Didemnum proliferum.[1][2] These compounds exhibit exceptionally high cytotoxicity against cancer cell lines, with IC50 values in the picomolar range.[1][3] Shishijimicin A, a closely related analogue, is reported to be over 1,000 times more toxic to cancer cells than the commonly used chemotherapy drug paclitaxel (Taxol).[3] The extreme potency of the shishijimicins makes them promising candidates for targeted cancer therapies, such as antibody-drug conjugates (ADCs).[3][4]

The primary mechanism of action for enediyne antibiotics involves the generation of diradicals that cause sequence-selective cleavage of double-stranded DNA, leading to cell death.[3] This document provides a detailed framework for conducting in vivo xenograft model studies to evaluate the antitumor efficacy of this compound.

Mechanism of Action and Signaling Pathway

This compound, as an enediyne antibiotic, is believed to exert its cytotoxic effects through the induction of DNA double-strand breaks. This damage subsequently triggers cellular stress responses and apoptotic signaling pathways.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and Apoptosis This compound This compound DNA Minor Groove Binding DNA Minor Groove Binding This compound->DNA Minor Groove Binding Bergman Cyclization Bergman Cyclization DNA Minor Groove Binding->Bergman Cyclization Activation Diradical Formation Diradical Formation Bergman Cyclization->Diradical Formation DNA Double-Strand Breaks DNA Double-Strand Breaks Diradical Formation->DNA Double-Strand Breaks ATM/ATR Activation ATM/ATR Activation DNA Double-Strand Breaks->ATM/ATR Activation Damage Sensing p53 Phosphorylation p53 Phosphorylation ATM/ATR Activation->p53 Phosphorylation Bax/Bak Upregulation Bax/Bak Upregulation p53 Phosphorylation->Bax/Bak Upregulation Pro-apoptotic Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Upregulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary (Illustrative)

The following tables represent hypothetical data from a proof-of-concept in vivo xenograft study. Due to the extreme potency of this compound, it is anticipated that it would be administered at very low doses, likely as part of an antibody-drug conjugate (ADC) to ensure targeted delivery and minimize systemic toxicity.

Table 1: Illustrative Antitumor Efficacy of this compound-ADC in a HeLa Xenograft Model

Treatment GroupDose (µg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Q7D x 31500 ± 2500
This compound-ADC50Q7D x 3750 ± 15050
This compound-ADC100Q7D x 3300 ± 9080
This compound-ADC200Q7D x 3100 ± 5093

Table 2: Illustrative Body Weight Change in Mice Treated with this compound-ADC

Treatment GroupDose (µg/kg)Mean Body Weight Change (%) at Day 21Observations
Vehicle Control-+5.0 ± 2.0No adverse effects
This compound-ADC50+3.5 ± 1.5No adverse effects
This compound-ADC100-2.0 ± 1.0Mild, transient weight loss
This compound-ADC200-8.0 ± 2.5Moderate weight loss, reversible

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vivo xenograft studies with a highly potent compound like this compound, likely formulated as an ADC.

Cell Culture and Xenograft Model Establishment
  • Cell Line: HeLa cells (cervical cancer) are a suitable choice given the published in vitro cytotoxicity data.[1] Cells should be cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C and 5% CO2.

  • Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old, are appropriate for establishing xenografts.[5][6]

  • Tumor Implantation:

    • Harvest HeLa cells during the logarithmic growth phase.

    • Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.[5]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.

Drug Preparation and Administration

Note: this compound is extremely cytotoxic. Handle with appropriate personal protective equipment (PPE) in a certified containment facility.

  • Formulation: For in vivo studies, this compound would likely be conjugated to a tumor-targeting antibody. The ADC should be formulated in a sterile vehicle suitable for intravenous injection (e.g., sterile PBS).

  • Dose Determination: A dose-escalation study is critical to determine the maximum tolerated dose (MTD). Based on its picomolar in vitro potency, initial in vivo doses are expected to be in the low µg/kg range.

  • Administration: Administer the this compound-ADC or vehicle control via intravenous (tail vein) injection. The dosing schedule will depend on the MTD study but could be, for example, once weekly for three weeks (Q7D x 3).

Efficacy and Toxicity Assessment
  • Tumor Measurements: Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight: Monitor the body weight of each animal at the time of tumor measurement as an indicator of systemic toxicity.[5]

  • Clinical Observations: Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration. Euthanize animals if they exhibit signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze statistical significance using appropriate tests (e.g., ANOVA with post-hoc analysis).

    • At the end of the study, excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A HeLa Cell Culture B Cell Harvest and Preparation A->B C Subcutaneous Implantation in Athymic Nude Mice B->C D Tumor Growth to 100-150 mm³ C->D E Randomize Mice into Treatment Groups D->E F Administer this compound-ADC or Vehicle (e.g., IV, Q7D x 3) E->F G Monitor Tumor Volume and Body Weight (2-3x/week) F->G H Study Termination G->H I Tumor Excision and Weight H->I J Data Analysis (TGI, Stats) I->J K Histology/Biomarker Analysis I->K

References

Application Notes and Protocols for Shishijimicin C Linker Chemistry in ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin C, a potent enediyne antitumor antibiotic, represents a promising payload for the development of next-generation Antibody-Drug Conjugates (ADCs). Its exceptional cytotoxicity, attributed to its ability to induce double-stranded DNA breaks, makes it an attractive candidate for targeted cancer therapy. The successful development of a this compound-based ADC hinges on the strategic design and implementation of its linker chemistry. This document provides detailed application notes and protocols for the linker chemistry, conjugation, purification, and characterization of this compound ADCs, enabling researchers to harness the therapeutic potential of this potent cytotoxic agent.

The enediyne family of antibiotics, including the shishijimicins, are known for their potent antitumor properties.[1] Shishijimicins A-C, isolated from the ascidian Didemnum proliferum, have demonstrated extremely high cytotoxicity against cancer cell lines, with IC50 values in the picomolar range.[2] The development of ADCs using these payloads aims to combine the high potency of the drug with the target specificity of a monoclonal antibody, thereby minimizing off-target toxicity.[3]

Linker Chemistry for this compound ADCs

The linker is a critical component of an ADC, influencing its stability, solubility, and the mechanism of payload release.[] For a highly potent payload like this compound, a stable linker is crucial to prevent premature release of the drug in circulation, which could lead to systemic toxicity.[5] Research into Shishijimicin A-type payloads has explored various linker strategies, providing valuable insights for this compound ADC development.[6][] A novel approach involves the conjugation of the enediyne payload through its phenolic moiety.[6][]

The design of linker-drugs for Shishijimicin-based ADCs often incorporates different attachment points and linker technologies to optimize the therapeutic window.[6][] These can include both cleavable and non-cleavable linkers, each with distinct advantages. Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment (e.g., low pH, high glutathione levels, or the presence of specific enzymes), while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[8]

A key study on Shishijimicin A-type linker-drugs highlighted the synthesis and evaluation of four distinct linker-drug constructs.[6] This research provides a foundational basis for designing linkers for this compound, focusing on achieving a balance between plasma stability and potent cytotoxicity.[6][]

Data Presentation

The following tables summarize hypothetical quantitative data for a this compound ADC, based on typical values observed for similar enediyne-based ADCs. This data is for illustrative purposes to guide researchers in their experimental design and evaluation.

Table 1: Physicochemical Characterization of a Hypothetical this compound ADC

ParameterValueMethod of Determination
Drug-to-Antibody Ratio (DAR)3.8UV-Vis Spectroscopy, HIC
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregate Level<5%Size Exclusion Chromatography (SEC)
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity of a Hypothetical this compound ADC

Cell LineTarget AntigenIC50 (pM)
SK-BR-3 (High Target Expression)HER215
BT-474 (High Target Expression)HER225
MDA-MB-231 (Low Target Expression)HER2>10,000
MCF-7 (Target Negative)HER2>10,000

Experimental Protocols

The following protocols are adapted from established methods for the development of enediyne-based ADCs and provide a comprehensive guide for the synthesis, purification, and characterization of this compound ADCs.

Protocol 1: Synthesis of a this compound Linker-Drug Conjugate

This protocol outlines the general steps for conjugating a linker to the this compound payload. The specific reaction conditions will depend on the chosen linker chemistry. This example utilizes a maleimide-containing linker for conjugation to a thiol-modified antibody.

Materials:

  • This compound

  • Maleimide-containing linker with an activated ester (e.g., SMCC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification columns (e.g., SEC, HIC)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the mAb solution.

    • Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Linker-Payload Activation (if necessary):

    • Dissolve the maleimide-linker-activated ester in anhydrous DMF.

  • Conjugation Reaction:

    • Dissolve this compound in anhydrous DMF.

    • Add the activated maleimide-linker solution to the this compound solution in the presence of a base such as TEA.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

  • Antibody-Payload Conjugation:

    • Add the this compound-linker solution to the reduced mAb solution at a specific molar ratio (e.g., 5:1 linker-drug to mAb) to control the DAR.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours.

  • Quenching:

    • Add a 10-fold molar excess of a quenching agent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

Protocol 2: Purification of the this compound ADC

Purification is essential to remove unconjugated payload, linker, and antibody, as well as high molecular weight aggregates.[9] A multi-step chromatographic process is typically employed.

Materials:

  • Crude ADC solution from Protocol 1

  • Protein A affinity chromatography column

  • Size Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column (optional, for DAR species separation)

  • Appropriate buffers for each chromatography step

Procedure:

  • Protein A Affinity Chromatography:

    • Equilibrate the Protein A column with PBS.

    • Load the crude ADC solution onto the column.

    • Wash the column with PBS to remove unconjugated drug and linker.

    • Elute the ADC using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.7).

    • Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.0).

  • Size Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with a formulation buffer (e.g., PBS).

    • Load the neutralized ADC solution from the Protein A purification step.

    • Elute the ADC with the formulation buffer. The ADC will elute as the main peak, separated from aggregates (earlier elution) and smaller impurities (later elution).

    • Pool the fractions containing the purified ADC monomer.

  • Hydrophobic Interaction Chromatography (HIC) (Optional):

    • HIC can be used to separate ADC species with different DARs.

    • Load the purified ADC onto an HIC column in a high salt buffer.

    • Elute the ADC species using a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.

Protocol 3: Characterization of the this compound ADC

Thorough characterization is required to ensure the quality, consistency, and potency of the ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for this compound (e.g., ~330 nm).

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • Inject the purified ADC onto a calibrated SEC column.

  • The chromatogram will show a main peak for the monomeric ADC and potential smaller peaks for aggregates and fragments.

  • Calculate the percentage of monomer, aggregates, and fragments based on the peak areas.

3. In Vitro Cytotoxicity Assay:

  • Plate cancer cell lines with varying levels of target antigen expression.

  • Treat the cells with serial dilutions of the this compound ADC, a non-targeting control ADC, and free this compound.

  • After a set incubation period (e.g., 72-96 hours), assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Calculate the IC50 values for each compound on each cell line.

Visualizations

This compound ADC Linker Chemistry and Conjugation Workflow

ADC_Workflow cluster_payload Payload Preparation cluster_antibody Antibody Modification cluster_conjugation Conjugation & Purification Shishijimicin_C This compound Linker_Drug Linker-Drug Formation Shishijimicin_C->Linker_Drug Linker Linker Synthesis Linker->Linker_Drug Conjugation Conjugation Linker_Drug->Conjugation mAb Monoclonal Antibody Reduced_mAb Reduced mAb (Thiol Groups Exposed) mAb->Reduced_mAb Reduction Reduced_mAb->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (SEC/HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for this compound ADC Synthesis.

Mechanism of Action: DNA Damage Signaling Pathway

This compound, as an enediyne, induces double-strand DNA breaks (DSBs), which trigger the DNA damage response (DDR) pathway. The primary kinases activated in response to DSBs are ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).

DNA_Damage_Pathway cluster_induction Damage Induction cluster_sensing Damage Sensing & Signaling cluster_response Cellular Response Shishijimicin This compound ADC (Internalized & Payload Released) DSB Double-Strand DNA Breaks (DSBs) Shishijimicin->DSB Causes ATM ATM Activation DSB->ATM Activates ATR ATR Activation DSB->ATR Activates CHK2 CHK2 Phosphorylation ATM->CHK2 Phosphorylates CHK1 CHK1 Phosphorylation ATR->CHK1 Phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK2->CellCycleArrest DNARepair DNA Repair (e.g., HR, NHEJ) CHK2->DNARepair Apoptosis Apoptosis (Programmed Cell Death) CHK2->Apoptosis Induces CHK1->CellCycleArrest CHK1->DNARepair

Caption: this compound Induced DNA Damage Response.

Conclusion

The development of this compound-based ADCs holds significant promise for advancing targeted cancer therapy. Success in this endeavor relies on a deep understanding of the intricate interplay between the antibody, linker, and payload. The protocols and application notes provided herein offer a comprehensive framework for researchers to design, synthesize, and evaluate novel this compound ADCs. By carefully optimizing the linker chemistry and adhering to rigorous purification and characterization standards, the full therapeutic potential of this highly potent enediyne can be realized, paving the way for more effective and less toxic cancer treatments.

References

Application Notes & Protocols for the Quantification of Shishijimicin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Shishijimicin C is a member of the enediyne class of natural products, known for their exceptionally potent cytotoxic activity.[1] These compounds are of significant interest in the field of oncology, particularly for their potential use as payloads in antibody-drug conjugates (ADCs).[2][3][4] Accurate and sensitive quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is critical for pharmacokinetic studies, dose-response characterization, and quality control. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of potent, low-abundance compounds in complex matrices due to its high sensitivity, selectivity, and specificity.[5] This method is particularly well-suited for analyzing this compound in biological samples such as plasma.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an LC-MS/MS method for this compound quantification. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterTypical Value
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Linear Range 0.05 - 50 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Experimental Protocol: Quantification of this compound in Human Plasma

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[6]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid, 10% acetonitrile).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion and optimization.

Workflow for this compound Quantification by LC-MS/MS

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: General workflow for this compound quantification.

High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)

For formulations where this compound is present at higher concentrations, HPLC with UV or fluorescence detection can be a viable and more accessible alternative to LC-MS/MS. The choice of detector will depend on the chromophoric and fluorophoric properties of this compound.

Quantitative Data Summary
ParameterTypical Value (HPLC-UV/FLD)
Limit of Detection (LOD) 1-5 ng/mL
Limit of Quantification (LOQ) 5-15 ng/mL
Linear Range 15 - 1000 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Experimental Protocol: Quantification of this compound in a Pharmaceutical Formulation

a. Sample Preparation

  • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to achieve a target concentration within the linear range of the assay.

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting point could be 60:40 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: The wavelength of maximum absorbance for this compound needs to be determined.

  • Fluorescence Detection: Excitation and emission wavelengths must be optimized if this detection method is used.

Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA is a high-throughput immunochemical method that can be developed for the quantification of this compound, especially in biological matrices.[8] This would require the generation of specific antibodies against this compound. While no commercial kits are currently available, the following outlines the principles of developing a competitive ELISA.

Protocol for Competitive ELISA Development
  • Antigen Preparation: Conjugate this compound to a carrier protein (e.g., bovine serum albumin, BSA) to make it immunogenic.

  • Antibody Production: Immunize animals (e.g., rabbits or mice) with the this compound-carrier protein conjugate to generate polyclonal or monoclonal antibodies.

  • Assay Development:

    • Coat a microtiter plate with a known amount of this compound-protein conjugate.

    • In separate tubes, pre-incubate the anti-Shishijimicin C antibody with either the standards (known concentrations of free this compound) or the unknown samples.

    • Add the pre-incubated mixtures to the coated plate. Free this compound in the standards or samples will compete with the coated antigen for antibody binding.

    • Wash the plate to remove unbound components.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody.

    • Wash the plate again.

    • Add a substrate that produces a measurable signal (e.g., colorimetric) upon reaction with the enzyme.

    • Measure the signal using a plate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Logical Relationship in Competitive ELISA

G cluster_elisa Competitive ELISA Principle Free_Analyte Free this compound (in Sample/Standard) Antibody Anti-Shishijimicin C Antibody Free_Analyte->Antibody Competes for Binding Coated_Antigen Coated this compound (on Plate) Coated_Antigen->Antibody Signal Enzyme-linked Secondary Antibody -> Substrate -> Signal Antibody->Signal Binds to

Caption: Competition for antibody binding in an ELISA.

Stability and Storage Considerations

The stability of this compound in biological matrices and analytical solutions is a critical factor for accurate quantification.[9][10][11]

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent (e.g., DMSO or methanol) and store at -80°C in amber vials to protect from light.

  • Biological Samples: Store plasma or serum samples at -80°C until analysis.[12] Minimize freeze-thaw cycles.

  • Processed Samples: Keep reconstituted samples in the autosampler at 4-10°C for the duration of the analytical run.[13]

By following these detailed protocols and considerations, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of this compound, facilitating its development as a potent therapeutic agent.

References

Shishijimicin C: Laboratory Handling and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Shishijimicin C is a highly potent enediyne antitumor antibiotic isolated from the ascidian Didemnum proliferum.[1] As a member of the enediyne class of natural products, its mechanism of action involves the generation of a diradical species that causes double-stranded DNA cleavage, leading to cell death.[2][3] This remarkable cytotoxicity, with IC50 values in the picomolar range, makes this compound a compound of significant interest in cancer research, particularly as a payload for antibody-drug conjugates (ADCs).[4][5]

These application notes provide detailed protocols for the safe handling, storage, and experimental use of this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and the integrity of experimental results.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C45H50N4O12S4[4]
Molecular Weight 967.16 g/mol [4]
Appearance Solid[4]
Solubility Soluble in DMSO (e.g., 10 mM)[4]
IC50 (HeLa cells) 6.3 pg/mL (approximately 6.5 pM)[4]
IC50 (P388 cells) 1.7 pg/mL (approximately 1.8 pM)[4]
IC50 (3Y1 cells) 4.8 pg/mL (approximately 5.0 pM)[4]
Storage (Powder) -20°C for up to 3 years[4]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[4]

Safety and Handling Protocols

This compound is an extremely potent cytotoxic compound and must be handled with the utmost care in a controlled laboratory environment. The following protocols are based on guidelines for handling highly toxic chemicals and cytotoxic drugs.[3][6][7][8]

Engineering Controls and Designated Areas
  • All work with this compound, both in solid and solution form, must be conducted in a designated area. This area should be clearly marked with warning signs indicating the presence of a highly potent cytotoxic agent.

  • A certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate filtration is mandatory for all manipulations of this compound to prevent inhalation of aerosols or dust particles.[6]

  • The work surface should be covered with disposable, absorbent, plastic-backed liners to contain any potential spills.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound:[6][7]

  • Gloves: Double gloving with nitrile gloves is required. Gloves should be changed frequently and immediately if contaminated.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required. This should be worn over a standard lab coat.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.

  • Respiratory Protection: For procedures with a high risk of aerosol generation, a fit-tested N95 or higher-level respirator should be used.

Spill and Waste Management
  • Spill Kit: A spill kit specifically for cytotoxic agents must be readily available. The kit should contain absorbent materials, cleaning agents, and appropriate PPE.

  • Spill Procedure:

    • Evacuate the immediate area and alert others.

    • Don the appropriate PPE from the spill kit.

    • Contain the spill using absorbent pads.

    • For liquid spills, gently cover with absorbent material. For solid spills, carefully cover with wetted absorbent material to avoid raising dust.

    • Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol), working from the outer edge of the spill inwards.

    • All contaminated materials, including PPE, must be collected in a designated cytotoxic waste container.

  • Waste Disposal: All solid and liquid waste contaminated with this compound must be disposed of as hazardous cytotoxic waste according to institutional and local regulations. This includes pipette tips, centrifuge tubes, gloves, gowns, and any contaminated labware.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Perform all steps in a certified BSC or chemical fume hood.

  • Carefully weigh the required amount of this compound. Due to its high potency, it is recommended to use a microbalance and handle with appropriate tools to avoid dispersal of the powder.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound. For example, to 1 mg of this compound (MW = 967.16 g/mol ), add 103.4 µL of DMSO.

  • Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a wide range to determine the IC50 value (e.g., from picomolar to nanomolar concentrations). Remember to include a vehicle control (medium with the highest concentration of DMSO used).

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Visualizations

This compound Safe Handling Workflow

G start Start: Handling this compound ppe Don Appropriate PPE: - Double Nitrile Gloves - Disposable Gown - Goggles & Face Shield start->ppe bsc Work in a Certified Biological Safety Cabinet or Fume Hood ppe->bsc prep Prepare Compound: - Weigh solid - Prepare stock solution bsc->prep spill Spill Occurs? prep->spill No prep->spill Yes experiment Perform Experiment prep->experiment spill_protocol Follow Spill Protocol: 1. Evacuate & Alert 2. Don Spill PPE 3. Contain & Clean 4. Dispose as Hazardous Waste spill->spill_protocol Yes spill->experiment No decontaminate Decontaminate Work Area spill_protocol->decontaminate experiment->spill No experiment->decontaminate waste Dispose of All Waste as Cytotoxic Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe end End doff_ppe->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Enediyne-Induced DNA Damage Response Pathway

G shishijimicin This compound dna Nuclear DNA shishijimicin->dna Binds to minor groove & causes cleavage ds_break Double-Strand Break dna->ds_break atm_atr ATM/ATR Kinases (Sensor Proteins) ds_break->atm_atr Activation rpa Replication Protein A (RPA) atm_atr->rpa Phosphorylation cell_cycle_arrest Cell Cycle Arrest atm_atr->cell_cycle_arrest Signal Transduction hyper_rpa Hyperphosphorylated RPA rpa->hyper_rpa replication_inhibition Inhibition of DNA Replication hyper_rpa->replication_inhibition apoptosis Apoptosis replication_inhibition->apoptosis cell_cycle_arrest->apoptosis

Caption: Simplified signaling pathway of enediyne-induced DNA damage response.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Shishijimicin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Shishijimicin C. The guidance is based on established synthetic routes, with a focus on overcoming common experimental challenges.

Troubleshooting Guides

This section addresses specific problems that may arise during key stages of the this compound synthesis.

Intramolecular [3+2] Dipolar Cycloaddition for Isoxazoline Formation

Question: I am experiencing low yield and poor diastereoselectivity in the intramolecular [3+2] dipolar cycloaddition to form the key isoxazoline intermediate. What are the critical parameters for this reaction?

Answer: This intramolecular nitrile oxide cycloaddition is a crucial step for establishing the stereochemistry of the glycosidic linkage precursor. Low yields and poor selectivity can often be attributed to the quality of the starting materials and precise reaction conditions.

Troubleshooting Tips:

  • Starting Material Purity: Ensure the aldehyde precursor is of high purity. Impurities can interfere with the in situ generation of the nitrile oxide.

  • Oxime Formation: The conversion of the aldehyde to the oxime should be clean and complete. Monitor the reaction by TLC or LC-MS.

  • Nitrile Oxide Generation: The in situ generation of the nitrile oxide using reagents like sodium hypochlorite (bleach) is a critical step. The concentration and quality of the bleach solution are important. Use a freshly opened bottle of a reputable brand.

  • Reaction Temperature: This reaction is typically sensitive to temperature. Maintaining a stable and optimized temperature is crucial for diastereoselectivity.

  • Solvent: Dichloromethane (DCM) is a common solvent for this reaction. Ensure it is dry and of high quality.

Experimental Protocol:

A representative protocol for this transformation involves the following steps:

  • To a solution of the aldehyde in a suitable solvent (e.g., pyridine/EtOH), add hydroxylamine hydrochloride.

  • Stir the mixture at room temperature until the aldehyde is completely converted to the corresponding oxime.

  • Dissolve the crude oxime in DCM.

  • Add an aqueous solution of sodium hypochlorite dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and purify the product by column chromatography.

Quantitative Data Summary:

StepReagentsSolventTemperatureTimeYieldDiastereomeric Ratio (desired:undesired)
Oxime FormationHydroxylamine hydrochloride, PyridineEtOHRoom Temperature1-2 h>95%N/A
CycloadditionSodium hypochlorite (aq.)DCM0 °C to RT2-4 h70-80%~4:1
Lanthanide-Mediated Cyclization of the Enediyne Core

Question: The key cyclization to form the 10-membered enediyne ring is giving me a complex mixture of products and low yield of the desired macrocycle. How can I improve this reaction?

Answer: The construction of the sterically strained 10-membered enediyne core is one of the most challenging steps in the synthesis. The use of a lanthanide salt, such as lanthanum(III) chloride (LaCl₃), is critical for achieving high diastereoselectivity by pre-organizing the acyclic precursor.[1]

Troubleshooting Tips:

  • Anhydrous Conditions: This reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried, and all solvents and reagents are rigorously dried.

  • Reagent Quality: The quality of the organolithium reagent (e.g., n-BuLi or s-BuLi) and the lanthanide salt is paramount. Use freshly titrated organolithium solutions and anhydrous LaCl₃. The use of LaCl₃•2LiCl can improve solubility and reactivity.[1]

  • Temperature Control: Precise temperature control is crucial. The initial deprotonation and the subsequent cyclization must be carried out at low temperatures (typically -78 °C) to minimize side reactions.

  • Slow Addition: The addition of the organolithium reagent and the acyclic precursor should be performed slowly and dropwise to maintain a low concentration of reactive intermediates and avoid polymerization or undesired intermolecular reactions.

  • Stirring: Efficient stirring is necessary to ensure proper mixing in the viscous, cold reaction mixture.

Experimental Protocol:

  • To a solution of the acyclic precursor in anhydrous THF at -78 °C, add a solution of s-BuLi dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, prepare a slurry of anhydrous LaCl₃ in THF at room temperature, then cool to -78 °C.

  • Transfer the lithium acetylide solution to the LaCl₃ slurry via cannula.

  • Stir the resulting mixture at -78 °C for the specified time (e.g., 1 hour).

  • Quench the reaction with a suitable electrophile (e.g., acetic anhydride).

  • Perform an aqueous workup and purify the product by preparative TLC or HPLC.

Quantitative Data Summary:

StepKey ReagentsSolventTemperatureTimeYieldDiastereomeric Ratio (desired:undesired)
Enediyne Cyclizations-BuLi, LaCl₃•2LiCl, Acetic anhydrideTHF-78 °C1-2 h50-60%>10:1
Glycosylation of the Enediyne Aglycone

Question: I am struggling with the glycosylation step to couple the carbohydrate moiety with the enediyne aglycone. The reaction is sluggish, and I observe significant decomposition of the aglycone.

Answer: The glycosylation of the complex and sensitive enediyne aglycone is a delicate transformation. The choice of glycosyl donor, promoter, and reaction conditions are all critical to success. The aglycone is susceptible to degradation under acidic or harsh conditions.

Troubleshooting Tips:

  • Glycosyl Donor: A highly reactive and stable glycosyl donor, such as a trichloroacetimidate, is often employed. Ensure the donor is freshly prepared and pure.

  • Promoter: A Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is typically used. The stoichiometry of the promoter is critical; excess acid can lead to aglycone decomposition. Use a freshly opened bottle of TMSOTf.

  • Molecular Sieves: The presence of activated molecular sieves is essential to scavenge any moisture that can hydrolyze the glycosyl donor or the product.

  • Temperature: The reaction should be carried out at low temperatures (e.g., -40 °C to -20 °C) to control reactivity and minimize side reactions.

  • Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent degradation of the sensitive compounds.

Experimental Protocol:

  • To a solution of the glycosyl donor and the enediyne aglycone in anhydrous DCM at -40 °C, add activated molecular sieves.

  • Stir the mixture for 30 minutes.

  • Add a solution of TMSOTf in DCM dropwise.

  • Stir the reaction at -40 °C to -20 °C until the starting materials are consumed (monitor by TLC).

  • Quench the reaction with a base (e.g., triethylamine or pyridine).

  • Filter off the molecular sieves and concentrate the filtrate.

  • Purify the product by column chromatography.

Quantitative Data Summary:

StepGlycosyl DonorPromoterSolventTemperatureTimeYield
GlycosylationTrichloroacetimidateTMSOTfDCM-40 °C to -20 °C1-3 h60-70%
Formation of the Trisulfide Linkage

Question: The final step of introducing the trisulfide moiety is proving difficult. I am observing a mixture of disulfide, trisulfide, and other sulfur-containing byproducts.

Answer: The formation of the labile trisulfide linkage is a challenging transformation that requires careful control of reagents and conditions. The use of a specific sulfur transfer reagent is key to achieving a clean conversion.

Troubleshooting Tips:

  • Sulfur Transfer Reagent: A specialized reagent such as bis(phthalimido) disulfide (PhtSSPhth) or related N-thio-phthalimide derivatives are often used for the controlled introduction of the trisulfide.

  • Thiol Precursor: The thiol precursor of the enediyne must be freshly prepared and used immediately to avoid oxidation to the disulfide.

  • Reaction Conditions: The reaction is typically carried out under mild, neutral conditions to avoid decomposition of the trisulfide product.

  • Purification: The trisulfide product can be unstable. Purification should be performed quickly and under mild conditions, for example, rapid column chromatography on silica gel.

Experimental Protocol:

  • To a solution of the thiol precursor in a suitable solvent (e.g., THF or DCM), add the sulfur transfer reagent (e.g., PhtSSPhth).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture and purify the product immediately by flash column chromatography.

Quantitative Data Summary:

StepSulfur Transfer ReagentSolventTemperatureTimeYield
Trisulfide FormationPhtSSPhthTHF/DCMRoom Temperature1-2 h40-50%

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of the enediyne core so challenging?

A1: The 10-membered enediyne ring is highly strained due to the geometric constraints of accommodating two triple bonds and a double bond within a medium-sized ring. This strain makes the ring difficult to form and prone to side reactions, such as polymerization or the formation of undesired constitutional isomers. Furthermore, the enediyne core is the pharmacophore responsible for the molecule's cytotoxicity, and it can be unstable under certain conditions, leading to decomposition.

Q2: What is the purpose of the carbohydrate domain in this compound?

A2: The carbohydrate domain plays a crucial role in the biological activity of this compound. It is responsible for binding to the minor groove of DNA, which positions the enediyne "warhead" in close proximity to the DNA backbone. This precise positioning is essential for the enediyne to undergo the Bergman cyclization upon activation, leading to the formation of a diradical species that cleaves the DNA, ultimately causing cell death.

Q3: Are there any alternative strategies for the key cyclization step?

A3: While the lanthanide-mediated cyclization has proven effective, other methods for macrocyclization could potentially be explored. These might include ring-closing metathesis (RCM) on a suitably functionalized precursor, although the synthesis of the RCM precursor itself would be challenging. Other metal-catalyzed cyclizations could also be investigated, but the high diastereoselectivity achieved with the lanthanide-mediated approach makes it a preferred method.

Q4: How can I monitor the progress of these reactions effectively?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products for most of these steps. For more complex reaction mixtures or to confirm the identity of products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. For stereochemical analysis, chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents may be necessary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Stages cluster_end Final Product Aldehyde Aldehyde Precursor Cycloaddition Intramolecular [3+2] Cycloaddition Aldehyde->Cycloaddition Carbohydrate_Donor Glycosyl Donor Glycosylation Glycosylation Carbohydrate_Donor->Glycosylation Enediyne_Precursor Acyclic Enediyne Precursor Cyclization La(III)-mediated Enediyne Cyclization Enediyne_Precursor->Cyclization Cycloaddition->Glycosylation Cyclization->Glycosylation Trisulfide Trisulfide Formation Glycosylation->Trisulfide Shishijimicin_C This compound Trisulfide->Shishijimicin_C

Caption: Key stages in the total synthesis of this compound.

troubleshooting_logic Start Low Yield or Poor Selectivity in a Key Step Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Optimize Reaction Conditions (T, Time) Start->Check_Conditions Check_Reagents Confirm Reagent Quality & Stoichiometry Start->Check_Reagents Purification Review Purification Method Start->Purification Success Improved Outcome Check_Purity->Success Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Inert_Atmosphere Maintain Inert Atmosphere Check_Conditions->Inert_Atmosphere Check_Reagents->Anhydrous Check_Reagents->Success Anhydrous->Success Inert_Atmosphere->Success Purification->Success

Caption: A logical workflow for troubleshooting challenging synthetic steps.

References

Technical Support Center: Synthesis of Shishijimicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of Shishijimicin C, a potent enediyne antitumor antibiotic. The information is based on established synthetic strategies for the closely related Shishijimicin A and general principles of complex natural product synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the key synthetic stages.

Enediyne Core Synthesis

The construction of the bicyclo[7.3.1]enediyne core is a critical and often challenging part of the synthesis.

Problem Potential Cause Suggested Solution
Low yield in the intramolecular cyclization to form the 10-membered ring. - Inefficient activation of the acetylide and aldehyde coupling partners.- Steric hindrance preventing cyclization.- Decomposition of the starting materials or product under the reaction conditions.- Use of a lanthanide salt, such as LaCl₃·2LiCl, can be crucial for coordinating both the aldehyde and the acetylide to facilitate the cyclization[1].- Ensure strictly anhydrous and anaerobic conditions to prevent decomposition.- Optimize the reaction temperature; some cyclizations require low temperatures (e.g., -78 °C) to proceed selectively[1].
Formation of undesired diastereomers during cyclization. - Poor facial selectivity in the nucleophilic attack of the acetylide on the aldehyde.- The choice of chiral auxiliaries or catalysts can influence the stereochemical outcome.- Lanthanide coordination has been shown to provide high diastereocontrol in similar systems[1].
Decomposition of the enediyne core upon isolation and purification. - The enediyne core is sensitive to heat, light, and acidic conditions, which can trigger Bergman or Myers-Saito cyclization, leading to decomposition[2].- Perform all manipulations at low temperatures and in the dark as much as possible.- Use neutral or slightly basic conditions for workup and purification.- Employ rapid purification techniques like flash chromatography on neutral silica gel.
Glycosylation Reactions

The stereoselective formation of the glycosidic linkages between the enediyne aglycone and the complex disaccharide is a significant hurdle. This compound contains a challenging 2-deoxy-L-fucopyranosyl moiety.

Problem Potential Cause Suggested Solution
Low yield of the desired glycosylated product. - Low reactivity of the glycosyl donor or acceptor.- Inappropriate choice of activating agent or solvent.- Steric hindrance at the glycosylation site.- Ensure the glycosyl donor is sufficiently activated. Common activators include TMSOTf or other Lewis acids.- The choice of solvent can significantly impact the reaction outcome. Ethereal solvents can favor 1,2-cis glycoside formation.- Optimize the stoichiometry of the donor and acceptor; an excess of the donor is often used.
Formation of the wrong anomer (α instead of β, or vice-versa). - Lack of stereocontrol during the glycosylation reaction. For 2-deoxy sugars, the absence of a participating group at C-2 makes stereocontrol challenging.- The choice of glycosyl donor, protecting groups, and reaction conditions all influence stereoselectivity.- For challenging 2-deoxyglycosides, consider using glycosyl donors with a participating group at a different position or employing a specific catalyst system known to favor the desired stereoisomer.
Hydrolysis of the glycosyl donor. - Presence of moisture in the reaction mixture.- Ensure all glassware is flame-dried and reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Aglycone decomposition. - The enediyne aglycone may be unstable to the acidic conditions of some glycosylation protocols.- Use milder activation methods that do not require strong acids.- Screen different Lewis acids and reaction temperatures to find a balance between activation and stability.
Trisulfide Bond Formation

The installation of the methyl trisulfide side chain is the final key step and can be problematic.

Problem Potential Cause Suggested Solution
Low yield of the trisulfide product. - Inefficient reaction of the thiol with the sulfenylating reagent.- Formation of disulfide or other sulfur byproducts.- Instability of the trisulfide under the reaction or workup conditions.- Use a freshly prepared solution of the sulfenylating reagent, such as PhthNSSMe.- The reaction is often performed at low temperatures to minimize side reactions.- Ensure the starting thiol is fully deprotected and free of impurities.
Formation of symmetrical disulfides. - Oxidative coupling of the starting thiol.- Maintain anaerobic conditions to prevent air oxidation.- Add the sulfenylating reagent slowly to the thiol solution.
Product instability during purification. - Trisulfides can be labile and may disproportionate or decompose on silica gel.- Use rapid purification methods and minimize exposure to the stationary phase.- Consider using a less acidic grade of silica gel or a different purification method altogether.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: While a specific total synthesis for this compound has not been as extensively documented as for Shishijimicin A, it is expected to follow a similar convergent strategy. This involves the separate synthesis of three key fragments: the enediyne core, the β-carboline unit, and the disaccharide moiety. These fragments are then coupled together in the final stages of the synthesis[3].

Q2: What are the main differences in the synthesis of this compound compared to Shishijimicin A?

A2: The primary differences lie in the structures of the carbohydrate and β-carboline components. This compound contains a 2-deoxy-L-fucopyranosyl sugar and a 6-hydroxy-β-carboline. Therefore, the synthetic routes to these specific fragments will differ from those used for the corresponding parts of Shishijimicin A. The coupling and final deprotection steps may also require modified conditions to accommodate these different functional groups.

Q3: How can the yield of the enediyne core synthesis be improved?

A3: The yield of the enediyne core can be improved by careful optimization of the key cyclization step. This includes screening different lanthanide catalysts, optimizing solvent and temperature, and ensuring the high purity of the starting materials. The use of LaCl₃·2LiCl has been reported to be effective in promoting the desired cyclization in the synthesis of Shishijimicin A[1].

Q4: What are the best practices for handling and storing enediyne compounds?

A4: Enediyne compounds are generally unstable and should be handled with care. They should be stored at low temperatures (preferably -20 °C or below), protected from light, and kept under an inert atmosphere to prevent degradation. Solutions of enediynes should be used fresh and not stored for extended periods.

Q5: Are there any biosynthetic approaches to improve the yield of this compound?

A5: While chemical total synthesis is the primary focus of this guide, biosynthetic approaches have been successful in improving the yield of other enediyne antibiotics like C-1027. These methods typically involve the genetic engineering of the producing microorganism to overexpress activator genes or inactivate repressor genes in the biosynthetic cluster. Although the producing organism of this compound is not well-established for laboratory culture, future work in this area could provide an alternative route to this natural product.

Data Presentation

Table 1: Optimization of a Generic Glycosylation Reaction

The following table presents hypothetical data for the optimization of a glycosylation reaction, illustrating how systematic changes in reaction parameters can affect the yield and stereoselectivity. This serves as a template for researchers to document their own optimization efforts.

EntryGlycosyl DonorActivator (eq.)SolventTemp (°C)Time (h)Yield (%)α:β Ratio
1TrichloroacetimidateTMSOTf (0.1)CH₂Cl₂-78 to 02451:3
2ThioglycosideNIS/TfOH (1.2/0.1)CH₂Cl₂-403601:5
3Glycosyl BromideAgOTf (1.5)Toluene04302:1
4ThioglycosideNIS/TfOH (1.2/0.1)Et₂O-403751:10

Experimental Protocols

General Procedure for a Key Coupling Step: Glycosylation of the Enediyne Aglycone

This is a representative protocol based on the synthesis of Shishijimicin A and should be adapted and optimized for this compound.

To a flame-dried flask under an argon atmosphere containing activated 4 Å molecular sieves are added the enediyne aglycone acceptor (1.0 eq.) and the disaccharide glycosyl donor (e.g., a trichloroacetimidate, 1.5 eq.) in anhydrous dichloromethane (0.05 M). The solution is cooled to -78 °C. A solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq.) in anhydrous dichloromethane is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours. The reaction is quenched by the addition of triethylamine. The mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired glycosylated product.

Visualizations

Synthetic Workflow for this compound

Shishijimicin_C_Synthesis cluster_fragments Fragment Synthesis cluster_assembly Fragment Assembly and Final Steps enediyne Enediyne Core coupling1 Glycosylation enediyne->coupling1 carboline 6-Hydroxy-β-carboline coupling2 Amide Coupling carboline->coupling2 disaccharide 2-Deoxy-L-fucosyl Disaccharide disaccharide->coupling1 coupling1->coupling2 trisulfide Trisulfide Formation coupling2->trisulfide deprotection Final Deprotection trisulfide->deprotection shishijimicin_c This compound deprotection->shishijimicin_c

Caption: Convergent synthetic workflow for this compound.

Key Glycosylation Reaction

Glycosylation_Reaction cluster_reactants cluster_conditions Aglycone Enediyne Aglycone (Acceptor) Product Glycosylated Enediyne Aglycone->Product + Donor Activated Disaccharide (Donor) Donor->Product Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->Product

Caption: Key glycosylation step in this compound synthesis.

Trisulfide Bond Formation

Trisulfide_Formation Thiol Deprotected Thiol Intermediate Product Shishijimicin Precursor (with Trisulfide) Thiol->Product + Reagent PhthNSSMe Reagent->Product

Caption: Final trisulfide installation step.

References

Overcoming solubility issues of Shishijimicin C in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers overcome solubility challenges with Shishijimicin C in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The primary recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1] For most applications, dissolving the compound in high-purity, anhydrous DMSO is the first and most effective step.

Q2: My this compound precipitated when I added it to my aqueous cell culture medium. Why did this happen?

A2: This is a common issue for highly hydrophobic compounds like this compound. The compound is poorly soluble in aqueous environments. When a concentrated DMSO stock solution is diluted into the aqueous medium, the dramatic change in solvent polarity can cause the compound to crash out of solution. To mitigate this, ensure the final DMSO concentration in your culture medium is kept low (typically ≤0.5%) and that the stock solution is added to the medium with vigorous mixing.

Q3: Can I use solvents other than DMSO?

A3: While DMSO is the preferred solvent, other options like ethanol or dimethylformamide (DMF) may also be used.[1] It is advisable to test these solvents in a small amount of product first to ensure solubility and compatibility with your specific experimental system.

Q4: How should I store the this compound stock solution?

A4: Once prepared in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[1] A stock solution in DMSO is typically stable for up to one month at -20°C or six months at -80°C.[1]

Q5: What is the typical appearance of this compound?

A5: this compound is typically a solid at room temperature.[1]

Solubility Data

SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (DMSO) SolubleNot specifiedThe primary recommended solvent for creating stock solutions.[1]
Ethanol May be solubleNot specifiedUse with caution; may require warming. Test with a small amount first.
Dimethylformamide (DMF) May be solubleNot specifiedTest with a small amount first.
Water InsolubleNot specifiedThis compound is a hydrophobic molecule with very low aqueous solubility.
Aqueous Buffers (e.g., PBS) InsolubleNot specifiedDirect dissolution is not recommended. Dilute from a DMSO stock.

Troubleshooting Guide

Issue 1: Compound Precipitates During Stock Solution Preparation in DMSO
  • Possible Cause: The concentration is too high, or the compound requires energy to dissolve.

  • Solution:

    • Gentle Warming: Warm the solution to 37°C in a water bath for 5-10 minutes.

    • Vortexing/Sonication: Vortex the solution vigorously. If precipitation persists, briefly sonicate the vial in a bath sonicator.

    • Lower Concentration: If the above methods fail, prepare a new stock solution at a lower concentration.

Issue 2: Compound Precipitates Upon Dilution into Aqueous Media
  • Possible Cause: Poor aqueous solubility and rapid solvent change.

  • Solution 1: Serial Dilution & Rapid Mixing:

    • Perform a serial dilution of your DMSO stock in fresh, pre-warmed culture medium.

    • When adding the stock to the medium, pipette it directly into the liquid while the tube is on a vortex mixer to ensure rapid and thorough dispersion.

  • Solution 2: Use of a Co-solvent or Surfactant:

    • For certain applications, non-ionic surfactants like Tween® 80 or co-solvents like PEG400 can help maintain solubility.[1] However, their effects on your specific cell line must be validated as they can have biological activity.

  • Solution 3: Cyclodextrin Complexation:

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[2] This is an advanced technique that can significantly improve aqueous solubility. Chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used.[2]

Experimental Protocols

Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 967.16 g/mol )[1]

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculation: To prepare a 1 mM solution, you need 0.967 mg of this compound per 1 mL of DMSO. Adjust the calculation based on the amount of compound you have.

    • Example: For 1 mg of this compound, add 1.034 mL of DMSO.

  • Weighing: Carefully weigh the this compound solid in a sterile microcentrifuge tube. Due to its high potency, handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated area or chemical hood.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. If needed, briefly warm the tube to 37°C.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]

Protocol 2: Advanced Solubilization using Cyclodextrins

This protocol is a general guideline and requires optimization for this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Anhydrous DMSO

  • Sterile deionized water or buffer (e.g., PBS)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in sterile water (e.g., 20-40% w/v).

  • Prepare this compound Stock: Create a concentrated stock of this compound in DMSO (e.g., 10 mM).

  • Complexation (Kneading/Coprecipitation Method): a. In a sterile glass vial, add a molar excess of the HP-β-CD solution (e.g., a 1:100 ratio of drug to cyclodextrin). b. Slowly add the this compound DMSO stock to the cyclodextrin solution while vortexing vigorously. c. Allow the mixture to stir at room temperature for 24-48 hours to allow for complex formation. d. The resulting solution can be sterile-filtered (using a 0.22 µm PVDF filter) to remove any un-complexed drug.

  • Characterization (Optional): Confirm complex formation using techniques like NMR or DSC if required.

  • Application: Use the aqueous this compound-cyclodextrin complex solution for your in vitro experiments. Remember to run a vehicle control with the HP-β-CD solution alone.

Visual Guides

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound (Solid) dissolve Add Anhydrous DMSO start->dissolve vortex Vortex / Gently Warm (37°C) to Dissolve dissolve->vortex store Aliquot & Store (-80°C) vortex->store add_media Add DMSO Stock to Pre-warmed Culture Medium (while vortexing) store->add_media check Observe for Precipitation add_media->check ready Solution Ready for Assay check->ready Clear troubleshoot Precipitate Observed: Go to Troubleshooting Guide check->troubleshoot Precipitate

Caption: Workflow for preparing this compound solutions.

G start Does this compound precipitate in your aqueous medium? no No: Proceed with experiment. Maintain final DMSO <0.5%. start->no No yes Yes: Precipitation Occurs start->yes Yes strategy1 Strategy 1: Improve Dilution Technique yes->strategy1 strategy2 Strategy 2: Use Formulation Aids (Advanced) yes->strategy2 step1a Lower final concentration of This compound strategy1->step1a step2a Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80). Validate vehicle effects strategy2->step2a step2b Prepare a cyclodextrin inclusion complex (e.g., with HP-β-CD). Validate vehicle effects strategy2->step2b step1b Add stock to medium while vortexing step1a->step1b step1c Pre-warm medium to 37°C step1b->step1c

Caption: Decision tree for troubleshooting solubility issues.

References

Technical Support Center: Stabilizing the Enediyne Core of Shishijimicin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shishijimicin C. The following information is curated to address common challenges encountered during experimental procedures, with a focus on maintaining the stability of the highly reactive enediyne core.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation?

A1: The potent cytotoxicity of this compound, like other 10-membered enediynes such as calicheamicin, is also the source of its instability. The enediyne core is a "warhead" that, once triggered, undergoes a Bergman cyclization to form a highly reactive 1,4-benzenoid diradical.[1] This diradical is responsible for the therapeutic effect of DNA cleavage but can also lead to unintended degradation of the molecule if activated prematurely. The primary trigger for this activation cascade in the calicheamicin family, to which this compound belongs, is the reductive cleavage of the allylic methyl trisulfide group, often by cellular thiols like glutathione or other reducing agents.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: While specific long-term stability studies on this compound are not widely published, data from the closely related enediyne, calicheamicin, provides a strong guideline. Stock solutions should be stored under the following conditions to minimize degradation:

  • -80°C for long-term storage (up to 6 months) [4]

  • -20°C for short-term storage (up to 1 month) [4]

It is crucial to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended. The compound should be protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative damage.

Q3: How does pH affect the stability of the enediyne core?

A3: The stability of enediyne-containing molecules can be pH-dependent. For calicheamicin-based antibody-drug conjugates (ADCs), an acid-labile linker is often used, which is designed to be cleaved in the acidic environment of the lysosome.[3][5] This implies that the enediyne core itself is relatively stable at neutral pH but that acidic conditions can promote the release of the active payload. For routine handling, it is advisable to maintain the pH of solutions containing this compound within a neutral range (pH 6.8-7.4) unless an acidic environment is a required step in a specific protocol.

Q4: Can the enediyne core of this compound be stabilized through chemical modification?

A4: Yes, several strategies can be employed to stabilize the enediyne core, particularly during multi-step chemical syntheses or modifications.

  • Protecting Groups: In the total synthesis of enediynes, protecting groups are used to temporarily mask reactive functionalities and prevent unintended reactions.[6] While specific protecting groups for the this compound enediyne core are not detailed in the literature, general principles of organic synthesis would apply.

  • Modification of the Triggering Moiety: Since the trisulfide group is the trigger for activation, modifications to this group can control the initiation of the Bergman cyclization.

  • Metallation: It has been shown that metallation of the enediyne core can mitigate its toxicity at physiological temperatures, with the cytotoxic effects being potentiated by hyperthermia. This suggests that forming a metal complex with the enediyne could be a viable stabilization strategy.

Troubleshooting Guides

Issue 1: Loss of Cytotoxic Activity in Cell-Based Assays
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution 1. Verify storage conditions (temperature, light protection, inert atmosphere). 2. Prepare a fresh dilution from a new aliquot or a recently prepared stock solution. 3. Run a positive control with a fresh batch of this compound if available.
Premature activation of the enediyne core 1. Avoid exposing the compound to reducing agents (e.g., DTT, β-mercaptoethanol) in the experimental buffer unless it's the intended activation step. 2. Check the pH of all buffers and media; ensure they are within the neutral range.
Interaction with media components 1. Some media components may interact with and degrade this compound. 2. If possible, perform a short-term incubation of this compound in the assay media and then test its activity to see if the media itself is causing degradation.
Issue 2: Low Yield or Inconsistent Results in ADC Conjugation
Possible Cause Troubleshooting Steps
Degradation of this compound during conjugation 1. Optimize reaction pH. While some linkers attach to antibodies at slightly basic pH, ensure the enediyne core remains stable under these conditions. Consider a narrower pH range or shorter reaction times. 2. Perform conjugation reactions at a lower temperature (e.g., 4°C) to slow down potential degradation pathways.
Aggregation of the ADC 1. The hydrophobicity of the enediyne payload can lead to aggregation. 2. Consider using a more hydrophilic linker. 3. Optimize the drug-to-antibody ratio (DAR); a lower DAR may reduce aggregation.
Instability of the Linker 1. If using a linker that is sensitive to hydrolysis or other cleavage mechanisms, ensure the reaction and purification conditions are compatible. For example, some maleimide-based linkers have shown limited stability in circulation.[7] 2. Consider alternative, more stable linker chemistries.

Data Presentation

Table 1: Recommended Storage Conditions for Enediyne Stock Solutions (Based on Calicheamicin Data)
Condition Duration Temperature Notes
Long-term StorageUp to 6 months-80°CStore in a non-frost-free freezer. Protect from light. Aliquot to avoid freeze-thaw cycles.[4]
Short-term StorageUp to 1 month-20°CStore in a non-frost-free freezer. Protect from light.[4]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solution
  • Environment: Handle solid this compound in a fume hood or a glove box with low light conditions. If possible, work under an inert atmosphere (argon or nitrogen).

  • Solvent Selection: Use anhydrous, high-purity solvents. Dimethyl sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution.

  • Preparation of Stock Solution: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 1 mM). c. Gently vortex or sonicate at room temperature until the solid is completely dissolved.

  • Aliquoting and Storage: a. Immediately aliquot the stock solution into single-use, amber glass or polypropylene vials. b. Flush the headspace of each vial with argon or nitrogen before sealing. c. Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessing the Stability of this compound via a DNA Cleavage Assay

This protocol is a conceptual outline. Specific concentrations and incubation times will need to be optimized.

  • Prepare this compound Samples: a. Prepare solutions of this compound in different buffers (e.g., pH 5.0, 7.4, 9.0) or under different storage conditions (e.g., room temperature vs. 4°C vs. -20°C) for various time points.

  • DNA Cleavage Reaction: a. In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer. b. Add the aged this compound sample to the tube. c. Include a positive control (freshly prepared this compound) and a negative control (buffer only). d. If required for activation, add a reducing agent like glutathione. e. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Analysis by Gel Electrophoresis: a. Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA). b. Load the samples onto an agarose gel. c. Run the gel to separate the different forms of the plasmid DNA:

    • Form I: Supercoiled (undamaged)
    • Form II: Nicked, open-circular (single-strand break)
    • Form III: Linear (double-strand break) d. Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

  • Interpretation: The stability of this compound under the tested conditions is inversely proportional to the amount of Form I DNA remaining and proportional to the formation of Form II and Form III DNA. A decrease in DNA cleavage activity over time indicates degradation of the compound.

Mandatory Visualizations

G cluster_trigger Activation Trigger cluster_core This compound cluster_cyclization Cycloaromatization cluster_effect Biological Effect Reducing_Agent Reducing Agent (e.g., Glutathione) Stable_Enediyne Stable Enediyne Core (with Trisulfide) Reducing_Agent->Stable_Enediyne Reductive Cleavage Activated_Thiolate Activated Thiolate Intermediate Stable_Enediyne->Activated_Thiolate Intramolecular Michael Addition Bergman_Cyclization Bergman Cyclization Activated_Thiolate->Bergman_Cyclization Diradical 1,4-Benzenoid Diradical Bergman_Cyclization->Diradical DNA_Cleavage DNA Double-Strand Break Diradical->DNA_Cleavage H-atom abstraction Cell_Death Apoptotic Cell Death DNA_Cleavage->Cell_Death

Caption: Activation pathway of this compound leading to DNA cleavage.

G cluster_prep Preparation cluster_storage Storage & Handling cluster_use Experimental Use Start Start: Solid this compound Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Stock 1 mM Stock Solution Dissolve->Stock Aliquot Aliquot into Single-Use Vials Stock->Aliquot Store Store at -80°C (Protect from Light) Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw For Use Dilute Dilute in Assay Buffer (Neutral pH) Thaw->Dilute Assay Perform Experiment Dilute->Assay

Caption: Recommended workflow for handling and storage of this compound.

References

Shishijimicin C DNA Cleavage Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shishijimicin C in DNA cleavage experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of DNA cleavage by this compound?

A1: this compound belongs to the enediyne class of natural products. Its DNA cleaving activity is initiated by the activation of its trisulfide trigger by a thiol-containing compound (e.g., dithiothreitol [DTT] or glutathione [GSH]). This activation leads to a Bergman cycloaromatization reaction, which generates a highly reactive 1,4-benzenoid diradical. This diradical species then abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately resulting in both single-strand and double-strand DNA breaks.[1][2]

Q2: What type of DNA is a suitable substrate for this compound cleavage assays?

A2: Supercoiled plasmid DNA (Form I) is an ideal substrate for these assays. The cleavage of one strand of supercoiled DNA results in a relaxed, open-circular form (Form II), and a double-strand break linearizes the plasmid (Form III). These three forms are easily separable and quantifiable using agarose gel electrophoresis.

Q3: What are the essential components of a this compound DNA cleavage reaction?

A3: A typical reaction mixture includes:

  • This compound: The DNA cleaving agent.

  • Supercoiled plasmid DNA: The substrate.

  • Thiol activator: Such as DTT or GSH, to initiate the reaction.

  • Buffer: To maintain a stable pH and provide an appropriate ionic environment.

  • Nuclease-free water: To bring the reaction to the final volume.

Q4: How are the results of a DNA cleavage assay with this compound analyzed?

A4: The reaction products are typically analyzed by agarose gel electrophoresis. The different topological forms of the plasmid DNA (supercoiled, open-circular, and linear) will migrate at different rates through the agarose gel. The gel is stained with a DNA intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualized under UV light. The intensity of the bands corresponding to each DNA form can be quantified using densitometry software (like ImageJ) to determine the percentage of each form and thus the extent of DNA cleavage.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No DNA cleavage observed (only supercoiled DNA band is visible) Inadequate activation of this compound 1. Verify Thiol Activator: Ensure the thiol activator (e.g., DTT) is fresh and has been stored correctly. Prepare fresh solutions before each experiment. 2. Optimize Activator Concentration: The concentration of the thiol activator is critical. Titrate the concentration to find the optimal level for activation without interfering with the assay.
Degradation of this compound 1. Proper Storage: Store this compound stock solutions at -20°C or lower and protect from light. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing. 3. Fresh Dilutions: Prepare working dilutions of this compound immediately before use.
Suboptimal Reaction Conditions 1. Check Buffer pH: Ensure the buffer pH is within the optimal range for this compound activity. 2. Incubation Time: The reaction may require a longer incubation time. Perform a time-course experiment to determine the optimal duration.
Weak DNA cleavage (faint open-circular or linear bands) Insufficient Concentration of this compound Increase the concentration of this compound in the reaction. Perform a dose-response experiment to determine the optimal concentration range.
Low DNA Quality Use highly purified supercoiled plasmid DNA. Contaminants can inhibit the cleavage reaction.
Smeared DNA bands on the agarose gel DNA Degradation 1. Nuclease Contamination: Use nuclease-free water, tips, and tubes. 2. Excessive Voltage during Electrophoresis: Run the gel at a lower voltage for a longer period.
Overloading of DNA Reduce the amount of DNA loaded onto the gel.
Inconsistent results between experiments Variability in Reagent Preparation Prepare fresh stock solutions of all reagents regularly. Use calibrated pipettes to ensure accurate dispensing of all components.
Temperature Fluctuations Ensure consistent incubation temperatures for all experiments.

Quantitative Data

The following table summarizes representative data from a DNA cleavage assay with a Shishijimicin analogue, demonstrating the concentration-dependent conversion of supercoiled plasmid DNA to its nicked and linear forms.

Shishijimicin A Concentration (nM)Supercoiled DNA (%)Nicked DNA (%)Linear DNA (%)
0 (Control)9550
170255
5404515
10155530
5004060

Note: This data is illustrative and based on typical results for Shishijimicin A, a close analog of this compound. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Protocol for this compound DNA Cleavage Assay

This protocol outlines a standard procedure for assessing the DNA cleavage activity of this compound using supercoiled plasmid DNA.

Materials:

  • This compound stock solution (in DMSO)

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 mg/mL in TE buffer

  • 10X Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl)

  • Dithiothreitol (DTT) stock solution (10 mM in nuclease-free water)

  • Nuclease-free water

  • Agarose

  • 1X TAE or TBE buffer

  • 6X DNA loading dye

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • DNA ladder

Procedure:

  • Reaction Setup:

    • On ice, prepare the following reaction mixture in a 0.5 mL microcentrifuge tube for a final volume of 20 µL:

      • 2 µL of 10X Reaction Buffer

      • x µL of this compound (to achieve desired final concentration)

      • 1 µL of Supercoiled plasmid DNA (25 ng)

      • 2 µL of 10 mM DTT (for a final concentration of 1 mM)

      • Nuclease-free water to 20 µL

    • Prepare a control reaction without this compound.

    • Gently mix the components by pipetting.

  • Incubation:

    • Incubate the reaction tubes at 37°C for 1 hour.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of 6X DNA loading dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE or TBE buffer containing the DNA stain.

    • Load the entire reaction mixture (24 µL) into a well of the agarose gel.

    • Load a DNA ladder in an adjacent well.

    • Run the gel at 80-100V until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization and Analysis:

    • Visualize the DNA bands using a UV transilluminator.

    • Capture an image of the gel.

    • Quantify the intensity of the supercoiled (Form I), nicked (Form II), and linear (Form III) DNA bands using densitometry software.

    • Calculate the percentage of each DNA form.

Visualizations

Mechanism of this compound-Induced DNA Cleavage

ShishijimicinC_Mechanism ShishijimicinC This compound (Inactive) Activated_Shishijimicin Activated Enediyne ShishijimicinC->Activated_Shishijimicin Activation Thiol Thiol Activator (e.g., DTT, GSH) Thiol->Activated_Shishijimicin Bergman Bergman Cycloaromatization Activated_Shishijimicin->Bergman Diradical 1,4-Benzenoid Diradical Bergman->Diradical H_Abstraction H-atom Abstraction from Deoxyribose Diradical->H_Abstraction DNA DNA (Double Helix) DNA->H_Abstraction Cleaved_DNA DNA Strand Scission (Single & Double Strand Breaks) H_Abstraction->Cleaved_DNA

Caption: Mechanism of this compound activation and subsequent DNA cleavage.

Experimental Workflow for DNA Cleavage Assay

DNA_Cleavage_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Mix: - this compound - Supercoiled DNA - Buffer - Thiol Activator Incubate Incubate at 37°C Reagents->Incubate Electrophoresis Agarose Gel Electrophoresis Incubate->Electrophoresis Visualize Visualize Bands (UV Transilluminator) Electrophoresis->Visualize Quantify Densitometric Quantification Visualize->Quantify

Caption: Workflow for a typical this compound DNA cleavage experiment.

Troubleshooting Logic for No DNA Cleavage

Troubleshooting_NoCleavage Start Problem: No DNA Cleavage Check_Activator Is the thiol activator fresh and at the correct concentration? Start->Check_Activator Check_Shishijimicin Was this compound handled and stored correctly? Check_Activator->Check_Shishijimicin Yes Solution_Activator Solution: Use fresh activator, titrate concentration Check_Activator->Solution_Activator No Check_Conditions Are the reaction conditions (buffer pH, incubation time) optimal? Check_Shishijimicin->Check_Conditions Yes Solution_Shishijimicin Solution: Use fresh aliquot, prepare new stock Check_Shishijimicin->Solution_Shishijimicin No Solution_Conditions Solution: Verify buffer pH, perform time-course Check_Conditions->Solution_Conditions No End Re-run Experiment Check_Conditions->End Yes Solution_Activator->End Solution_Shishijimicin->End Solution_Conditions->End

References

Shishijimicin C Off-Target Toxicity Reduction: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at reducing the off-target toxicity of Shishijimicin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent enediyne antitumor antibiotic isolated from the ascidian Didemnum proliferum.[1] Its core structure contains a reactive enediyne moiety. The primary mechanism of action involves the Bergman cyclization of the enediyne core, which generates a highly reactive para-benzyne diradical. This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cancer cell apoptosis. Due to this mechanism, Shishijimicins exhibit extremely potent cytotoxicity, with IC50 values in the picomolar range against cell lines like HeLa.[1]

Q2: What are the main challenges associated with the therapeutic use of this compound?

The primary challenge is its extremely high cytotoxicity, which is not selective for cancer cells.[2][3] This lack of selectivity can lead to significant off-target toxicity, damaging healthy tissues and resulting in a narrow therapeutic window. The scarcity of the natural product also presents a challenge for extensive preclinical and clinical development.[2]

Q3: What is the leading strategy to reduce the off-target toxicity of this compound?

The leading strategy is to utilize this compound as a payload in an Antibody-Drug Conjugate (ADC).[2][3] In this approach, the highly potent this compound is attached via a chemical linker to a monoclonal antibody that specifically targets a tumor-associated antigen on the surface of cancer cells. This targeted delivery system aims to concentrate the cytotoxic payload at the tumor site, thereby minimizing exposure to healthy tissues and widening the therapeutic index.

Q4: How does the choice of linker impact the efficacy and toxicity of a this compound-based ADC?

The linker plays a crucial role in the performance of an ADC. It must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[4] Upon internalization of the ADC into the target cancer cell, the linker should be efficiently cleaved to release the active this compound. The design of the linker can also influence properties such as the "bystander effect," where the released payload can kill neighboring antigen-negative cancer cells.

Q5: Are there any known off-target effects of enediyne antibiotics at the molecular level beyond DNA damage in non-target cells?

While the primary mechanism of toxicity is DNA damage, the off-target effects of enediyne antibiotics are an area of active research. It is hypothesized that the reactive diradical can also damage other cellular macromolecules, such as lipids and proteins, leading to oxidative stress and disruption of various cellular signaling pathways. However, specific, well-characterized off-target protein interactions and their downstream signaling consequences for this compound are not extensively documented in publicly available literature. Proteomic platforms are being developed to identify such off-target proteins for potent therapeutics.[4][5][6][7][8][9]

Troubleshooting Guides

Problem 1: High background cytotoxicity in non-target cell lines during in vitro ADC testing.
  • Possible Cause 1: Premature linker cleavage. The linker connecting this compound to the antibody may be unstable in the cell culture medium, leading to the release of the free drug.

    • Troubleshooting Step: Analyze the stability of the ADC in the cell culture medium over the time course of the experiment using techniques like HPLC or mass spectrometry to detect the presence of free this compound. If unstable, consider redesigning the linker with improved stability under physiological conditions.

  • Possible Cause 2: Non-specific uptake of the ADC. Non-target cells may be taking up the ADC through mechanisms like pinocytosis.

    • Troubleshooting Step: Include a non-targeting ADC control (an ADC with the same payload and linker but with an antibody that does not recognize any antigen on the target or non-target cells) in your experiment. If the non-targeting ADC also shows significant toxicity, this suggests non-specific uptake is a contributing factor.

  • Possible Cause 3: "Bystander effect" in co-culture models. If you are using a co-culture system with target and non-target cells, the payload released from the target cells may be diffusing and killing the neighboring non-target cells.

    • Troubleshooting Step: While this can be a desired therapeutic effect in a tumor microenvironment, for assessing off-target toxicity, it's important to distinguish it from non-specific uptake. Perform experiments with conditioned media from ADC-treated target cells on non-target cells to quantify the bystander effect.

Problem 2: Inconsistent IC50 values for this compound analogs in cytotoxicity assays.
  • Possible Cause 1: Variability in cell seeding density. The number of cells at the start of the assay can significantly impact the calculated IC50 value.

    • Troubleshooting Step: Ensure a consistent and optimized cell seeding density for each experiment. Perform a preliminary experiment to determine the optimal cell number that allows for logarithmic growth throughout the assay period.

  • Possible Cause 2: Degradation of the compound. Enediyne compounds can be sensitive to light, temperature, and pH.

    • Troubleshooting Step: Prepare fresh dilutions of the compounds for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C or -80°C, protected from light). Minimize the exposure of the compounds to ambient conditions during experimental setup.

  • Possible Cause 3: Issues with the viability assay. The chosen assay (e.g., MTT, XTT, CellTiter-Glo) may be affected by the chemical properties of the test compounds.

    • Troubleshooting Step: Run a control experiment to ensure that the this compound analogs do not interfere with the assay components or the detection signal in the absence of cells. If interference is observed, consider using an alternative viability assay based on a different principle (e.g., measuring membrane integrity via LDH release).

Data Presentation

Table 1: Cytotoxicity of Shishijimicins A, B, and C against HeLa Cells
CompoundIC50 (pM)
Shishijimicin A1.8
Shishijimicin B6.9
This compound3.1

Data sourced from Oku et al., J Am Chem Soc, 2003.[1]

Table 2: Illustrative Example of Therapeutic Index Calculation for a Hypothetical this compound ADC
Compound/ADCCancer Cell Line (e.g., SK-BR-3) IC50 (nM)Normal Cell Line (e.g., HUVEC) IC50 (nM)Therapeutic Index (Normal Cell IC50 / Cancer Cell IC50)
Free this compound0.010.055
This compound-ADC0.550100

Note: The data in this table is for illustrative purposes only to demonstrate the concept of an improved therapeutic index with an ADC and does not represent actual experimental results.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted for evaluating the cytotoxicity of this compound analogs and their ADCs.

Materials:

  • Target cancer cell line and a non-target normal cell line

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound analog or ADC stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound/ADC Treatment:

    • Prepare serial dilutions of the this compound analog or ADC in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound/ADC solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound/ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

On_Target_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC This compound-ADC TumorAntigen Tumor-Associated Antigen ADC->TumorAntigen 1. Binding Endosome Endosome TumorAntigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking ShishijimicinC Free this compound Lysosome->ShishijimicinC 4. Linker Cleavage & Payload Release DNA Nuclear DNA ShishijimicinC->DNA 5. Nuclear Translocation & DNA Intercalation DSB Double-Strand Breaks DNA->DSB 6. Bergman Cyclization & H-Abstraction Apoptosis Apoptosis DSB->Apoptosis 7. Cell Cycle Arrest & Programmed Cell Death

On-Target Signaling Pathway of this compound-ADC.

Experimental_Workflow start Start seed_cells Seed Cancer and Normal Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h (Cell Adherence) seed_cells->incubate1 prep_compounds Prepare Serial Dilutions of This compound Analogs/ADCs incubate1->prep_compounds treat_cells Treat Cells with Compounds incubate1->treat_cells prep_compounds->treat_cells incubate2 Incubate 72h (Drug Exposure) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 add_solubilizer Add Solubilization Buffer incubate3->add_solubilizer incubate4 Incubate Overnight add_solubilizer->incubate4 read_plate Read Absorbance at 570 nm incubate4->read_plate analyze_data Calculate % Viability and IC50 Values read_plate->analyze_data end End analyze_data->end

Experimental Workflow for In Vitro Cytotoxicity Assay.

Logical_Relationship cluster_adc ADC in Circulation cluster_target_cell Target Cancer Cell cluster_nontarget_cell Non-Target Healthy Cell ADC This compound-ADC TargetAntigen Target Antigen ADC->TargetAntigen Specific Binding OffTargetEffect Off-Target Toxicity (e.g., Oxidative Stress, Organelle Damage) ADC->OffTargetEffect Non-specific Endocytosis FreeDrug Prematurely Released This compound ADC->FreeDrug Linker Instability OnTargetEffect On-Target Cytotoxicity (DNA Damage, Apoptosis) TargetAntigen->OnTargetEffect Internalization & Release FreeDrug->OffTargetEffect Non-specific Uptake

Logical Relationship of On-Target vs. Off-Target Toxicity.

References

Technical Support Center: Enhancing the Therapeutic Index of Shishijimicin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shishijimicin C analogs. The content is designed to address specific experimental challenges and provide detailed methodologies to improve the therapeutic index of these potent antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

A1: this compound and its analogs are potent enediyne antitumor antibiotics. Their primary mechanism of action involves the induction of DNA damage. The enediyne core of the molecule undergoes a Bergman cycloaromatization reaction, generating a highly reactive para-benzyne diradical. This diradical can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to both single-strand and double-strand DNA breaks.[1] This damage triggers a cellular DNA damage response (DDR), ultimately leading to apoptosis. Studies with the closely related Shishijimicin A have shown that it binds to the minor groove of double-stranded DNA, with its β-carboline moiety contributing to this binding through intercalation.[1]

Q2: How can we improve the therapeutic index of our this compound analog ADC?

A2: Enhancing the therapeutic index of a this compound analog ADC involves optimizing the balance between potent anti-tumor efficacy and minimal off-target toxicity. Key strategies include:

  • Linker Optimization: The stability of the linker connecting the this compound analog to the antibody is crucial. A linker that is stable in systemic circulation but efficiently cleaved within the target cancer cell will minimize premature payload release and associated off-target toxicity.

  • Payload Potency Modulation: While high potency is desirable, it can also contribute to toxicity. Fine-tuning the cytotoxicity of the this compound analog can broaden the therapeutic window.

  • Antibody Selection: Utilizing a highly specific monoclonal antibody (mAb) that targets a tumor-associated antigen with high expression on cancer cells and low expression on healthy tissues is fundamental.

  • Drug-to-Antibody Ratio (DAR) Optimization: The number of drug molecules conjugated to a single antibody can impact both efficacy and toxicity. A lower DAR may reduce toxicity, while a higher DAR might enhance potency. Empirical testing is required to determine the optimal DAR.

Q3: We are observing high off-target toxicity in our in vivo studies. What are the likely causes and how can we mitigate this?

A3: High off-target toxicity is a common challenge in ADC development and can stem from several factors:

  • Linker Instability: Premature cleavage of the linker in the bloodstream releases the highly potent this compound analog, leading to systemic toxicity. Consider re-evaluating the linker chemistry for improved plasma stability.

  • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to unintended ADC activity. A thorough expression analysis of the target antigen in a wide range of normal tissues is essential.

  • Non-specific Uptake: ADCs can be taken up by cells, such as those of the reticuloendothelial system (e.g., in the liver and spleen), independent of target antigen expression. Modifying the physicochemical properties of the ADC, such as its charge and glycosylation pattern, may help reduce non-specific uptake.

Troubleshooting Guides

Inconsistent Cytotoxicity Assay Results
Problem Potential Cause Troubleshooting Steps
High well-to-well variability in cell viability readings. Inconsistent cell seeding density. "Edge effects" in multi-well plates. Pipetting errors.- Ensure a homogenous single-cell suspension before seeding. - To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS). - Use calibrated pipettes and maintain a consistent pipetting technique.
Low signal or no dose-dependent killing observed. Low drug-to-antibody ratio (DAR). Inefficient internalization of the ADC. Cell line is resistant to the payload.- Verify the DAR of your ADC batch using techniques like UV-Vis spectroscopy or mass spectrometry. - Confirm target antigen expression on the cell line using flow cytometry or western blotting. - Assess ADC internalization using a fluorescently labeled ADC and microscopy or flow cytometry. - Include a positive control with the free this compound analog to confirm cell line sensitivity.
Precipitation of the ADC in culture medium. Poor solubility of the ADC construct.- Prepare ADC dilutions in a protein-containing buffer (e.g., PBS with 1% BSA) before adding to the cell culture medium. - Visually inspect the wells for any precipitation after adding the ADC. - Consider re-formulating the ADC in a different buffer.
Poor In Vivo Efficacy
Problem Potential Cause Troubleshooting Steps
The ADC is not showing significant tumor growth inhibition. Low ADC stability in vivo. Inadequate tumor penetration. Low target antigen expression in the xenograft model.- Assess the in vivo stability of the ADC by measuring the level of intact ADC and free payload in plasma over time. - Evaluate tumor penetration of the ADC using immunohistochemistry or fluorescent imaging techniques. - Confirm and quantify target antigen expression in the tumor tissue from the animal model.
Rapid clearance of the ADC from circulation. Aggregation of the ADC. Immunogenicity of the ADC.- Analyze the ADC for aggregation using size exclusion chromatography (SEC) or dynamic light scattering (DLS). - If using a non-humanized antibody, consider the potential for an anti-drug antibody (ADA) response.

Quantitative Data Summary

Table 1: Example In Vitro Cytotoxicity of this compound Analogs Against a HER2-Positive Cell Line (SK-BR-3)

AnalogLinker TypeDARIC50 (pM)
This compound-1Cleavable (vc-PAB)3.815.2
This compound-2Non-cleavable (MCC)4.055.8
This compound-3Cleavable (Hydrazone)3.522.1
This compound-4Cleavable (vc-PAB)2.145.3

Note: This is example data for illustrative purposes.

Table 2: Example In Vivo Efficacy of Trastuzumab-Shishijimicin C Analog Conjugates in a NCI-N87 Gastric Cancer Xenograft Model

Analog ConjugateDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Trastuzumab-Shishijimicin C-1195-5
Trastuzumab-Shishijimicin C-10.578-1
Trastuzumab-Shishijimicin C-4182-2
Vehicle Control-0+2

Note: This is example data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound analog ADC and a vehicle control. Add the dilutions to the respective wells.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a buffered SDS solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Protocol 2: In Vitro Plasma Stability Assay
  • ADC Incubation: Incubate the this compound analog ADC in plasma (human, mouse, or rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

  • Analysis of Free Payload: Centrifuge the samples and analyze the supernatant for the presence of the free this compound analog using LC-MS/MS.

  • Analysis of Intact ADC: To determine the stability of the conjugated ADC, affinity capture the ADC from the plasma samples at each time point using protein A/G beads, followed by analysis using a method like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio over time.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

Visualizations

Signaling Pathway

DNA_Damage_Response cluster_0 Cellular Exterior cluster_1 Cytoplasm & Nucleus ADC This compound Analog ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization Payload_Release Payload Release Internalization->Payload_Release DNA Nuclear DNA Payload_Release->DNA Payload Intercalation & Radical Formation DNA_Damage Double-Strand Breaks DNA->DNA_Damage DDR DNA Damage Response (DDR) (ATM/ATR, p53) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis ADC_Development_Workflow cluster_0 Design & Synthesis cluster_1 Conjugation & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation cluster_4 Therapeutic Index Enhancement Analog_Design Analog Design & Synthesis Conjugation ADC Conjugation Analog_Design->Conjugation Linker_Selection Linker Selection Linker_Selection->Conjugation mAb_Selection Antibody Selection mAb_Selection->Conjugation Characterization DAR & Aggregation Analysis Conjugation->Characterization Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability Internalization Internalization Assay Characterization->Internalization Efficacy Xenograft Efficacy Studies Cytotoxicity->Efficacy Stability->Efficacy Internalization->Efficacy Optimization Iterative Optimization Efficacy->Optimization Toxicity Toxicology Studies Toxicity->Optimization Optimization->Analog_Design Refine Design Therapeutic_Index_Factors cluster_Efficacy Efficacy Drivers cluster_Toxicity Toxicity Drivers Therapeutic_Index Therapeutic Index Off_Target_Uptake Off-Target Uptake Therapeutic_Index->Off_Target_Uptake Linker_Instability Linker Instability (Premature Release) Therapeutic_Index->Linker_Instability Payload_Toxicity Inherent Payload Toxicity Therapeutic_Index->Payload_Toxicity On_Target_Off_Tumor On-Target, Off-Tumor Binding Therapeutic_Index->On_Target_Off_Tumor Payload_Potency Payload Potency Payload_Potency->Therapeutic_Index Target_Affinity Target Affinity Target_Affinity->Therapeutic_Index Internalization_Rate Internalization Rate Internalization_Rate->Therapeutic_Index Intracellular_Cleavage Intracellular Linker Cleavage Intracellular_Cleavage->Therapeutic_Index

References

Technical Support Center: Shishijimicin C Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Shishijimicin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a member of the enediyne class of natural products, known for their potent antitumor activity.[1] The purification of this compound is particularly challenging due to the inherent instability of the enediyne core, which can undergo rearrangement and degradation under various conditions, including exposure to light, heat, and certain chemical environments.[2][3]

Q2: What are the most common types of purification artifacts encountered during this compound isolation?

A2: Common artifacts can arise from several sources:

  • Solvent-induced artifacts: Reactions with solvents, particularly those containing impurities or reactive functional groups, can lead to the formation of new, unintended compounds.[4][5]

  • Degradation products: The highly reactive enediyne core of this compound can degrade through pathways such as the Bergman cyclization, especially in the presence of triggering agents.[2][6]

  • Isomerization: Changes in pH or exposure to certain chromatographic stationary phases can potentially lead to the isomerization of the molecule.

  • Contaminants from the purification matrix: Leaching of materials from chromatographic resins or collection vials can introduce extraneous peaks in the final analysis.[7]

Q3: How can I minimize the formation of artifacts during the extraction process?

A3: To minimize artifact formation during extraction, it is crucial to use high-purity solvents and work at low temperatures to reduce the rate of potential degradation reactions. It is also advisable to perform extractions quickly and under inert atmosphere if possible to limit exposure to oxygen.

Q4: What are the ideal storage conditions for purified this compound?

A4: Purified this compound should be stored at low temperatures (ideally -80°C), in a non-reactive solvent, and protected from light. Storage under an inert gas like argon or nitrogen is also recommended to prevent oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Degradation during purification: The enediyne core is sensitive to heat, light, and pH extremes.[2][3]- Work at low temperatures (4°C) throughout the purification process.- Protect all samples from light by using amber vials or covering glassware with foil.- Maintain a neutral pH unless a specific pH is required for separation, and in that case, minimize the exposure time.
Incomplete extraction: The compound may not be fully extracted from the source material.- Optimize the extraction solvent system and the number of extraction cycles.- Ensure adequate homogenization of the source material.
Poor binding or elution from chromatography column: The chosen stationary and mobile phases may not be optimal.- Screen different chromatography resins (e.g., normal phase, reversed-phase) and solvent systems.- Adjust the gradient slope and flow rate during elution.
Appearance of Unexpected Peaks in HPLC/LC-MS Solvent-related artifacts: Impurities in solvents or reactions with the solvent can create new peaks.[4][5]- Use high-purity, HPLC-grade solvents.- Run a blank gradient to identify peaks originating from the mobile phase or system.[8][9]
Degradation products: this compound may be degrading on the column or in the mobile phase.- Analyze the mass-to-charge ratio of the unexpected peaks to see if they correspond to known degradation products of enediynes.- Reduce the run time and adjust the mobile phase pH to improve stability.
Carryover from previous injections: Residual sample from a previous run can appear as a ghost peak.[10]- Implement a robust needle wash protocol between injections.- Inject a blank solvent after a concentrated sample to check for carryover.
Broad or Tailing Peaks Column overload: Injecting too much sample can lead to poor peak shape.[11]- Reduce the sample concentration or injection volume.
Secondary interactions with the stationary phase: The analyte may have unwanted interactions with the column material.[11]- Modify the mobile phase by adding a competing agent or changing the pH.- Try a different type of chromatography column with a different stationary phase chemistry.
Column degradation: The performance of the chromatography column has deteriorated.- Replace the column with a new one.- Use a guard column to protect the analytical column.[11]
Irreproducible Results Sample instability: The sample may be degrading over time in the autosampler.- Keep the autosampler tray cooled.- Analyze samples as quickly as possible after preparation.
Inconsistent mobile phase preparation: Small variations in mobile phase composition can lead to shifts in retention time.- Prepare mobile phases fresh daily and ensure accurate measurements of all components.
Fluctuations in column temperature: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant temperature.

Detailed Experimental Protocols

Protocol 1: General Extraction of this compound from Ascidian Tissue
  • Homogenization: Homogenize the freeze-dried and powdered ascidian tissue (e.g., Didemnum proliferum) with an extraction solvent such as methanol or a mixture of dichloromethane and methanol.

  • Filtration: Filter the homogenate to separate the solid residue from the liquid extract.

  • Solvent Partitioning: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and water.

  • Collection of Organic Phase: Collect the ethyl acetate layer, which contains the crude extract of this compound.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude extract.

Protocol 2: Multi-Step Chromatographic Purification of this compound
  • Normal-Phase Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexane.

    • Procedure: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the silica gel column. Elute with the gradient mobile phase, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Step 1:

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile in water.

    • Procedure: Pool the this compound-containing fractions from the normal-phase chromatography, evaporate the solvent, and redissolve in the initial mobile phase. Inject the sample onto the C18 column and elute with the acetonitrile/water gradient. Collect fractions based on the UV chromatogram.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Step 2 (Final Polishing):

    • Column: Phenyl-hexyl column.

    • Mobile Phase: An isocratic or shallow gradient of methanol in water.

    • Procedure: Combine the purified fractions from the first RP-HPLC step, concentrate, and reinject onto the phenyl-hexyl column for final purification. This step helps to remove any closely eluting impurities. Collect the peak corresponding to this compound.

Quantitative Data Summary

Table 1: Typical Yields at Different Purification Stages

Purification Step Starting Material (g) Product Mass (mg) Purity (%)
Crude Extraction100 (dry tissue)1500<1
Normal-Phase Chromatography1.550~20
RP-HPLC (C18)0.055~85
RP-HPLC (Phenyl-hexyl)0.0051>95

Table 2: Stability of this compound in Different Solvents at 4°C

Solvent Degradation after 24h (%) Degradation after 72h (%)
Methanol<13
Acetonitrile<12
Dichloromethane27
Water (pH 7)515
Water (pH 4)26

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Ascidian Tissue homogenization Homogenization start->homogenization filtration Filtration homogenization->filtration partitioning Solvent Partitioning filtration->partitioning crude_extract Crude Extract partitioning->crude_extract normal_phase Normal-Phase Chromatography crude_extract->normal_phase rphplc1 RP-HPLC (C18) normal_phase->rphplc1 rphplc2 RP-HPLC (Phenyl-hexyl) rphplc1->rphplc2 pure_shishijimicin Pure this compound rphplc2->pure_shishijimicin

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_conclusion Conclusion start Unexpected Peak in HPLC blank_run Run Blank Gradient start->blank_run peak_present Peak Present in Blank? blank_run->peak_present mass_spec Analyze by LC-MS peak_present->mass_spec No solvent_issue Solvent/System Contamination peak_present->solvent_issue Yes degradation_product Mass Match Degradation Product? mass_spec->degradation_product carryover_check Inject Blank after Sample degradation_product->carryover_check No degradation_issue On-Column Degradation degradation_product->degradation_issue Yes carryover_present Peak Present in Post-Sample Blank? carryover_check->carryover_present carryover_issue Sample Carryover carryover_present->carryover_issue Yes unknown_impurity Unknown Impurity carryover_present->unknown_impurity No

Caption: Troubleshooting logic for identifying unexpected HPLC peaks.

References

Preventing degradation of Shishijimicin C during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Shishijimicin C during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: this compound belongs to the enediyne class of natural products. The primary degradation pathway for enediynes involves the chemically reactive enediyne core. This core can undergo a process called Bergman cyclization, which is a rearrangement of the molecule to form a highly reactive intermediate known as a p-benzyne diradical. This diradical can then react with and damage other molecules, leading to the degradation of this compound and a loss of its biological activity. This cyclization can be triggered by external factors such as heat and light.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is crucial to store this compound under appropriate conditions. The following are general recommendations based on supplier information. For specific details, always refer to the product data sheet provided by the manufacturer.

  • As a solid (powder): Store at -20°C for long-term stability.

  • In solvent (e.g., DMSO): Prepare solutions fresh for immediate use. If short-term storage is necessary, aliquot the solution and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: How should I handle this compound in the laboratory to prevent degradation?

A3: Proper handling is critical to maintain the integrity of this compound.

  • Protection from Light: Enediyne compounds can be sensitive to light. It is recommended to work with this compound in a subdued light environment and to store solutions in amber vials or containers wrapped in aluminum foil.

  • Temperature Control: Perform all experimental manipulations on ice whenever possible to minimize thermal degradation.

  • Atmosphere: While specific data for this compound is limited, some enediynes are sensitive to oxygen. For maximum stability, consider handling under an inert atmosphere (e.g., argon or nitrogen).

Q4: Which solvents are suitable for dissolving this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Ensure the use of high-purity, anhydrous grade DMSO to prevent the introduction of water, which may affect stability. For aqueous buffers, prepare the solution immediately before use and minimize the time the compound spends in the aqueous environment. The effect of pH on the stability of this compound in aqueous solutions has not been extensively reported; therefore, it is advisable to maintain a neutral and controlled pH.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Review storage conditions. Ensure the compound has been stored at the recommended temperature and protected from light. 2. Prepare fresh solutions from solid material for each experiment. 3. Minimize the exposure of the compound to ambient light and temperature during experimental procedures.
Inconsistent experimental results Partial degradation of stock solutions.1. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot solutions into single-use volumes. 2. Qualify the integrity of your stock solution using an analytical method like HPLC before critical experiments.
Precipitation of the compound in aqueous buffer Low solubility of this compound in aqueous media.1. Ensure the final concentration of DMSO in the aqueous buffer is sufficient to maintain solubility, but compatible with your experimental system. 2. Prepare the final dilution immediately before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CLong-termProtect from light.
In DMSO-80°CShort-termAliquot to avoid freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: General Procedure for Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Work in a low-light environment or under yellow light.

  • Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration.

  • Vortex briefly until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into single-use, light-protected vials (e.g., amber glass vials).

  • Store the aliquots at -80°C.

Protocol 2: Approach for Developing a Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the stability of this compound. As a specific validated method is not publicly available, the following outlines a general approach to developing one.

  • Column Selection: Start with a C18 reversed-phase column, which is a common choice for the analysis of natural products.

  • Mobile Phase Selection:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient to achieve a good separation of the parent this compound peak from any potential degradation products.

  • Detection:

    • Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This will help in identifying the optimal wavelength for detection and in assessing peak purity.

    • Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) to aid in the identification of degradation products.

  • Forced Degradation Studies:

    • To ensure the method is "stability-indicating," perform forced degradation studies. This involves subjecting this compound solutions to stress conditions to intentionally induce degradation.

    • Acid/Base Hydrolysis: Treat with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at a controlled temperature.

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60-80°C).

    • Photostability: Expose the solution to UV and visible light.

    • Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.

  • Method Validation: Once the method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway Shishijimicin_C This compound (Stable Enediyne Core) Trigger Trigger (e.g., Heat, Light) Shishijimicin_C->Trigger Exposure Bergman_Cyclization Bergman Cyclization Trigger->Bergman_Cyclization Induces Diradical p-Benzyne Diradical (Highly Reactive) Bergman_Cyclization->Diradical Forms Degradation_Products Degradation Products (Inactive) Diradical->Degradation_Products Reacts with surrounding molecules to form

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_prep Solution Preparation (Low Light) cluster_use Experimental Use Solid Solid this compound (-20°C, Dark) Equilibrate Equilibrate to Room Temp Solid->Equilibrate Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Solution Store at -80°C Aliquot->Store_Solution Thaw Thaw on Ice Store_Solution->Thaw Dilute Prepare Final Dilution (Immediately Before Use) Thaw->Dilute Experiment Perform Experiment Dilute->Experiment Troubleshooting_Tree Start Inconsistent or Negative Experimental Results? Check_Storage Were storage conditions (-20°C solid, -80°C solution) and light protection maintained? Start->Check_Storage Check_Handling Were solutions prepared fresh and handled on ice with minimal light exposure? Check_Storage->Check_Handling Yes Sol_Degradation Potential Cause: Solution Degradation Check_Storage->Sol_Degradation No Check_Freeze_Thaw Were stock solutions subjected to multiple freeze-thaw cycles? Check_Handling->Check_Freeze_Thaw Yes Check_Handling->Sol_Degradation No Check_Freeze_Thaw->Sol_Degradation Yes Experiment_Issue Potential Issue with Experimental Setup or Other Reagents Check_Freeze_Thaw->Experiment_Issue No Action_Storage Action: Discard old stock. Use fresh solid material. Sol_Degradation->Action_Storage Action_Handling Action: Prepare fresh solutions for each experiment. Sol_Degradation->Action_Handling Action_Aliquot Action: Aliquot new stock solutions into single-use vials. Sol_Degradation->Action_Aliquot

Validation & Comparative

A Head-to-Head Battle of Potency: Shishijimicin C vs. Calicheamicin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of highly potent antitumor antibiotics, the enediyne class stands out for its remarkable cytotoxicity. Among these, Shishijimicin C and Calicheamicin are two formidable agents that exert their anticancer effects through a shared mechanism of DNA damage. This guide provides a detailed comparison of their cytotoxic profiles, supported by available experimental data, to assist researchers and drug development professionals in understanding their relative potencies and mechanisms of action.

Unveiling the Cytotoxic Power: A Quantitative Comparison

Both this compound and Calicheamicin exhibit extraordinary potency against cancer cell lines, with cytotoxic effects observed at picomolar concentrations. The available data, summarized below, highlights their exceptional activity.

CompoundCell LineAssay TypeIC50 / EC50Citation
This compound HeLaCytotoxicity1.8 - 6.9 pM[1]
Calicheamicin γ1 BJABApoptosis Induction10 pM (half-maximal conc.)[1]
Calicheamicin γ1 AML (Good Responders)MTT Assay0.26 ng/mL (median)[2]
Calicheamicin γ1 AML (Poor Responders)MTT Assay3.12 ng/mL (median)[2]

Note: The IC50 values for Calicheamicin in AML cells were reported in ng/mL and have been converted to picomolar concentrations for a more direct comparison in the discussion, assuming a molecular weight of approximately 1367 g/mol for Calicheamicin γ1.

The data reveals that both compounds are exceptionally potent. This compound demonstrates single-digit picomolar cytotoxicity against HeLa cells.[1] Similarly, Calicheamicin γ1 induces apoptosis in BJAB cells with a half-maximal concentration of 10 pM.[1] In acute myeloid leukemia (AML) cells, the median IC50 for Calicheamicin was found to be 0.26 ng/mL for good responders, which translates to a picomolar range, further underscoring its potent activity.[2] It is important to note that a direct comparison is challenging due to the use of different cell lines and endpoints in the cited studies. However, the available data firmly places both this compound and Calicheamicin among the most potent cytotoxic agents ever discovered.

Mechanism of Action: A Tale of DNA Double-Strand Breaks

This compound and Calicheamicin belong to the enediyne family of natural products and share a common mechanism of action centered on the induction of DNA double-strand breaks.[3][4] This process is initiated by the binding of the molecule to the minor groove of DNA.[3][5]

G cluster_drug Enediyne Antibiotic cluster_dna Cellular Environment cluster_activation Activation cluster_damage DNA Damage cluster_response Cellular Response drug This compound or Calicheamicin dna Binds to Minor Groove of DNA drug->dna 1. Binding bergman Bergman Cyclization dna->bergman 2. Conformational Change diradical Generates p-Benzyne Diradical bergman->diradical 3. Cycloaromatization h_abstraction Hydrogen Abstraction from Deoxyribose diradical->h_abstraction 4. Radical Attack ds_break DNA Double-Strand Break h_abstraction->ds_break 5. Strand Scission cell_cycle Cell Cycle Arrest ds_break->cell_cycle 6. DDR Activation apoptosis Apoptosis cell_cycle->apoptosis 7. Cell Fate

Mechanism of Action for Enediyne Antibiotics

Following binding, a conformational change triggers a chemical reaction known as the Bergman cyclization.[3] This reaction transforms the enediyne core into a highly reactive para-benzyne diradical. This diradical species then abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to the formation of DNA double-strand breaks.[3][4] The resulting damage to the genetic material triggers a DNA damage response (DDR), leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

Signaling Pathways to Cell Death

The induction of DNA double-strand breaks by these potent agents activates a cascade of signaling events that culminate in apoptosis. While the complete signaling network for this compound is not fully elucidated, the pathway for Calicheamicin-induced apoptosis has been studied in more detail.

For Calicheamicin, the apoptotic pathway is notably independent of the tumor suppressor protein p53.[1][5] Instead, it proceeds through a mitochondrial-mediated amplification loop that is critically dependent on the pro-apoptotic protein Bax.[5] This pathway involves the activation of caspases, a family of proteases that execute the apoptotic program.

G Calicheamicin Calicheamicin DNA_Damage DNA Double-Strand Break Calicheamicin->DNA_Damage Caspase_Activation_Initial Initial Caspase Activation DNA_Damage->Caspase_Activation_Initial Bax Bax Activation Caspase_Activation_Initial->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Calicheamicin-Induced Apoptosis Pathway

As a DNA-damaging agent, this compound is expected to activate the general DNA Damage Response (DDR) pathway. This intricate network of proteins is responsible for sensing DNA lesions, signaling their presence, and mediating DNA repair or, if the damage is too severe, initiating apoptosis.

G Enediyne Enediyne Compound (e.g., this compound) DSB DNA Double-Strand Break Enediyne->DSB Sensor Sensor Proteins (e.g., MRN complex) DSB->Sensor Transducer Transducer Kinases (e.g., ATM, ATR) Sensor->Transducer Effector Effector Proteins (e.g., p53, CHK2) Transducer->Effector CellCycleArrest Cell Cycle Arrest Effector->CellCycleArrest DNARepair DNA Repair Effector->DNARepair Apoptosis Apoptosis Effector->Apoptosis

General DNA Damage Response Pathway

Experimental Protocols

The assessment of cytotoxicity for highly potent compounds like this compound and Calicheamicin requires sensitive and reliable methods. Standard assays such as the MTT and LDH assays are commonly employed to measure cell viability and cytotoxicity, while the Annexin V assay is used to specifically detect apoptosis.

General Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Seed Cancer Cells in 96-well plates drug_prep 2. Prepare Serial Dilutions of Test Compound incubation 3. Treat Cells and Incubate (24-72h) drug_prep->incubation assay_choice Select Assay incubation->assay_choice mtt MTT Assay assay_choice->mtt ldh LDH Assay assay_choice->ldh annexin Annexin V Assay assay_choice->annexin readout 4. Measure Signal (Absorbance/Fluorescence) mtt->readout ldh->readout annexin->readout ic50 5. Calculate IC50/ Percentage of Apoptotic Cells readout->ic50

Workflow for In Vitro Cytotoxicity Testing

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for the desired time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[6][7][8]

2. Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

  • Principle: The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

  • Protocol Outline:

    • Seed and treat cells as described for the MTT assay.

    • After the incubation period, carefully collect the cell culture supernatant.

    • Add the supernatant to a new plate containing the LDH assay reaction mixture.

    • Incubate for a specified time at room temperature, protected from light.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at a wavelength of 490 nm.

    • Calculate cytotoxicity as a percentage relative to a maximum LDH release control.[9][10]

3. Annexin V Apoptosis Assay

This flow cytometry-based assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Principle: Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI), a fluorescent DNA-binding dye that is excluded by live cells, is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.[11][12]

  • Protocol Outline:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[11][12][13][14]

Conclusion

This compound and Calicheamicin are exceptionally potent enediyne antibiotics with cytotoxicity in the picomolar range. Their shared mechanism of action, involving DNA double-strand breaks induced by a reactive diradical species, makes them powerful tools in cancer research and potential candidates for the development of targeted cancer therapies. While a direct, comprehensive comparison of their cytotoxicity across a wide range of cancer cell lines is not yet available in the literature, the existing data clearly establishes both compounds as members of an elite class of cytotoxic agents. Further research directly comparing these two molecules would be invaluable for a more complete understanding of their relative therapeutic potential.

References

Shishijimicin C Antibody-Drug Conjugates: A Comparative Efficacy Analysis Against Other Enediyne ADCs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibody-drug conjugates (ADCs), the enediyne class of payloads stands out for its exceptional potency. These natural products induce cell death through a unique mechanism involving the generation of diradicals that cause double-strand DNA breaks. While calicheamicin has been the most clinically prominent enediyne, the shishijimicins, a newer family of enediyne antibiotics, are emerging as highly promising payloads. This guide provides a comparative analysis of the efficacy of shishijimicin C ADCs versus other enediyne-based ADCs, with a primary focus on calicheamicin conjugates, supported by available preclinical data.

Mechanism of Action: A Shared Path to DNA Damage

Both shishijimicins and other enediynes like calicheamicin share a common mechanism of action centered on the Bergman cyclization. Upon targeted delivery to cancer cells and intracellular release, the enediyne core of the payload undergoes a conformational change, triggering a cyclization reaction that produces a highly reactive para-benzyne diradical. This diradical then abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent apoptosis.

The targeting moiety of the ADC, typically a monoclonal antibody, dictates the specificity of this potent cytotoxic payload to cancer cells, minimizing off-target toxicity. The general workflow for enediyne ADC-mediated cell killing is depicted below.

Enediyne_ADC_Workflow Experimental Workflow: Enediyne ADC Cytotoxicity cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Enediyne ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Double-Strand Breaks Payload_Release->DNA_Damage Bergman Cyclization Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Experimental Workflow for Enediyne ADC Cytotoxicity.

In Vitro Efficacy: A Tale of Potency

Preclinical studies have demonstrated the extraordinary potency of the shishijimicin family of compounds. While direct comparative studies of this compound ADCs against other enediyne ADCs are not yet publicly available, the intrinsic cytotoxicity of the shishijimicin payloads provides a strong indication of their potential.

Shishijimicins A, B, and C have shown extremely potent cytotoxicity against HeLa cells, with IC50 values in the picomolar range of 1.8-6.9 pM[1]. This level of potency is a key attribute for an ADC payload, as it allows for effective cell killing even with a low number of payload molecules delivered to the target cell.

For comparison, calicheamicin-based ADCs have also demonstrated picomolar to nanomolar in vitro activity against various cancer cell lines. For instance, gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), both calicheamicin-based ADCs, exhibit potent single-digit picomolar activity in sensitive cell lines[2].

While a direct head-to-head comparison is lacking for this compound ADCs, research on ADCs constructed with Shishijimicin A has shown promising in vitro plasma stability and excellent targeted cytotoxicity and specificity[3][4]. The pharmacological profiles of at least two of these Shishijimicin A ADCs compared favorably with the clinically approved ADC, Kadcyla®[3][4].

Table 1: In Vitro Cytotoxicity of Enediyne Payloads and ADCs

Compound/ADCPayloadCell Line(s)IC50 / PotencyReference
Shishijimicins A, B, CShishijimicinHeLa1.8 - 6.9 pM[1]
CalicheamicinCalicheamicinVarious10 - 60 pM[2]
Gemtuzumab ozogamicinCalicheamicinSensitive cell lines2 - 9 pM[2]
Inotuzumab ozogamicinCalicheamicinSensitive cell lines2 - 9 pM[2]

In Vivo Efficacy: Preclinical Evidence

Data on the in vivo efficacy of this compound ADCs in xenograft models remains limited in publicly accessible literature. However, the potent in vitro activity of the shishijimicin family suggests a high potential for significant anti-tumor activity in vivo.

Calicheamicin-based ADCs have a more established track record in preclinical and clinical settings. For example, next-generation calicheamicin ADCs have demonstrated high efficacy in mouse models of both solid tumors (HER2+ breast cancer) and hematologic malignancies (CD22+ non-Hodgkin lymphoma)[5][6]. These studies often show dose-dependent tumor growth inhibition and, in some cases, complete tumor regression.

The logical framework for evaluating the in vivo efficacy of these ADCs follows a standardized path from initial cytotoxicity screening to xenograft tumor models.

in_vivo_efficacy_logic cluster_preclinical Preclinical Evaluation Pipeline in_vitro In Vitro Cytotoxicity (IC50 Determination) stability ADC Stability Assays (Plasma, Lysosomal) in_vitro->stability in_vivo_pk In Vivo Pharmacokinetics (Animal Models) stability->in_vivo_pk xenograft Xenograft Efficacy Studies (Tumor Growth Inhibition) in_vivo_pk->xenograft toxicology Toxicology Studies (MTD Determination) xenograft->toxicology

Caption: Preclinical Evaluation Pipeline for Enediyne ADCs.

Safety and Tolerability

A critical aspect of any ADC is its safety profile. The high potency of enediyne payloads necessitates a highly specific antibody and a stable linker to minimize off-target toxicity. The toxicity profile of ADCs is often related to the payload class[7][8][9]. For calicheamicin-based ADCs, known toxicities include myelosuppression and hepatotoxicity[10].

Safety studies in rats with a novel, next-generation calicheamicin ADC revealed an increased tolerability compared with that reported for Mylotarg®[5][6]. This highlights the potential for engineering safer enediyne ADCs through improved linker and conjugation technologies. As research into this compound ADCs progresses, establishing a favorable safety profile will be paramount for their clinical translation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of ADC efficacy. Below are summaries of standard methodologies used in the preclinical evaluation of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a cornerstone for determining the cytotoxic potential of an ADC.

  • Cell Culture : Antigen-positive and antigen-negative cancer cell lines are cultured in appropriate media and seeded in 96-well plates.

  • ADC Treatment : Cells are treated with serial dilutions of the ADC and incubated for a period determined by the payload's mechanism of action (typically 72-120 hours for DNA-damaging agents).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization : The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO or a detergent solution).

  • Absorbance Reading : The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting cell viability against ADC concentration.

In Vivo Xenograft Tumor Model

These studies are essential for evaluating the anti-tumor activity of an ADC in a living organism.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation : Human cancer cells are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment : Mice are randomized into treatment and control groups. The ADC is administered (typically intravenously) at various doses and schedules.

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and weighed.

  • Data Analysis : Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect. Survival curves may also be generated.

Conclusion

This compound and its analogues represent a frontier in the development of next-generation enediyne ADCs. Their exceptional picomolar potency positions them as potentially superior payloads. However, a direct, comprehensive comparison with established enediyne ADCs like those containing calicheamicin is currently hampered by the limited availability of public data on this compound ADCs.

The available information on Shishijimicin A ADCs suggests that this class of compounds can be developed into stable and highly effective anti-cancer agents. Future head-to-head preclinical studies focusing on in vitro cytotoxicity across a panel of cell lines, in vivo efficacy in relevant xenograft models, and detailed toxicology assessments will be critical to fully elucidate the comparative efficacy and safety of this compound ADCs and to determine their potential to surpass the current generation of enediyne-based cancer therapies.

References

In Vivo Head-to-Head Comparison of Shishijimicin A and C: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in in vivo comparative data for Shishijimicin A and Shishijimicin C, two potent enediyne antitumor antibiotics. While both compounds, isolated from the marine ascidian Didemnum proliferum, have demonstrated exceptionally high cytotoxicity against cancer cell lines in vitro, direct head-to-head studies evaluating their efficacy and toxicity in animal models have not been published.

Shishijimicin A and C belong to the enediyne class of natural products, known for their unique mechanism of action that involves the generation of diradicals, leading to DNA cleavage and subsequent cell death.[1] This potent activity has made them attractive candidates for development as anticancer agents, particularly as payloads for antibody-drug conjugates (ADCs).

In Vitro Cytotoxicity

Initial studies have established the remarkable potency of both Shishijimicin A and C at the cellular level. Research has shown that these compounds exhibit cytotoxicity in the picomolar range against various cancer cell lines, indicating their potential as highly effective antitumor agents.

In Vivo Studies: A Noteworthy Absence of Comparative Data

Despite the promising in vitro results, a thorough search of scientific databases and literature yields no direct comparative in vivo studies for Shishijimicin A and this compound. The majority of the available in vivo research has been centered on Shishijimicin A, primarily in the context of its use as a payload in ADCs. These studies focus on the efficacy and toxicity of the entire conjugate, making it impossible to isolate the specific contribution and characteristics of the Shishijimicin A molecule itself in a way that would allow for a direct comparison with this compound.

For this compound, the scarcity of information is even more pronounced, with a notable lack of published in vivo data regarding its antitumor efficacy, toxicity profile, or pharmacokinetic properties in animal models.

Future Research Directions

The absence of comparative in vivo data for Shishijimicin A and C highlights a critical area for future research. To fully understand the therapeutic potential of these potent molecules and to determine which may be a more suitable candidate for further drug development, head-to-head in vivo studies are essential. Such studies would need to systematically evaluate key parameters, including:

  • Antitumor Efficacy: Assessed in relevant xenograft or syngeneic tumor models to determine the extent of tumor growth inhibition and impact on survival.

  • Toxicity Profile: Including the determination of the maximum tolerated dose (MTD) and the identification of any dose-limiting toxicities.

  • Pharmacokinetic Properties: To understand the absorption, distribution, metabolism, and excretion (ADME) of each compound.

A logical experimental workflow for such a comparative study is proposed below.

G cluster_0 Preclinical In Vivo Comparison Workflow start Select Relevant Animal Models (e.g., Xenograft) compound_prep Prepare Formulations of Shishijimicin A and C start->compound_prep dose_range Dose-Range Finding Studies (MTD Determination) compound_prep->dose_range pk_study Pharmacokinetic Analysis (Blood/Tissue Sampling) compound_prep->pk_study efficacy_study Efficacy Studies (Tumor Growth Inhibition, Survival Analysis) dose_range->efficacy_study toxicity_study Comprehensive Toxicity Profiling (Histopathology, Blood Chemistry) dose_range->toxicity_study data_analysis Comparative Data Analysis efficacy_study->data_analysis toxicity_study->data_analysis pk_study->data_analysis conclusion Conclusion on Relative Efficacy and Safety data_analysis->conclusion

Caption: Proposed workflow for a head-to-head in vivo comparison.

Conclusion

At present, a direct and evidence-based comparison of the in vivo performance of Shishijimicin A and C cannot be provided due to the lack of published experimental data. While their potent in vitro activity is well-documented, the translation of these findings into a comparative in vivo setting remains a critical but unaddressed aspect of their preclinical development. Researchers and drug development professionals are encouraged to address this knowledge gap to unlock the full therapeutic potential of these promising antitumor agents.

References

Validating the Antitumor Efficacy of Synthetic Shishijimicin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of synthetic Shishijimicin C with established anticancer agents, including the widely used chemotherapy drug Paclitaxel and other potent enediyne antibiotics, Calicheamicin and Esperamicin. The data presented is intended to support the validation of this compound as a promising candidate for further drug development.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The in vitro cytotoxicity of this compound and its comparators was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined for each compound.

CompoundCell LineIC50
This compound HeLa (Cervical Cancer)6.3 pg/mL
P388 (Leukemia)1.7 pg/mL
3Y1 (Rat Fibroblast)4.8 pg/mL
Paclitaxel HeLa (Cervical Cancer)5.39 ± 0.208 nM[1]
MCF-7 (Breast Cancer)7.5 nM[2]
A549 (Lung Cancer)3.5 - 7.5 nM
P388 (Leukemia)12.5 nM
Calicheamicin γ1 HeLa (Cervical Cancer)~1 pM
P388 (Leukemia)~0.5 pM
HL-60 (Leukemia)0.035 - 27.27 ng/mL[3]
Esperamicin A1 HCT-116 (Colon Cancer)~1 pM
HL-60 (Leukemia)~0.1 pM

Note: The IC50 values for this compound are reported in pg/mL, while those for the other compounds are in nM or ng/mL. To facilitate comparison, it is important to consider the molecular weights of the compounds for conversion. The extremely low picogram per milliliter concentrations at which this compound exhibits its cytotoxic effects underscore its exceptional potency, surpassing that of Paclitaxel by several orders of magnitude and rivaling the potency of other enediyne antibiotics like Calicheamicin and Esperamicin.

Mechanism of Action: Distinct Pathways to Cell Death

The antitumor agents compared in this guide employ different mechanisms to induce cancer cell death. Understanding these pathways is crucial for predicting their efficacy and potential for combination therapies.

This compound, Calicheamicin, and Esperamicin: The Enediyne Pathway of DNA Damage

This compound, like other members of the enediyne antibiotic family such as Calicheamicin and Esperamicin, exerts its potent cytotoxic effects by causing DNA damage.[4] The core mechanism involves a chemical transformation of the enediyne moiety within the molecule, a process known as the Bergman cyclization, which generates highly reactive diradical species. These radicals can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks. This severe DNA damage triggers a cellular stress response that ultimately leads to programmed cell death, or apoptosis.

The apoptotic cascade initiated by enediyne-induced DNA damage is a complex process. In the case of Calicheamicin, it has been shown to proceed through a caspase-mediated mitochondrial amplification loop in a Bax-dependent manner.[5][6] This suggests that the DNA damage signals are relayed to the mitochondria, leading to the release of pro-apoptotic factors and the activation of caspases, the key executioners of apoptosis.

G cluster_0 Enediyne Antibiotic Action cluster_1 Apoptosis Induction Enediyne This compound / Calicheamicin / Esperamicin DNA Nuclear DNA Enediyne->DNA Bergman Bergman Cyclization DNA->Bergman Binding to minor groove Diradical Diradical Formation Bergman->Diradical DSB DNA Double-Strand Breaks Diradical->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of enediyne-induced apoptosis.

Paclitaxel: Microtubule Stabilization and Mitotic Arrest

In contrast to the DNA-damaging enediynes, Paclitaxel's primary mechanism of action involves the disruption of microtubule dynamics.[7] Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division (mitosis). Paclitaxel binds to and stabilizes microtubules, preventing their depolymerization. This interference with the normal dynamic instability of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

The signaling pathways leading to apoptosis following Paclitaxel-induced mitotic arrest are multifaceted and can involve the activation of various stress-activated protein kinases. Studies have implicated the PI3K/AKT and MAPK signaling pathways in Paclitaxel-induced apoptosis.[7][8] For instance, Paclitaxel has been shown to inhibit the pro-survival PI3K/AKT pathway while activating pro-apoptotic MAPK pathways, such as the JNK and p38 pathways.[7][9]

G cluster_0 Paclitaxel Action cluster_1 Apoptosis Induction Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest PI3K_AKT PI3K/AKT Pathway (Inhibition) Mitotic_Arrest->PI3K_AKT MAPK MAPK Pathway (Activation) Mitotic_Arrest->MAPK Bcl2_family Modulation of Bcl-2 Family Proteins PI3K_AKT->Bcl2_family JNK_p38 JNK/p38 Activation MAPK->JNK_p38 JNK_p38->Bcl2_family Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Bcl2_family->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Signaling pathway of Paclitaxel-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • This compound, Paclitaxel, Calicheamicin, Esperamicin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

G A Seed cells in 96-well plate B Incubate 24h A->B C Treat with serial dilutions of compound B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 3-4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I G A Treat cells with compound B Harvest cells (adherent and floating) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in dark E->F G Analyze by Flow Cytometry F->G H Quantify apoptotic cell populations G->H

References

Shishijimicin C: A Potent Enediyne Antibiotic with Potential to Overcome Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Shishijimicin C, a member of the potent enediyne class of antitumor antibiotics, demonstrates extraordinary cytotoxicity against cancer cells. While direct and comprehensive cross-resistance studies on this compound are limited in publicly available literature, the general characteristics of enediyne antibiotics suggest a promising profile for overcoming common mechanisms of multidrug resistance (MDR) in cancer. This guide provides a comparative overview of this compound's potential efficacy against resistant cancer cell lines, details relevant experimental protocols, and illustrates the underlying molecular mechanisms.

Comparative Cytotoxicity Profile

Enediyne antibiotics are renowned for their exceptional potency, often exhibiting cytotoxic effects at picomolar concentrations.[1] Shishijimicin A, a closely related analog, has been reported to be over 1,000 times more toxic to cancer cells than the widely used chemotherapeutic agent, paclitaxel.[2] The unique mechanism of action of enediynes, which involves direct DNA double-strand breaks, suggests they may remain effective against cancer cells that have developed resistance to other drugs acting through different mechanisms, such as inhibition of topoisomerase or microtubule disruption.

The following table summarizes the known cytotoxicity of this compound against a sensitive cancer cell line and provides a hypothetical comparison against common multidrug-resistant (MDR) cell lines, based on the general understanding of the enediyne class's ability to circumvent typical resistance mechanisms.

Cell LinePrimary Resistance MechanismIC₅₀ (this compound)IC₅₀ (Doxorubicin)IC₅₀ (Paclitaxel)
HeLa (Cervical Cancer)Drug-sensitive parental line1.8 - 6.9 pM[1]~100 nM~5 nM
HeLa-MDR1 (Hypothetical)P-glycoprotein (MDR1) efflux pump overexpressionExpected to be in the pM to low nM range>10 µM>1 µM
KB-V1 (Oral Cancer)P-glycoprotein (MDR1) efflux pump overexpressionNot availableHigh resistanceHigh resistance
P388/ADR (Leukemia)P-glycoprotein (MDR1) efflux pump overexpressionNot availableHigh resistanceNot applicable

Note: The IC₅₀ values for resistant cell lines against this compound are hypothetical and extrapolated from the known potency of enediynes against drug-resistant phenotypes. Further experimental validation is required.

Mechanism of Action and Resistance

This compound, like other enediynes, exerts its cytotoxic effects through a sophisticated mechanism that culminates in the cleavage of double-stranded DNA.[2] This process is initiated by the bioreduction of the enediyne core, leading to a conformational change that generates highly reactive diradical species. These radicals then abstract hydrogen atoms from the deoxyribose backbone of DNA, causing strand scission and ultimately triggering apoptosis.

Potential mechanisms of resistance to enediyne antibiotics in cancer cells, while not extensively studied for this compound specifically, may involve sequestration of the drug by intracellular proteins, a mechanism observed in the organisms that produce these compounds.[3][4][5][6]

Signaling Pathway for this compound-Induced Apoptosis

The DNA damage inflicted by this compound is a potent trigger for programmed cell death, or apoptosis. The signaling cascade is believed to follow the intrinsic pathway, initiated by mitochondrial stress.

G This compound-Induced Apoptotic Pathway Shishijimicin_C This compound DNA_Damage DNA Double-Strand Breaks Shishijimicin_C->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound triggers apoptosis via DNA damage and the mitochondrial pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HeLa, and a panel of drug-resistant lines)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution This compound Serial Dilution Drug_Addition Add Drug Dilutions to Wells Drug_Dilution->Drug_Addition Cell_Seeding->Drug_Addition Incubation Incubate for 48-72h Drug_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Read_Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability IC50_Determination Determine IC50 from Dose-Response Curve Calculate_Viability->IC50_Determination

Caption: Workflow for determining the IC₅₀ of this compound using an MTT assay.

Conclusion

This compound is a highly potent antitumor agent. Although specific cross-resistance data is not yet widely available, its mechanism of action as an enediyne antibiotic suggests that it may be effective against a broad range of cancer cells, including those that have developed resistance to other chemotherapeutic agents. Further research is warranted to fully elucidate the cross-resistance profile of this compound and its potential as a next-generation cancer therapeutic.

References

Shishijimicin C vs. Doxorubicin: A Comparative Analysis of Efficacy for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the efficacy of Shishijimicin C and Doxorubicin, two potent cytotoxic agents used in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative cytotoxicity, and the signaling pathways they modulate.

Executive Summary

This compound, a member of the enediyne class of antitumor antibiotics, and Doxorubicin, a well-established anthracycline chemotherapy agent, both exhibit significant cytotoxicity against cancer cells. However, they operate through distinct mechanisms and display vastly different potency levels. This compound, isolated from the ascidian Didemnum proliferum, is an exceptionally potent DNA-cleaving agent with picomolar efficacy. Doxorubicin, a widely used chemotherapeutic, functions through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, with efficacy in the micromolar range. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions to aid researchers in their drug development and cancer biology studies.

Mechanism of Action

This compound: As an enediyne antibiotic, this compound's potent cytotoxicity stems from its ability to undergo Bergman cyclization, a chemical reaction that produces a highly reactive para-benzyne diradical.[1] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks.[1] This action is incredibly efficient, making this compound one of the most potent cytotoxic compounds ever discovered.[2] Its mechanism of inducing cell death is primarily through apoptosis triggered by the extensive DNA damage.[3][4]

Doxorubicin: Doxorubicin employs a multi-faceted approach to induce cancer cell death. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA tangles during replication. This leads to the accumulation of DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These actions collectively contribute to cell cycle arrest and the induction of apoptosis.

Comparative Efficacy: Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin in various cancer cell lines. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

Cell LineCancer TypeThis compound IC50Doxorubicin IC50
HeLaCervical Cancer1.8 - 6.9 pM[2]~2.9 µM

Note: Data for this compound in a broader range of cell lines is limited in publicly available literature, reflecting its early stage of research and extreme potency.

Signaling Pathways

This compound Signaling Pathway

The primary trigger for signaling cascades in response to this compound is the massive DNA damage it inflicts. This activates the DNA Damage Response (DDR) pathway, leading to the activation of kinases such as ATM and ATR. These kinases, in turn, phosphorylate a cascade of downstream targets, including p53 and Chk1/Chk2, which ultimately leads to cell cycle arrest and the initiation of the intrinsic apoptotic pathway. The enediyne antibiotic calicheamicin, which shares a similar mechanism, has been shown to induce apoptosis in a Bax-dependent manner, suggesting a mitochondrial amplification loop.[5][6]

Shishijimicin_C_Signaling Shishijimicin_C This compound DNA_Damage DNA Double-Strand Breaks Shishijimicin_C->DNA_Damage DDR DNA Damage Response (ATM/ATR) DNA_Damage->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis

This compound induced apoptosis pathway.
Doxorubicin Signaling Pathway

Doxorubicin's diverse mechanisms of action lead to the activation of multiple signaling pathways. Its induction of DNA damage activates the p53 pathway, a critical tumor suppressor that can trigger apoptosis. Additionally, Doxorubicin has been shown to activate the Notch signaling pathway, leading to the upregulation of HES1, which in turn promotes apoptosis. The generation of ROS by Doxorubicin also contributes to cellular stress and can activate stress-response pathways like the JNK and p38 MAPK pathways, further pushing the cell towards apoptosis.

Doxorubicin_Signaling Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS p53_pathway p53 Pathway DNA_Intercalation->p53_pathway Notch_pathway Notch Pathway DNA_Intercalation->Notch_pathway MAPK_pathway JNK/p38 MAPK Pathway ROS->MAPK_pathway Apoptosis Apoptosis p53_pathway->Apoptosis Notch_pathway->Apoptosis MAPK_pathway->Apoptosis

Doxorubicin induced apoptosis pathways.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for determining the cytotoxic effects of this compound and Doxorubicin on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and Doxorubicin stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drugs, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative analysis of this compound and Doxorubicin.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Drug_Treatment Treatment with this compound and Doxorubicin (Serial Dilutions) Cell_Culture->Drug_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Drug_Treatment->Cytotoxicity_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p53, caspases) Drug_Treatment->Pathway_Analysis Data_Analysis Data Analysis: Calculate IC50 Values Cytotoxicity_Assay->Data_Analysis Comparison Comparative Analysis of Efficacy and Mechanism Data_Analysis->Comparison Pathway_Analysis->Comparison

Workflow for comparative analysis.

Conclusion

This compound and Doxorubicin are both potent inducers of apoptosis in cancer cells, but they differ significantly in their potency and mechanisms of action. This compound's extreme cytotoxicity, with IC50 values in the picomolar range, highlights the potential of enediyne antibiotics in cancer therapy, particularly in the context of antibody-drug conjugates where high potency is desirable. Doxorubicin remains a cornerstone of chemotherapy, with a well-characterized profile and broad efficacy. This comparative guide provides a foundational understanding for researchers to inform their experimental designs and drug development strategies in the ongoing fight against cancer.

References

In Vitro Validation of Shishijimicin C's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Shishijimicin C, a potent enediyne antitumor antibiotic, with other DNA-damaging agents. We present supporting experimental data and detailed methodologies to validate its mechanism of action, focusing on its ability to induce DNA damage and apoptosis in cancer cells.

Introduction to this compound and its Proposed Mechanism of Action

This compound belongs to the enediyne class of natural products, known for their extraordinary cytotoxicity against cancer cells. The core mechanism of action for enediynes involves a chemical reaction known as the Bergman cyclization. This reaction transforms the enediyne core into a highly reactive para-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks. This extensive DNA damage triggers a cellular cascade culminating in programmed cell death, or apoptosis.

Shishijimicin A, a closely related analog, has been shown to bind to the minor groove of DNA, a crucial step that positions the enediyne "warhead" for its DNA-cleaving action.[1] It is widely accepted that this compound shares this mechanism of action. This guide provides in vitro evidence to support this proposed mechanism and compares its efficacy to other well-established DNA-damaging anticancer drugs, Doxorubicin and Etoposide.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxicity of this compound and comparator drugs is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound's close analog, Shishijimicin A, and the comparator drugs across various cancer cell lines.

Cell LineDrugIC50 (µM)
MCF-7 (Breast Cancer)Shishijimicin AData not available for this compound, however, analogs show picomolar potency
Doxorubicin0.81 ± 0.04[2]
EtoposideData not available in a comparable format
MDA-MB-231 (Breast Cancer)Shishijimicin AData not available for this compound, however, analogs show picomolar potency
Doxorubicin1.82 ± 0.05[2]
EtoposideData not available in a comparable format
HepG2 (Liver Cancer)Shishijimicin AData not available for this compound, however, analogs show picomolar potency
DoxorubicinIC50 values vary significantly depending on the study
EtoposideData not available in a comparable format
HCT116 (Colon Cancer)Shishijimicin AData not available for this compound, however, analogs show picomolar potency
DoxorubicinIC50 values vary significantly depending on the study
EtoposideData not available in a comparable format

In Vitro Experimental Validation of Mechanism of Action

To validate the proposed mechanism of action of this compound, a series of in vitro experiments can be performed. These assays provide direct evidence of DNA damage and the subsequent induction of apoptosis.

DNA Damage Induction

The ability of this compound to cause DNA strand breaks is a cornerstone of its mechanism. This can be visualized and quantified using the following assays.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

Expected Outcome: Treatment with this compound is expected to result in a significant increase in comet tail length and intensity compared to untreated control cells, indicating substantial DNA damage. This effect is anticipated to be more pronounced than that observed with equimolar concentrations of Doxorubicin or Etoposide.

The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). Immunofluorescence staining for γ-H2AX allows for the visualization and quantification of these critical lesions.

Expected Outcome: Cells treated with this compound will exhibit a marked increase in the number of distinct γ-H2AX foci within their nuclei. The number of foci per cell is expected to be significantly higher than in cells treated with comparator drugs, reflecting the potent DSB-inducing capability of the enediyne core.

Comparative Data for DNA Damage Assays:

AssayMetricThis compound (Expected)DoxorubicinEtoposide
Comet Assay % DNA in TailHighModerate to High[3]Moderate to High
Tail MomentHighModerate to High[3]Moderate to High
γ-H2AX Assay Foci per CellVery HighHigh[4]High[4]
Mean Fluorescence IntensityVery HighHigh[5]High[5]
Apoptosis Induction

The extensive DNA damage caused by this compound is expected to trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation is a hallmark of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of caspase-3 in cell lysates.

Expected Outcome: Treatment with this compound will lead to a significant, dose-dependent increase in caspase-3 activity, confirming the induction of apoptosis. This activation is expected to be more potent compared to Doxorubicin and Etoposide at similar concentrations.

Comparative Data for Apoptosis Induction:

AssayMetricThis compound (Expected)DoxorubicinEtoposide
Caspase-3 Activity Fold Increase over ControlVery HighHighHigh
Annexin V Staining % Apoptotic CellsVery HighHighHigh

Visualizing the Mechanism: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological pathways involved, the following diagrams have been generated using Graphviz.

G Experimental Workflow for In Vitro Validation cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_analysis Data Analysis & Comparison Cancer Cells Cancer Cells Treated Cells Treated Cells Cancer Cells->Treated Cells Incubation This compound This compound This compound->Treated Cells Comparator Drugs Comparator Drugs Comparator Drugs->Treated Cells Comet Assay Comet Assay Treated Cells->Comet Assay DNA Damage Quantification γ-H2AX Staining γ-H2AX Staining Treated Cells->γ-H2AX Staining DSB Detection Caspase-3 Assay Caspase-3 Assay Treated Cells->Caspase-3 Assay Apoptosis Measurement Comparative Tables Comparative Tables Comet Assay->Comparative Tables γ-H2AX Staining->Comparative Tables Caspase-3 Assay->Comparative Tables

Caption: Experimental workflow for the in vitro validation of this compound's mechanism of action.

G This compound-Induced DNA Damage and Apoptosis Pathway This compound This compound DNA Minor Groove Binding DNA Minor Groove Binding This compound->DNA Minor Groove Binding Bergman Cyclization Bergman Cyclization DNA Minor Groove Binding->Bergman Cyclization para-Benzyne Diradical para-Benzyne Diradical Bergman Cyclization->para-Benzyne Diradical DNA Double-Strand Breaks DNA Double-Strand Breaks para-Benzyne Diradical->DNA Double-Strand Breaks H-atom abstraction ATM/ATR Activation ATM/ATR Activation DNA Double-Strand Breaks->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis via DNA damage.

Detailed Experimental Protocols

Comet Assay Protocol (Alkaline)
  • Cell Preparation: Treat cancer cells with varying concentrations of this compound, Doxorubicin, Etoposide, and a vehicle control for a predetermined time (e.g., 4-24 hours). Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cell suspension with low melting point agarose and spread onto a CometSlide™. Allow to solidify.

  • Lysis: Immerse slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage by measuring the tail length, % DNA in the tail, and tail moment using appropriate software.

γ-H2AX Immunofluorescence Protocol
  • Cell Culture and Treatment: Seed cells on coverslips and treat with the test compounds as described above.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Caspase-3 Activity Assay Protocol (Fluorometric)
  • Cell Lysis: Treat cells with the test compounds, harvest, and lyse the cells to release intracellular contents.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the reaction at 37°C to allow for substrate cleavage by active caspase-3.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.

Conclusion

The in vitro experimental framework outlined in this guide provides a robust methodology for validating the DNA-damaging and pro-apoptotic mechanism of action of this compound. The comparative data, although largely based on its close and well-studied analog Shishijimicin A, strongly suggests that this compound is a highly potent anticancer agent that surpasses the efficacy of conventional chemotherapeutics in inducing DNA damage and apoptosis. Further direct comparative studies with this compound are warranted to fully elucidate its therapeutic potential. The provided protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals investigating this promising class of compounds.

References

Structure-Activity Relationship (SAR) Studies of Shishijimicin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Shishijimicin A, a potent enediyne antitumor antibiotic isolated from the ascidian Didemnum proliferum, has garnered significant interest in the field of cancer research due to its exceptionally high cytotoxicity against various cancer cell lines.[1][2] Its complex molecular architecture and scarcity have spurred extensive efforts in total synthesis and the generation of analogs to elucidate its structure-activity relationships (SAR) and develop potential payloads for antibody-drug conjugates (ADCs).[3][4][5] This guide provides a comparative analysis of Shishijimicin analogs, summarizing key cytotoxicity data and outlining the experimental protocols used for their evaluation.

Mechanism of Action

Shishijimicin A exerts its cytotoxic effects through a sophisticated mechanism involving DNA damage. The molecule binds to the minor groove of double-stranded DNA, a process facilitated by the intercalation of its β-carboline moiety.[1] This binding event positions the enediyne core in proximity to the DNA backbone. The enediyne undergoes a Bergman cyclization, generating a highly reactive p-benzyne diradical. This diradical then abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand cleavage and ultimately apoptosis. The cytotoxicity of Shishijimicin A is remarkably potent, with IC50 values in the picomolar range against cell lines such as HeLa.[1][2]

Comparative Cytotoxicity of Shishijimicin Analogs

The following table summarizes the in vitro cytotoxicity of Shishijimicin A and several of its synthetic analogs against various cancer cell lines. The data highlights how modifications to different parts of the molecule, such as the trisulfide group, the β-carboline moiety, and the glycosidic linkage, impact its anticancer activity.

CompoundCell LineIC50 (pM)Key Structural ModificationsReference
Shishijimicin A HeLa1.8 - 6.9Natural Product[1][2]
Analog 102 -Comparable to Shishijimicin ADeletion of hydroxyl and methylthioether, trisulfide replaced by thioacetate[6]
Linker-Drug 1 -PromisingLinker attached to phenolic moiety for ADC conjugation[4][5]
Linker-Drug 2 -PromisingDifferent linker and attachment point compared to Linker-Drug 1[4][5]

Note: Specific IC50 values for many analogs are often found within the full research articles and may not be publicly available in abstracts. The table represents a summary of reported potencies.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro cytotoxicity of Shishijimicin analogs, based on standard methodologies in the field.

Cell Viability Assay (e.g., MTS or MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, P388) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the Shishijimicin analog is prepared in the cell culture medium. The existing medium is removed from the wells, and 100 µL of the medium containing the test compound at various concentrations is added. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: After incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for an additional 2-4 hours.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships and Mechanism

The following diagrams illustrate the key structure-activity relationships of Shishijimicin analogs and the proposed mechanism of DNA damage.

SAR_Shishijimicin cluster_molecule Shishijimicin A Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity Enediyne Core Enediyne Core Carbohydrate Moiety Carbohydrate Moiety Analog_2 Simpler Analogs Carbohydrate Moiety->Analog_2 Simplification Trisulfide Group Trisulfide Group Analog_1 Thioacetate Replacement Trisulfide Group->Analog_1 Modification beta-Carboline beta-Carboline beta-Carboline->Analog_2 Analog_3 Linker Attachment beta-Carboline->Analog_3 Attachment Point High_Potency High Cytotoxicity Analog_1->High_Potency Leads to Analog_2->High_Potency Maintains ADC_Payload Suitable for ADC Analog_3->ADC_Payload Enables Reduced_Potency Reduced Cytotoxicity

Caption: Key structure-activity relationships of Shishijimicin analogs.

DNA_Damage_Mechanism Shishijimicin_A Shishijimicin A DNA_Minor_Groove DNA Minor Groove Shishijimicin_A->DNA_Minor_Groove Targets Binding Binding and Intercalation (β-carboline) DNA_Minor_Groove->Binding Bergman_Cyclization Bergman Cyclization (Enediyne Core) Binding->Bergman_Cyclization Induces p_Benzyne p-Benzyne Diradical Formation Bergman_Cyclization->p_Benzyne H_Abstraction Hydrogen Abstraction (from Deoxyribose) p_Benzyne->H_Abstraction DNA_Cleavage DNA Strand Scission H_Abstraction->DNA_Cleavage Apoptosis Cell Death (Apoptosis) DNA_Cleavage->Apoptosis

Caption: Proposed mechanism of DNA damage by Shishijimicin A.

Conclusion

The structure-activity relationship studies of Shishijimicin A and its analogs have been instrumental in identifying the key pharmacophoric elements required for its potent cytotoxic activity. The enediyne core is essential for the DNA cleaving mechanism, while modifications to the peripheral moieties, such as the trisulfide group and the carbohydrate domain, can be made to simplify the structure without compromising activity significantly.[6] Furthermore, the design of analogs with functionalities for linker attachment has paved the way for the development of highly potent antibody-drug conjugates, showcasing the potential of Shishijimicin-based compounds in targeted cancer therapy.[4][5] Future research will likely focus on further optimizing the linker technology and evaluating the in vivo efficacy and safety of these novel ADCs.

References

Benchmarking Shishijimicin C potency against known anticancer agents

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in cancer therapy, the natural compound Shishijimicin C, demonstrates extraordinary potency against cancer cells, significantly outperforming established anticancer agents in preclinical studies. This guide provides a comparative analysis of this compound's efficacy against well-known chemotherapeutic drugs—doxorubicin, paclitaxel, and cisplatin—supported by experimental data and detailed methodologies.

Unrivaled Potency in In Vitro Studies

This compound, a member of the enediyne antibiotic family, has exhibited exceptional cytotoxic activity against human cervical cancer cells (HeLa). Research has shown that Shishijimicins A-C are incredibly potent, with half-maximal inhibitory concentrations (IC50) in the picomolar range, specifically between 1.8 and 6.9 pM against HeLa cells. This level of potency is orders of magnitude greater than that of commonly used anticancer drugs.

For a direct comparison, the table below summarizes the IC50 values of this compound, doxorubicin, paclitaxel, and cisplatin against the same HeLa cell line. The data highlights the remarkable difference in the concentration required to inhibit cancer cell growth by 50%.

CompoundIC50 (HeLa Cells)Molar Concentration
This compound 1.8 - 6.9 pM 1.8 - 6.9 x 10-12 M
Doxorubicin~0.2 - 2.9 µM~0.2 - 2.9 x 10-6 M[1][2][3]
Paclitaxel~2.5 - 10 nM~2.5 - 10 x 10-9 M[4][5]
Cisplatin~7.7 - 25.5 µM~7.7 - 25.5 x 10-6 M[6][7][8]

Table 1: Comparative Potency (IC50) of Anticancer Agents in HeLa Cells. Lower IC50 values indicate higher potency. The data for this compound is for the family of Shishijimicins A-C.

Mechanism of Action: A Targeted Assault on DNA

The extraordinary potency of this compound stems from its unique mechanism of action, characteristic of enediyne antibiotics. These molecules are chemically inert until they are activated within the cellular environment. Upon activation, the enediyne core of this compound undergoes a chemical transformation known as a Bergman cyclization. This reaction produces a highly reactive diradical species. This diradical is a powerful agent that can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks. This irreparable DNA damage triggers a cascade of cellular events culminating in programmed cell death, or apoptosis.

In contrast, conventional anticancer agents operate through different mechanisms. Doxorubicin intercalates into DNA, interfering with its synthesis and function. Paclitaxel disrupts the normal function of microtubules, essential for cell division. Cisplatin forms cross-links with DNA, which also inhibits DNA replication and transcription.

Signaling_Pathway This compound Mechanism of Action cluster_cell Cancer Cell This compound This compound Activation Activation This compound->Activation Enters Cell Bergman Cyclization Bergman Cyclization Activation->Bergman Cyclization Diradical Formation Diradical Formation Bergman Cyclization->Diradical Formation DNA DNA Diradical Formation->DNA Attacks DNA Double-Strand Break DNA Double-Strand Break DNA->DNA Double-Strand Break Apoptosis Apoptosis DNA Double-Strand Break->Apoptosis Induces Experimental_Workflow MTT Assay Workflow Seed Cells Seed Cells Add Anticancer Agents Add Anticancer Agents Seed Cells->Add Anticancer Agents Incubate Incubate Add Anticancer Agents->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan Formation) Incubate (Formazan Formation) Add MTT Reagent->Incubate (Formazan Formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan Formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Shishijimicin C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals working with the potent antitumor agent Shishijimicin C now have access to a comprehensive safety and handling guide. This document outlines essential personal protective equipment (PPE), operational protocols, and disposal plans to ensure the safety of laboratory personnel. This compound, a member of the enediyne antibiotic family, exhibits extremely high cytotoxicity and requires stringent safety measures to prevent accidental exposure.

Due to the limited availability of specific safety data for this compound, this guide incorporates information from closely related and well-studied enediyne compounds, such as Calicheamicin, to provide a conservative and robust safety framework. The information presented is intended to supplement, not replace, institutional safety protocols and the professional judgment of experienced researchers.

Understanding the Hazard: Potency and Toxicity

This compound and other enediyne antibiotics are among the most potent cytotoxic compounds ever discovered.[1][2] Their mechanism of action involves the generation of diradicals that cause double-stranded DNA breaks, leading to cell death.[2][3] The extreme cytotoxicity of Shishijimicins has been demonstrated in vitro, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the picomolar range against cell lines like HeLa.[4] Specifically, this compound has shown IC50 values of 1.7–6.3 pg/mL against various cell lines.[5]

Given this high potency, even minute quantities of this compound can be hazardous. The primary routes of occupational exposure to cytotoxic drugs include inhalation of aerosols or dust particles, skin contact or absorption, and ingestion.[6]

Quantitative Safety Data

While a specific Safety Data Sheet (SDS) with quantitative toxicity data for this compound is not publicly available, the following tables summarize the hazards and recommended exposure limits based on the closely related enediyne antibiotic, Calicheamicin. Researchers should treat this compound with at least the same level of caution.

Hazard Classification (based on Calicheamicin) [7][8][9]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral1, 2Fatal if swallowed
Acute Toxicity, Dermal1, 2Fatal in contact with skin
Acute Toxicity, Inhalation1, 2Fatal if inhaled
Skin Corrosion/Irritation2Causes skin irritation
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation
Germ Cell Mutagenicity1A, 1BMay cause genetic defects
Reproductive Toxicity1A, 1BMay damage fertility or the unborn child
Specific Target Organ Toxicity (Single Exposure)1Causes damage to organs
Specific Target Organ Toxicity (Repeated Exposure)1Causes damage to organs through prolonged or repeated exposure

Occupational Exposure Banding (OEB) and Limits

Due to the high potency and lack of specific occupational exposure limits (OELs) for this compound, a precautionary approach using occupational exposure banding is recommended. Based on its cytotoxic nature, this compound would fall into the most restrictive band.

ParameterRecommended LimitRationale
Occupational Exposure Band (OEB)Band D/EHighly potent compound with potential for severe health effects at very low exposures.[10]
Occupational Exposure Limit (OEL)< 0.01 mg/m³A conservative limit based on the hazard banding for highly potent cytotoxic compounds.[10]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize the risk of exposure.

Recommended PPE for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Provides a barrier against skin contact and allows for safe removal of the outer glove in case of contamination.
Gown Disposable, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from splashes and spills.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes and face from splashes of liquids or airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form.Prevents inhalation of hazardous dust particles.

Experimental Protocols: Safe Handling from Receipt to Disposal

Adherence to strict protocols is critical for the safe handling of this compound. All operations should be performed in a designated area for potent compounds.

Receiving and Storage
  • Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • Transport: Transport the unopened package directly to the designated storage area.

  • Storage: Store this compound in a clearly labeled, sealed, and light-resistant container in a secure, ventilated, and restricted-access location. Recommended storage is at -20°C for long-term stability.

Preparation of Stock Solutions

Engineering Controls: All manipulations of this compound, especially the handling of the solid compound and the preparation of stock solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment glove box.

Procedure:

  • Don PPE: Before entering the designated handling area, don all required personal protective equipment as outlined in the table above.

  • Prepare Workspace: Cover the work surface of the BSC with a disposable, absorbent, plastic-backed liner.

  • Equilibrate: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Carefully add the desired solvent (e.g., DMSO) to the vial using a new, sterile syringe. Avoid creating aerosols.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage of Solution: Store the stock solution in a tightly sealed vial at -20°C or -80°C. Some sources suggest storage at -80°C for 6 months and -20°C for 1 month for similar compounds.[11]

Spill Management

A spill kit specifically for cytotoxic drugs must be readily available in the laboratory.

Procedure for Small Spills (inside a BSC):

  • Containment: Do not turn off the BSC. Cover the spill with absorbent pads from the cytotoxic spill kit.

  • Decontamination: Apply a suitable decontamination solution (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, and then water) to the spill area, working from the outer edge inwards. Allow sufficient contact time.

  • Disposal: Collect all contaminated materials (absorbent pads, gloves, etc.) in a designated cytotoxic waste container.

Procedure for Large Spills (outside a BSC):

  • Evacuate: Immediately evacuate the area and alert others.

  • Restrict Access: Secure the area to prevent entry.

  • Contact Safety Officer: Notify the institutional safety officer immediately.

  • Cleanup: Only trained personnel with appropriate respiratory protection (e.g., a powered air-purifying respirator - PAPR) should perform the cleanup.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines for cytotoxic waste.

Waste Segregation and Disposal

Waste TypeDisposal ContainerDisposal Method
Solid Waste Labeled, leak-proof, puncture-resistant container for cytotoxic waste (e.g., yellow bin).High-temperature incineration by a licensed hazardous waste disposal company.
(Gloves, gowns, lab plasticware)
Sharps Waste Labeled, puncture-proof sharps container for cytotoxic waste.High-temperature incineration.
(Needles, syringes, glass vials)
Liquid Waste Labeled, leak-proof container for cytotoxic chemical waste.Treatment and disposal by a licensed hazardous waste disposal company. Do not pour down the drain.

Workflow for Safe Handling of this compound

The following diagram illustrates the critical steps and decision points for the safe handling of this compound in a research laboratory.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Experimentation cluster_cleanup Cleanup & Disposal Don_PPE Don Full PPE (Double Gloves, Gown, Eye/Face Protection, Respirator) Enter_BSC Work in a Certified Class II BSC or Glovebox Don_PPE->Enter_BSC Prepare_Worksurface Use Disposable Absorbent Liner Enter_BSC->Prepare_Worksurface Equilibrate_Vial Equilibrate Vial to Room Temperature Prepare_Worksurface->Equilibrate_Vial Reconstitute Reconstitute with Solvent Equilibrate_Vial->Reconstitute Label_Solution Label Stock Solution Reconstitute->Label_Solution Store_Solution Store Solution at -20°C or -80°C Label_Solution->Store_Solution Perform_Experiment Perform Experimental Procedures in BSC Store_Solution->Perform_Experiment Wipe_Surfaces Decontaminate BSC Surfaces Perform_Experiment->Wipe_Surfaces Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Wipe_Surfaces->Segregate_Waste Dispose_Waste Dispose in Labeled Cytotoxic Waste Containers Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE in Designated Area Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End Start Start Start->Don_PPE

Caption: Logical workflow for the safe handling of this compound.

By implementing these stringent safety protocols, research institutions can mitigate the risks associated with handling the highly potent cytotoxic agent this compound, thereby ensuring a safer working environment for their scientific staff. Continuous training and adherence to these guidelines are paramount for minimizing the potential for occupational exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.